molecular formula C20H23NO7 B613088 (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate CAS No. 188660-14-2

(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate

Cat. No.: B613088
CAS No.: 188660-14-2
M. Wt: 389.41
InChI Key: IIAVXHHGVJCFKI-SQQLFYIASA-N
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Description

(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate, also known as this compound, is a useful research compound. Its molecular formula is C20H23NO7 and its molecular weight is 389.41. The purity is usually 95%.
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Properties

IUPAC Name

benzyl (2R,3S)-2-amino-3-phenylmethoxybutanoate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3.C2H2O4/c1-14(21-12-15-8-4-2-5-9-15)17(19)18(20)22-13-16-10-6-3-7-11-16;3-1(4)2(5)6/h2-11,14,17H,12-13,19H2,1H3;(H,3,4)(H,5,6)/t14-,17+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAVXHHGVJCFKI-SQQLFYIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate, a critical protected amino acid derivative used in synthetic organic chemistry. As a derivative of D-threonine, this compound serves as a key building block for the incorporation of O-protected D-threonine residues in solid-phase and solution-phase peptide synthesis.[1][2] This document details its chemical and physical properties, provides an expert-guided rationale and protocol for its synthesis and purification, outlines robust analytical methodologies for quality control, and discusses its primary applications in drug development and biochemical research. The guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile synthetic intermediate.

Chemical Identity and Physicochemical Properties

(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate is the formal name for D-Threonine in which both the side-chain hydroxyl group and the C-terminal carboxylic acid are protected as benzyl ethers and benzyl esters, respectively. The oxalate salt form is a stable, crystalline solid, which is the common commercial presentation facilitating handling, storage, and accurate weighing.[3] The formation of an oxalate salt is a classic, highly effective technique for purifying and stabilizing amines, often converting oils or amorphous solids into a more manageable crystalline form.[4]

Structure and Nomenclature
  • IUPAC Name : benzyl (2R,3S)-2-amino-3-(benzyloxy)butanoate;oxalic acid[5]

  • Common Synonyms : H-D-Thr(Bzl)-OBzl oxalate, O-Benzyl-D-threonine benzyl ester oxalate[5]

  • Stereochemistry : The (2R,3S) designation corresponds to the stereochemistry of D-Threonine. The corresponding L-Threonine derivative is (2S,3R).

Core Physicochemical Data

The key properties of the oxalate salt are summarized below. This data is essential for designing synthetic reactions, selecting appropriate solvents, and establishing analytical methods.

PropertyValueSource(s)
CAS Number 188660-14-2[5][6]
Molecular Formula C₂₀H₂₃NO₇[5]
Molecular Weight 389.4 g/mol [5]
Appearance White crystalline powder[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[7]
Storage Store at room temperature[3]

Synthesis and Purification Rationale

The synthesis of H-D-Thr(Bzl)-OBzl oxalate is a multi-step process starting from D-Threonine. The choice of benzyl groups for protection is deliberate and strategic, particularly for use in Boc-based peptide synthesis. Benzyl ethers and esters are stable to the mildly acidic conditions (e.g., Trifluoroacetic acid in DCM) used for Nα-Boc deprotection but can be cleaved simultaneously with strong acids like liquid Hydrogen Fluoride (HF) during the final cleavage of the peptide from the resin.[8][9]

Synthetic Workflow Overview

The logical pathway involves the protection of the carboxyl group, followed by protection of the side-chain hydroxyl group, and concluding with purification via oxalate salt crystallization. This sequence prevents unwanted side reactions, such as the formation of oxazolidines or intermolecular esterification.

G cluster_synthesis Synthesis cluster_purification Purification D_Thr D-Threonine Step1 Esterification (BnOH, p-TsOH, Toluene) D_Thr->Step1 Intermediate1 H-D-Thr-OBzl (Tosylatesalt) Step1->Intermediate1 Step2 O-Benzylation (NaH, BnBr, THF) Intermediate1->Step2 Intermediate2 Crude H-D-Thr(Bzl)-OBzl (Free Amine) Step2->Intermediate2 Step3 Salt Formation (Oxalic Acid, EtOAc) Intermediate2->Step3 FinalProduct (2R,3S)-Benzyl 2-amino-3- (benzyloxy)butanoate oxalate Step3->FinalProduct

Caption: High-level workflow for synthesis and purification.

Step-by-Step Synthesis Protocol

This protocol is a representative, field-proven methodology. Researchers must adapt it based on available equipment and perform appropriate safety assessments.

  • Step 1: Benzyl Esterification of D-Threonine

    • Rationale: The carboxylic acid is the most acidic functional group and is protected first. A Dean-Stark apparatus is used to drive the Fischer esterification to completion by removing the water byproduct.

    • Procedure:

      • Suspend D-Threonine (1.0 eq) and p-toluenesulfonic acid monohydrate (1.1 eq) in a 1:1 mixture of benzyl alcohol and toluene.

      • Heat the mixture to reflux using a Dean-Stark trap until no more water is collected.

      • Cool the reaction mixture to room temperature.

      • Precipitate the product, H-D-Thr-OBzl tosylate salt, by adding diethyl ether.

      • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

  • Step 2: O-Benzylation of the Side-Chain Hydroxyl

    • Rationale: A strong, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate the hydroxyl group, which is less acidic than the protonated amine. The resulting alkoxide readily undergoes an Sₙ2 reaction with benzyl bromide.

    • Procedure:

      • Suspend the H-D-Thr-OBzl tosylate salt (1.0 eq) in anhydrous Tetrahydrofuran (THF) and cool to 0°C.

      • Slowly add sodium hydride (60% dispersion in mineral oil, 2.2 eq) in portions. Allow the mixture to stir until hydrogen evolution ceases.

      • Add benzyl bromide (1.1 eq) dropwise at 0°C.

      • Allow the reaction to warm to room temperature and stir overnight.

      • Carefully quench the reaction by the slow addition of water.

      • Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude H-D-Thr(Bzl)-OBzl as an oil (the free amine).

  • Step 3: Purification by Oxalate Salt Formation

    • Rationale: The final free amine is often an oil that is difficult to purify by chromatography. Crystallization as an oxalate salt provides a robust method for purification, yielding a stable, easy-to-handle solid.

    • Procedure:

      • Dissolve the crude oil from Step 2 in a minimal amount of ethyl acetate.

      • In a separate flask, dissolve oxalic acid (1.0 eq) in ethyl acetate (warming may be necessary).

      • Slowly add the oxalic acid solution to the crude product solution with vigorous stirring.

      • A white precipitate will form. Continue stirring for 1-2 hours to ensure complete precipitation.

      • Collect the white solid by filtration, wash thoroughly with cold ethyl acetate, and dry under vacuum to yield the final product.

Analytical Characterization and Quality Control

Rigorous analytical testing is mandatory to confirm the identity, purity, and structural integrity of the synthesized material. A multi-technique approach ensures that the material meets the stringent quality requirements for applications like peptide synthesis.[10][11]

Workflow for Analytical Characterization

A logical flow of analysis ensures comprehensive characterization, starting with purity assessment, followed by structural confirmation, and ending with precise mass verification.

G start Final Product Sample hplc RP-HPLC (Purity Assessment) start->hplc Check >98% Purity nmr ¹H NMR (Structural Elucidation) start->nmr Confirm Structure ms LC-MS (Mass Verification) start->ms Verify M+H⁺ report Certificate of Analysis (CoA) hplc->report nmr->report ms->report

Caption: Standard analytical workflow for quality control.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound and identify any synthesis-related impurities. Reverse-phase HPLC is the standard method.[12][13]

  • Methodology:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent separation for molecules with aromatic groups.
Mobile Phase A 0.1% TFA in WaterAcidic modifier to ensure sharp peaks for the amine.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic eluent.
Gradient 5% to 95% B over 20 minA broad gradient ensures elution of the product and any impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 214 nm & 254 nm214 nm for general peptide bonds/amides; 254 nm for benzyl groups.
Injection Volume 10 µLStandard volume.
Sample Prep ~1 mg/mL in 50:50 ACN/WaterEnsure full dissolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure by identifying the specific proton environments in the molecule.

  • Methodology:

    • Solvent: DMSO-d₆ is a suitable choice as it will dissolve the oxalate salt.

    • Expected ¹H NMR Signals (in DMSO-d₆):

      • ~8.0-9.0 ppm (broad singlet): Protons from the amine (NH₃⁺) and oxalic acid (COOH).

      • ~7.2-7.5 ppm (multiplet, 10H): Aromatic protons from the two benzyl groups.

      • ~5.2 ppm (singlet, 2H): Methylene protons of the C-terminal benzyl ester (-O-CH₂-Ph).

      • ~4.6 ppm (singlet, 2H): Methylene protons of the O-benzyl ether (-O-CH₂-Ph).

      • ~4.1-4.3 ppm (multiplet, 1H): The β-proton (-CH(CH₃)-O-).

      • ~3.8-4.0 ppm (doublet, 1H): The α-proton (-CH(NH₃⁺)-).

      • ~1.2 ppm (doublet, 3H): Methyl protons (-CH₃).

Mass Spectrometry (MS)
  • Objective: To verify the molecular weight of the parent compound (the free amine).

  • Methodology:

    • Technique: Electrospray Ionization (ESI) is ideal for this type of molecule.

    • Mode: Positive ion mode.

    • Expected Ion: The analysis will detect the protonated free amine, not the oxalate salt complex. The molecular weight of the free amine (C₁₈H₂₁NO₃) is 299.36 Da.

    • Calculated [M+H]⁺: 300.16

    • Observed m/z: Should be within ±0.01 Da of 300.16 on a high-resolution mass spectrometer.

Applications in Synthetic Chemistry

The primary and most critical application of this compound is as a building block in peptide synthesis.[2]

  • Peptide Synthesis: It is used to introduce an O-benzyl-D-threonine residue into a growing peptide chain. This is particularly relevant in the synthesis of peptide drugs or research peptides that require non-natural D-amino acids to enhance stability against enzymatic degradation or to modulate biological activity.[1]

  • Orthogonal Protection Schemes: This building block is perfectly suited for the Boc/Bzl protection strategy.[8] During synthesis, the Nα-Boc group is repeatedly removed with TFA, while the benzyl ester and benzyl ether side-chain protection remain intact. Both benzyl groups are then removed in a single final step using a strong acid like HF or TFMSA, which also cleaves the peptide from the resin support.[9]

  • Intermediate in Pharmaceutical Synthesis: Beyond standard peptides, it serves as a chiral intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs) where a specific threonine-derived stereocenter is required.[2]

Handling, Storage, and Safety

  • Handling: As with any fine chemical powder, it should be handled in a well-ventilated area or fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and direct contact with skin and eyes.[3]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place. Room temperature storage is generally acceptable.[3] Its nature as a stable crystalline salt contributes to a long shelf life when stored properly.

  • Safety: While specific toxicity data is not widely published, it may cause irritation to the skin, eyes, and respiratory system.[3] In case of contact, rinse the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) from the supplier for detailed information.

References

  • National Center for Biotechnology Information. This compound. PubChem Compound Summary. [Link]
  • PubMed. Amino acid analysis. [Link]
  • National Center for Biotechnology Information. (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate. PubChem Compound Summary. [Link]
  • Chemsrc. CAS#:4200-77-5 | (2S,3R)-benzyl 2-amino-3-(benzyloxy)butanoate oxalate. [Link]
  • Bio-Synthesis Inc. Amino Acid Analysis Overview. [Link]
  • PharmiWeb.com. Protein Amino Acid Analysis: Techniques, Instruments, and Applications. [Link]
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
  • Google Patents. US10662190B2 - Process for preparing 5R-[(benzyloxy)
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

Sources

(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate Oxalate

Abstract

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug development and chemical research. Chiral molecules, in particular, demand rigorous characterization, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This technical guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of this compound. This compound, a protected derivative of D-threonine, serves as a critical chiral building block in complex organic synthesis. We will detail an integrated analytical strategy employing Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single Crystal X-ray Crystallography (SC-XRD). This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for each experimental choice, thereby creating a self-validating system for structural confirmation.

Introduction: The Imperative for Unambiguous Stereochemical Assignment

(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate is a derivative of the non-proteinogenic amino acid D-threonine, featuring protection of both the carboxylic acid (as a benzyl ester) and the side-chain hydroxyl group (as a benzyl ether). Its isolation as an oxalate salt facilitates purification and often yields a stable, crystalline solid—a crucial prerequisite for definitive analytical techniques like X-ray crystallography.[1][2][3] The core challenge in its analysis lies in confirming not only its chemical constitution but also the precise spatial arrangement at its two stereocenters, C2 and C3. An incorrect stereochemical assignment could lead to the synthesis of an inactive or harmful final product.

This guide presents a logical, tiered approach to the structure elucidation process, beginning with foundational techniques that confirm mass and functional groups, and culminating in high-resolution methods that reveal detailed connectivity and absolute stereochemistry.

cluster_0 Elucidation Workflow Sample (2R,3S)-Benzyl 2-amino-3- (benzyloxy)butanoate oxalate MS Mass Spectrometry (HRMS) Sample->MS Molecular Formula FTIR FTIR Spectroscopy Sample->FTIR Functional Groups NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR Connectivity & Relative Stereochemistry SCXRD Single Crystal X-ray Crystallography Sample->SCXRD Absolute Stereochemistry & Solid-State Conformation Structure Final Confirmed Structure MS->Structure FTIR->Structure NMR->Structure SCXRD->Structure

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming Molecular Weight and Elemental Composition

Mass spectrometry is the first-line technique to verify the molecular weight of the target compound and its counter-ion, providing strong evidence for the elemental composition when high-resolution instrumentation is used.

Expertise & Rationale: We employ Electrospray Ionization (ESI), a soft ionization technique ideal for polar, non-volatile molecules like amino acid salts, as it minimizes fragmentation and preserves the molecular ion. Analysis in both positive and negative ion modes is crucial to observe the cationic amino acid derivative and the anionic oxalate counter-ion separately.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.

  • Positive Ion Mode: Infuse the sample solution at a flow rate of 5-10 µL/min. Set the capillary voltage to +3.5 to +4.5 kV. Acquire data over a mass range of m/z 100-1000.

  • Negative Ion Mode: Switch the instrument polarity. Set the capillary voltage to -3.0 to -4.0 kV and re-acquire the mass spectrum.

  • Tandem MS (MS/MS): Perform collision-induced dissociation (CID) on the parent ion observed in positive mode to elicit characteristic fragments that corroborate the proposed structure.

Expected Data and Interpretation

The analysis should yield ions corresponding to the protonated free base and the oxalate/bioxalate anions.

IonModeFormulaCalculated Exact Mass (m/z)Observed m/z
[Free Base + H]⁺ Positive[C₁₈H₂₁NO₃ + H]⁺300.1594~300.16
[Oxalic Acid - H]⁻ (Bioxalate)Negative[C₂H₂O₄ - H]⁻89.0033~89.00
[Oxalate]²⁻ (less common in ESI)NegativeC₂O₄²⁻43.9898 (m/z)N/A
[2 * Free Base + Oxalate + H]⁺ Positive[(C₁₈H₂₁NO₃)₂ + C₂H₂O₄ + H]⁺689.3195~689.32

MS/MS Fragmentation: Fragmentation of the [M+H]⁺ ion at m/z 300.16 is expected to show characteristic losses, providing definitive evidence for the connectivity.[4][5][6]

  • Loss of a benzyl radical (C₇H₇•): m/z 209.09 (from ether cleavage)

  • Formation of the tropylium cation (C₇H₇⁺): m/z 91.05 (a hallmark of benzyl groups)

  • Loss of benzyl alcohol (C₇H₈O): m/z 192.10 (from the ester)

FTIR Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy provides a rapid and non-destructive confirmation of the functional groups present in the molecule, verifying the salt formation and the presence of the ester and ether moieties.

Expertise & Rationale: The key diagnostic feature is the simultaneous presence of bands for an ammonium cation (R-NH₃⁺) and a carboxylate anion (from oxalate), alongside the ester carbonyl. The absence of a broad O-H stretch typical of a carboxylic acid confirms the salt structure.[7][8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to ensure a good signal-to-noise ratio.

  • Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Expected Data and Interpretation

The spectrum provides a molecular "fingerprint" confirming the functional architecture.[9][10][11]

Predicted Frequency Range (cm⁻¹)Vibrational ModeIntensityNotes
3300 - 2800N-H Stretch (Ammonium, R-NH₃⁺)Strong, BroadOverlaps with C-H stretches. Characteristic of the protonated amine in the salt.[8]
3100 - 3000C-H Stretch (Aromatic)MediumIndicates the presence of the benzyl rings.
3000 - 2850C-H Stretch (Aliphatic)MediumFrom the butanoate backbone and benzylic CH₂ groups.
~1740C=O Stretch (Ester)Strong, SharpConfirms the benzyl ester functionality.[10]
~1630Asymmetric COO⁻ Stretch (Oxalate)StrongKey indicator of the oxalate counter-ion.
~1580N-H Bend (Ammonium, R-NH₃⁺)MediumFurther confirms the protonated amine.
~1300Symmetric COO⁻ Stretch (Oxalate)StrongThe second key band for the oxalate counter-ion.
~1250C-O Stretch (Ester)Strong
~1100C-O-C Stretch (Benzyl Ether)StrongConfirms the presence of the benzyl ether protecting group.

NMR Spectroscopy: Mapping Connectivity and Relative Stereochemistry

NMR is the most powerful technique for determining the precise covalent structure and relative stereochemistry of a molecule in solution. A suite of 1D and 2D experiments provides a complete picture of the carbon-hydrogen framework.

Expertise & Rationale: The crucial piece of data for stereochemistry is the coupling constant (³J) between the protons on C2 (Hα) and C3 (Hβ). For threonine derivatives, the threo diastereomers (like 2R,3S) typically exhibit a smaller Hα-Hβ coupling constant (2-5 Hz) due to a gauche relationship, whereas the erythro diastereomers show a larger coupling constant (7-10 Hz) from an anti-periplanar relationship.[12] 2D experiments like COSY and HSQC are essential for unambiguous assignment of all signals.

Caption: Expected COSY correlations for the butanoate backbone.

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve ~10-15 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows observation of exchangeable N-H protons.

  • ¹H NMR: Acquire a standard proton spectrum. Ensure sufficient resolution to accurately measure coupling constants.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

  • COSY (Correlation Spectroscopy): Run a standard gCOSY experiment to establish ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): Run a standard gHSQC experiment to correlate each proton with its directly attached carbon atom.

Predicted NMR Data (in DMSO-d₆, chemical shifts are approximate)

Table of Predicted ¹H and ¹³C NMR Chemical Shifts:

Atom Position¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)Notes
Aromatic (10H)7.2 - 7.5m127 - 138Protons from both benzyl groups.
Ester CH₂~5.2s (or ABq)~67Benzylic protons of the ester.[13]
Ether CH₂~4.6s (or ABq)~72Benzylic protons of the ether.
Hβ (C3)~4.1m~78Methine proton adjacent to the ether oxygen.
Hα (C2)~3.9d~58Methine proton adjacent to the ammonium group. J ≈ 2-5 Hz.[12]
Hγ (C4, CH₃)~1.2d~19Methyl group protons.
NH₃⁺8.0 - 8.5 (broad)s (br)-Exchangeable protons, signal may be broad or absent in D₂O.
Ester C=O--~170Carbonyl carbon of the ester.
Oxalate COO⁻--~165Carboxylate carbons of the oxalate.

Single Crystal X-ray Crystallography: The Gold Standard for Absolute Structure

While NMR confirms the relative stereochemistry, SC-XRD provides the definitive, unambiguous 3D structure, including the absolute configuration of both stereocenters.

Expertise & Rationale: The ability of X-rays to interact with electron clouds allows for the precise mapping of atomic positions in a crystalline solid. By measuring the diffraction pattern, we can reconstruct a 3D model of the molecule. The use of anomalous dispersion, typically from the diffraction of heavier atoms (even oxygen), allows for the determination of the absolute stereochemistry, which is quantified by the Flack parameter (a value close to zero confirms the assigned stereochemistry).[14] This technique provides the ultimate, self-validating proof of structure.

Experimental Protocol: SC-XRD
  • Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a binary solvent system, such as ethanol/diethyl ether or methanol/dichloromethane.

  • Crystal Mounting: A suitable single crystal (typically <0.5 mm in any dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (~100 K) to minimize thermal motion. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation), and the diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected data are processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined against the experimental data to produce the final, high-resolution structure.

Expected Results and Interpretation

The crystallographic data will provide a complete structural picture.

Caption: 2D representation of the confirmed (2R,3S) structure.

Key Crystallographic Parameters to Report:

ParameterExpected Value/InformationSignificance
Formula C₁₈H₂₁NO₃ · C₂H₂O₄Confirms the 1:1 salt stoichiometry in the solid state.
Crystal System e.g., Monoclinic, OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Group e.g., P2₁ (chiral)A chiral space group is expected for an enantiomerically pure compound.
Flack Parameter ~0.0 ± 0.1A value close to 0 confirms the assignment of the (2R, 3S) absolute configuration is correct. A value near 1 would indicate the opposite enantiomer.[14]
H-Bonding Distances and anglesThe analysis will reveal a network of hydrogen bonds, primarily between the ammonium (donor) and the oxalate and ester oxygens (acceptors), defining the crystal packing.[15][16]

Conclusion: A Synergistic Approach to Structural Certainty

The structure elucidation of this compound is successfully achieved through a synergistic and orthogonal analytical workflow.

  • Mass Spectrometry confirmed the molecular formula of the constituent ions.

  • FTIR Spectroscopy verified the presence of all key functional groups and confirmed the formation of the ammonium-carboxylate salt.

  • NMR Spectroscopy provided the complete covalent framework and, crucially, established the threo relative stereochemistry via proton-proton coupling constants.

  • Single Crystal X-ray Crystallography served as the ultimate arbiter, delivering the absolute (2R,3S) stereochemistry and a detailed view of the molecule's solid-state conformation and intermolecular interactions.

This integrated approach not only provides a high degree of confidence in the final structural assignment but also serves as a robust template for the characterization of other complex chiral molecules in a regulated research and development environment.

References

  • Hamase, K., Morikawa, A., & Zaitsu, K. (2019). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Methods in Molecular Biology, 2030, 253-261. [Link]

  • Kopelke, S., et al. (2021). Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility–Mass Spectrometry. Analytical Chemistry, 93(1), 594-601. [Link]

  • Petritis, K., et al. (2017). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 1602, 115-127. [Link]

  • Yao, Z. P., et al. (2004). Chiral Analysis by Electrospray Ionization Mass Spectrometry/Mass Spectrometry. 1. Chiral Recognition of 19 Common Amino Acids. Analytical Chemistry, 76(10), 2797-2803. [Link]

  • DeJongh, D. C., et al. (1966). The Mass Spectra of Amino-acids and Peptides: Benzyl Migration in Benzyloxycarbonyl Derivatives. Chemical Communications (London), (17), 603-605. [Link]

  • Boldyreva, E. V., et al. (2011). Monitoring selected hydrogen bonds in crystal hydrates of amino acid salts: combining variable-temperature single-crystal X-ray diffraction and polarized Raman spectroscopy. CrystEngComm, 13(14), 4545-4556. [Link]

  • Hathaway, G. M., & Grant, G. A. (2006). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 17(1), 113-123. [Link]

  • Shibl, M. F. (2007). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 45(4), 300-304. [Link]

  • Numata, K., et al. (2015). The Benzyl Ester Group of Amino Acid Monomers Enhances Substrate Affinity and Broadens the Substrate Specificity of the Enzyme Catalyst in Chemoenzymatic Copolymerization. Biomacromolecules, 16(12), 3941-3949. [Link]

  • Özcan, Y., et al. (2012). Structure and characterization of N-(2-hydroxy-1-naphthylidene)threonine. ResearchGate. [Link]

  • Fleck, M., & Boeyens, J. C. A. (2014). Salts of Amino Acids: Crystallization, Structure and Properties. ResearchGate. [Link]

  • Bolchi, C., Roda, G., & Pallavicini, M. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Amino Acids, 50(12), 1737-1744. [Link]

  • User "Teh Pwnerer". (2009). Forming oxalate salts of amines. Sciencemadness Discussion Board. [Link]

  • Matos, J. O., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(11), 1691-1700. [Link]

  • Ye, J., et al. (2021). Strategies for chiral separation: from racemate to enantiomer. Acta Pharmaceutica Sinica B, 11(10), 2946-2965. [Link]

  • Undergraduate Science Journals. (2016). Infrared Spectroscopy of Amino Acid Side Chains. Columbia University. [Link]

  • Bolchi, C., Roda, G., & Pallavicini, M. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. PubMed. [Link]

  • Bolchi, C., Roda, G., & Pallavicini, M. (2018). Request PDF: 1H NMR spectroscopy in the presence of Mosher acid... ResearchGate. [Link]

  • Görbitz, C. H. (2019). Crystal structures of amino acids: From bond lengths in glycine to metal complexes and high-pressure polymorphs. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Coward, C., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Environmental Science & Technology, 57(51), 21543-21553. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

  • Nfor, E. N., et al. (2016). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Science Journal of Chemistry, 4(6), 72-79. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

A Technical Guide to (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate: A Chiral Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate (CAS Number: 188660-14-2) is a pivotal chiral building block derived from D-threonine, a non-proteinogenic amino acid. Its unique stereochemistry and protected functional groups make it a valuable intermediate in the asymmetric synthesis of complex pharmaceutical agents. This in-depth technical guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthetic pathway, analytical methodologies for its characterization, and its applications in drug development. This document is intended for researchers, scientists, and professionals in the field of organic chemistry and pharmaceutical development, offering both theoretical insights and practical, actionable protocols.

Introduction: The Significance of Chiral Threonine Derivatives in Drug Discovery

The chirality of a molecule is a critical determinant of its pharmacological activity. Enantiomers of a drug can exhibit significantly different efficacy, metabolism, and toxicity. Consequently, the stereoselective synthesis of drug candidates is a cornerstone of modern pharmaceutical development. Chiral amino acids and their derivatives serve as versatile starting materials for introducing stereocenters with high fidelity.[1]

This compound belongs to a class of protected D-threonine derivatives. D-threonine, as an unnatural amino acid, provides a unique stereochemical scaffold that is often explored in the design of novel therapeutics to enhance metabolic stability or to achieve specific interactions with biological targets.[2] The benzyl protection of both the carboxylic acid and the hydroxyl group, along with the amine functionality presented as an oxalate salt, renders this molecule stable and amenable to a variety of synthetic transformations. This guide will elucidate the synthesis and characterization of this important chiral intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 188660-14-2[3]
Molecular Formula C₂₀H₂₃NO₇[3]
Molecular Weight 389.40 g/mol [3]
IUPAC Name benzyl (2R,3S)-2-amino-3-(phenylmethoxy)butanoate;oxalic acid[3]
Appearance White to off-white solidInferred from typical properties of similar compounds
Solubility Soluble in polar organic solvents such as methanol and DMSOInferred from structure and related compounds
Melting Point Not available
Storage Keep in a dark place, sealed in dry, room temperature[3]

Stereoselective Synthesis: A Proposed Pathway from D-Threonine

The overall synthetic strategy involves a three-stage process:

  • Protection of the Amino and Carboxyl Groups: The amino group is protected with a benzyloxycarbonyl (Cbz) group, and the carboxylic acid is esterified with a benzyl group.

  • O-Benzylation: The hydroxyl group is then benzylated.

  • Deprotection and Salt Formation: The Cbz group is selectively removed, and the resulting free amine is converted to its stable oxalate salt.

Synthesis_Pathway D_Threonine D-Threonine Intermediate_1 N-Cbz-D-Threonine D_Threonine->Intermediate_1 Cbz-Cl, Base Intermediate_2 N-Cbz-D-Threonine Benzyl Ester Intermediate_1->Intermediate_2 Benzyl Bromide, Base Intermediate_3 N-Cbz-O-Benzyl-D-Threonine Benzyl Ester Intermediate_2->Intermediate_3 Benzyl Bromide, NaH Free_Amine (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate Intermediate_3->Free_Amine H₂, Pd/C Final_Product This compound Free_Amine->Final_Product Oxalic Acid

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a composite of established procedures for amino acid protection and modification and should be considered a starting point for laboratory synthesis. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of N-Cbz-D-Threonine

  • To a solution of D-threonine (1 eq.) in 2 M NaOH (2.5 eq.) at 0 °C, add benzyl chloroformate (Cbz-Cl, 1.1 eq.) and 2 M NaOH (1.2 eq.) simultaneously over 30 minutes, maintaining the pH between 9 and 10.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Wash the aqueous layer with diethyl ether to remove unreacted Cbz-Cl.

  • Acidify the aqueous layer to pH 2 with concentrated HCl at 0 °C.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Cbz-D-Threonine as a white solid.

Step 2: Synthesis of N-Cbz-D-Threonine Benzyl Ester

  • Dissolve N-Cbz-D-Threonine (1 eq.) in anhydrous DMF.

  • Add potassium carbonate (1.5 eq.) and benzyl bromide (1.2 eq.).

  • Stir the mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain N-Cbz-D-Threonine Benzyl Ester.

Step 3: Synthesis of N-Cbz-O-Benzyl-D-Threonine Benzyl Ester

  • Dissolve N-Cbz-D-Threonine Benzyl Ester (1 eq.) in anhydrous THF and cool to 0 °C.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Quench the reaction carefully with saturated ammonium chloride solution.

  • Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by column chromatography to yield the fully protected threonine derivative.

Step 4: Synthesis of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate (Free Amine)

  • Dissolve N-Cbz-O-Benzyl-D-Threonine Benzyl Ester (1 eq.) in methanol.

  • Add 10% Palladium on carbon (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite and wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the free amine as an oil.

Step 5: Preparation of this compound

  • Dissolve the crude free amine (1 eq.) in a minimal amount of a suitable solvent such as ethyl acetate or diethyl ether.

  • Add a solution of oxalic acid (1 eq.) in the same solvent dropwise with stirring.

  • The oxalate salt should precipitate out of the solution. If not, the solution can be cooled or a less polar co-solvent can be added to induce precipitation.

  • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain the final product.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.

Analytical_Workflow Synthesis Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR HPLC Chiral HPLC Synthesis->HPLC MS Mass Spectrometry (ESI-MS) Synthesis->MS Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Purity_Confirmation Purity > 98% HPLC->Purity_Confirmation Stereochemistry_Confirmation Stereochemical Integrity HPLC->Stereochemistry_Confirmation MS->Structure_Confirmation

Caption: Analytical workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two benzyl groups, the methine protons of the threonine backbone, the methyl protons, and the methylene protons of the benzyl groups. The coupling constants between the C2 and C3 protons will be indicative of the syn relationship.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the threonine backbone and benzyl groups.

Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts (δ):

ProtonsExpected Chemical Shift (ppm)Multiplicity
CH₃ (C4)~1.2d
CH (C3)~4.0-4.2m
CH (C2)~3.8-4.0d
O-CH₂-Ph~4.5-4.7s
C(O)O-CH₂-Ph~5.1-5.3s
Aromatic-H~7.2-7.5m
NH₃⁺Broad singlet
(COOH)₂Broad singlet
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential to determine the enantiomeric and diastereomeric purity of the final product.

  • Stationary Phase: A polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose, is often effective for the separation of amino acid derivatives.[4]

  • Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The exact ratio would need to be optimized for baseline separation.

  • Detection: UV detection at a wavelength where the aromatic rings absorb (e.g., 254 nm) is suitable.

The goal is to achieve a single, sharp peak corresponding to the (2R,3S) enantiomer, with no detectable peaks for the other three possible stereoisomers.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the parent amine. The expected [M+H]⁺ ion for the free amine (C₁₈H₂₁NO₃) would be at m/z 300.16.

Applications in Drug Development

This compound serves as a valuable chiral intermediate for the synthesis of more complex molecules with therapeutic potential. The protected functional groups allow for selective transformations at other parts of a molecule without affecting the threonine core. After the desired modifications, the protecting groups can be removed to reveal the free amino, hydroxyl, and carboxylic acid functionalities.

While a direct link to a specific marketed drug for CAS 188660-14-2 is not readily found in public literature, the structural motif of protected threonine derivatives is present in various classes of therapeutic agents, including:

  • Protease Inhibitors: The stereochemistry of the threonine backbone is crucial for fitting into the active sites of enzymes like proteases.

  • Antibiotics: Many antibiotics contain modified amino acid residues.

  • Anticancer Agents: Chiral building blocks are fundamental in the synthesis of numerous oncology drugs.

The utility of this compound lies in its ability to introduce a specific stereochemical configuration into a target molecule, which is a critical aspect of rational drug design.

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate care.

  • Hazard Statements: Based on supplier information, this compound may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[3]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a well-defined chiral building block with significant potential in the synthesis of complex, stereochemically defined molecules. This guide has provided a comprehensive overview of its properties, a detailed proposed synthetic route, and the necessary analytical techniques for its characterization. For researchers and drug development professionals, this compound represents a valuable tool for introducing the D-threonine scaffold into novel therapeutic agents, underscoring the critical role of stereochemistry in modern medicine.

References

  • CN103450040A. (2013). Synthesis method of D-threonine. Google Patents.
  • Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(16), 2067–2070.
  • PubChem. (n.d.). D-Threonine Benzyl Ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 158-166.
  • Argonne National Laboratory. (n.d.). Threonine: An Amino Acid Autonomous Molecular Assembly. Retrieved from [Link]

Sources

Solubility of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate Oxalate in Organic Solvents: A Technical and Predictive Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate. Geared towards researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers predictive insights into its behavior in various organic solvents, and provides a detailed, field-proven experimental protocol for accurate solubility determination. In the absence of publicly available quantitative solubility data for this specific compound, this guide emphasizes a foundational understanding of its physicochemical properties to empower researchers in making informed decisions for their experimental designs.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its bioavailability, formulation, and ultimately, its therapeutic efficacy.[1] Poor solubility can lead to unpredictable absorption and suboptimal drug exposure, presenting significant hurdles in the journey from discovery to clinical application. This compound, a derivative of threonine, possesses a molecular structure that suggests a nuanced solubility profile across the spectrum of organic solvents. This guide aims to provide a robust framework for understanding and experimentally determining this critical parameter.

Molecular Structure Analysis and Predicted Solubility

A thorough examination of the molecular structure of this compound is paramount to predicting its solubility. The fundamental principle of "like dissolves like" dictates that substances with similar polarities are more likely to be soluble in one another.[2]

Caption: Figure 1: Chemical Structure of this compound[3]

The molecule exhibits both polar and non-polar characteristics:

  • Polar Moieties: The presence of an amino group (-NH2), an ester group (-COO-), and an ether linkage (-O-) contributes to the molecule's polarity and its capacity for hydrogen bonding. Specifically, the amino group can act as a hydrogen bond donor, while the oxygen atoms in the ester and ether groups can act as hydrogen bond acceptors.[4] The oxalate salt form introduces ionic character, which can further influence its solubility in polar solvents.

  • Non-Polar Moieties: The two benzyl groups and the hydrocarbon backbone of the butanoate chain are non-polar. These bulky, hydrophobic regions will favor interactions with non-polar solvents.

Given this amphiphilic nature, a nuanced solubility profile is anticipated. The presence of multiple polar groups suggests that the compound will not be readily soluble in highly non-polar solvents like hexane. Conversely, the significant non-polar surface area from the benzyl groups will likely limit its solubility in highly polar solvents.

Predicted Solubility in a Range of Organic Solvents

Based on the structural analysis, a qualitative prediction of the solubility of this compound in a selection of common organic solvents is presented in Table 1. It is crucial to recognize that these are predictions and must be confirmed by experimental determination.

Solvent Solvent Type Predicted Solubility Rationale
HexaneNon-PolarLowThe large, non-polar benzyl groups will have some affinity, but the polar amino, ester, and oxalate moieties will significantly hinder solubility.[5]
TolueneNon-Polar (Aromatic)ModerateThe aromatic rings of toluene can engage in π-π stacking with the benzyl groups of the solute, potentially improving solubility compared to aliphatic non-polar solvents.
Diethyl EtherSlightly PolarModerateThe ether's ability to act as a hydrogen bond acceptor may offer some interaction with the solute's polar groups, while its overall low polarity can accommodate the non-polar regions.
Dichloromethane (DCM)Polar AproticModerate to HighDCM is a versatile solvent capable of dissolving a wide range of organic compounds. Its polarity should be sufficient to interact with the polar groups without being repelled by the non-polar moieties.
Ethyl AcetatePolar AproticModerate to HighThe ester functionality of ethyl acetate can interact favorably with the ester group in the solute. Its moderate polarity makes it a good candidate for dissolving compounds with both polar and non-polar features.
AcetonePolar AproticModerateAcetone's polarity and ability to accept hydrogen bonds suggest it could be a suitable solvent.
IsopropanolPolar ProticModerateAs a protic solvent, isopropanol can engage in hydrogen bonding with the solute. However, its hydrocarbon chain may limit the solubility of the bulky non-polar groups.
EthanolPolar ProticModerateSimilar to isopropanol, ethanol can form hydrogen bonds, but its higher polarity might slightly decrease its effectiveness in solvating the large non-polar parts of the molecule compared to isopropanol.
MethanolPolar ProticLow to ModerateMethanol is a highly polar protic solvent. While it can form strong hydrogen bonds, its high polarity may not be ideal for solvating the extensive non-polar regions of the molecule.[6]
Dimethyl Sulfoxide (DMSO)Polar AproticHighDMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of compounds, including many that are sparingly soluble in other solvents.
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, DMF is a highly polar aprotic solvent that is often effective at dissolving complex organic molecules.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[7] This equilibrium-based method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach saturation.

Rationale Behind the Shake-Flask Method

The core principle of the shake-flask method is to establish a dynamic equilibrium between the solid and dissolved states of the solute in a given solvent at a constant temperature.[8] By ensuring an excess of the solid is present, the resulting solution is saturated, and the measured concentration of the solute in the supernatant represents its equilibrium solubility.

Shake_Flask_Workflow cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation cluster_3 Analysis A Weigh excess of (2R,3S)-Benzyl 2-amino-3- (benzyloxy)butanoate oxalate B Add a known volume of the organic solvent A->B C Seal the flask and place in a temperature-controlled shaker bath B->C D Agitate for a predetermined time (e.g., 24-48 hours) C->D E Allow undissolved solid to settle D->E F Withdraw a clear aliquot of the supernatant using a filtered syringe E->F G Dilute the aliquot with a suitable solvent F->G H Determine the concentration using a validated analytical method (e.g., HPLC-UV, LC-MS) G->H

Sources

A Technical Guide to Investigating the Potential Biological Activity of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate is a protected derivative of the essential amino acid D-threonine, characterized by the presence of benzyl groups protecting both the carboxylic acid and hydroxyl functionalities.[1] While such molecules are conventionally regarded as synthetic intermediates in peptide chemistry and complex molecule synthesis, their structural features—a free primary amine, specific stereochemistry, and significant lipophilicity conferred by the benzyl groups—warrant a systematic investigation into their potential for direct biological activity.[2][3] This guide outlines a comprehensive, albeit speculative, framework for the initial biological evaluation of this compound. It provides a logical, multi-tiered screening cascade designed to efficiently probe for general cytotoxicity, specific enzyme inhibition, and effects on amino acid transport systems. The methodologies described herein are grounded in established in vitro screening principles and are designed to generate robust, decision-enabling data for early-stage drug discovery programs.[4][5]

Introduction and Rationale

The subject of this guide, this compound, is a derivative of D-threonine, a stereoisomer of the more common L-threonine.[1] Its core structure features two key modifications: the carboxylic acid is masked as a benzyl ester, and the hydroxyl group is protected as a benzyl ether.[1][6] The molecule is supplied as an oxalate salt, a common practice to enhance the crystallinity, stability, and handling of pharmaceutical compounds.[7][8]

While the primary utility of such protected amino acids lies in their role as building blocks in organic synthesis, the possibility of inherent biological activity cannot be dismissed.[2][9] The presence of bulky, lipophilic benzyl groups could facilitate membrane permeability, and the free primary amine provides a key site for molecular interactions.[10] Furthermore, as a structural analog of a natural amino acid, it could potentially interact with biological targets that recognize or process amino acids, such as enzymes or membrane transporters.[11][12]

This document serves as a technical blueprint for a hypothetical, early-stage investigation into this compound's biological potential. The proposed screening cascade is designed to move from broad, phenotypic assays to more specific, target-oriented investigations, providing a structured approach to hit identification and preliminary mechanism-of-action studies.[5]

Physicochemical Characterization and Pre-Assay Considerations

A thorough understanding of the compound's physical and chemical properties is a prerequisite for any biological testing.

Compound Identity
PropertyValueSource
IUPAC Name benzyl (2R,3S)-2-amino-3-phenylmethoxybutanoate;oxalic acid[1]
Molecular Formula C₂₀H₂₃NO₇[1]
Molecular Weight 389.4 g/mol [1]
Stereochemistry (2R, 3S)[1]
Salt Form Oxalate[1]
Solubility and Stability Assessment

Before initiating biological assays, it is critical to determine the compound's solubility and stability in relevant aqueous buffers (e.g., Phosphate-Buffered Saline (PBS), cell culture media). The oxalate salt form may influence solubility, and potential precipitation in assay media can lead to erroneous results.

Protocol: Solubility and Stability Workflow

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate organic solvent like Dimethyl Sulfoxide (DMSO).

  • Solubility in Aqueous Media: Serially dilute the DMSO stock into various aqueous buffers (PBS, DMEM) to determine the maximum soluble concentration. Visual inspection for precipitation and nephelometry can be used for assessment. The final DMSO concentration in assays should typically be kept below 1% to avoid solvent-induced artifacts.[13]

  • Stability Analysis: Incubate the compound in the final assay buffer at the intended experimental temperature (e.g., 37°C) for the duration of the longest planned assay. Use analytical techniques like HPLC-MS to quantify the compound's concentration over time and detect any degradation products.

Tier 1: Primary Screening for General Bioactivity

The initial screening phase aims to detect broad biological effects, primarily focusing on cytotoxicity. This establishes a baseline for the compound's therapeutic window and informs concentration ranges for subsequent, more sensitive assays.[4]

General Cytotoxicity Assessment

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[16][17]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate a panel of human cell lines (e.g., a cancer line like HeLa and a non-cancerous line like HEK293) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[14]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for a standard exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[4]

  • MTT Addition: Remove the treatment media. Add a fresh solution of MTT (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[14][18]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[16][17]

  • Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 500 and 600 nm (e.g., 570 nm).[17][18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Primary Screening Workflow

The initial screening phase follows a straightforward decision-making process to identify any significant biological activity that warrants further investigation.

G cluster_0 Tier 1: Primary Screening Compound (2R,3S)-Benzyl 2-amino-3- (benzyloxy)butanoate oxalate Solubility Solubility & Stability Assessment Compound->Solubility Cytotoxicity General Cytotoxicity Assay (e.g., MTT Assay) Solubility->Cytotoxicity Hit Significant Cytotoxicity? (IC50 < 100 µM) Cytotoxicity->Hit NoHit No Significant Activity Hit->NoHit No Proceed Proceed to Tier 2 Target-Based Screening Hit->Proceed Yes

Caption: Workflow for the primary screening of the test compound.

Tier 2: Target-Based Screening & Mechanistic Hypotheses

Should the compound exhibit significant cytotoxicity or if a more targeted investigation is desired from the outset, several hypotheses based on its structure can be tested.

Hypothesis 1: Inhibition of Threonine-Metabolizing Enzymes

As a protected threonine analog, the compound could act as a competitive or allosteric inhibitor of enzymes that utilize threonine as a substrate (e.g., threonine dehydrogenase, threonine aldolase).[11]

Experimental Protocol: General In Vitro Enzyme Inhibition Assay

  • Reagent Preparation: Prepare solutions of the purified enzyme of interest, its specific substrate, and the test compound in an optimized assay buffer.[13] A stock solution of the test compound is typically made in DMSO.[19]

  • Assay Setup: In a 96-well plate, combine the enzyme solution with various concentrations of the test compound (or vehicle control).[19]

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 10-15 minutes) at the optimal temperature to facilitate binding.[13]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to all wells.[13]

  • Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The specific wavelength and measurement mode will depend on the substrate and product.[19][20]

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control and calculate the IC₅₀ value.[19] Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[21]

G cluster_1 Hypothetical Threonine Catabolism Threonine Threonine Enzyme Threonine Dehydrogenase Threonine->Enzyme Product 2-Amino-3-ketobutyrate Enzyme->Product Inhibitor Test Compound (Threonine Analog) Inhibitor->Enzyme Inhibition

Caption: Potential inhibition of a threonine-metabolizing enzyme.

Hypothesis 2: Interference with Amino Acid Transport

The compound's structure, resembling a protected amino acid, suggests it might interact with solute carrier (SLC) transporters responsible for moving amino acids across cell membranes.[22] It could act as a substrate or a competitive inhibitor.

Experimental Protocol: Competitive Amino Acid Uptake Assay

  • Cell Culture: Use a cell line known to express the amino acid transporter of interest (e.g., LAT1-expressing cancer cells). Plate cells in 24- or 96-well plates.[23]

  • Assay Buffer: Wash cells and pre-incubate them in a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).[24]

  • Competitive Inhibition: Add various concentrations of the non-radiolabeled test compound to the wells.

  • Initiate Uptake: Add a fixed concentration of a radiolabeled substrate (e.g., [³H]-L-leucine for LAT1) to all wells and incubate for a short, defined period where uptake is linear (e.g., 1-5 minutes).[23]

  • Terminate Uptake: Rapidly wash the cells with ice-cold transport buffer to stop the uptake process and remove extracellular radiolabel.

  • Cell Lysis and Measurement: Lyse the cells (e.g., with SDS solution) and measure the intracellular radioactivity using a scintillation counter.[23]

  • Data Analysis: Determine the extent to which the test compound inhibits the uptake of the radiolabeled substrate and calculate an IC₅₀ value.

Data Interpretation and Path Forward

The results from this multi-tiered screening approach will guide the subsequent steps in the investigation.

  • Potent Cytotoxicity (Low µM IC₅₀): If the compound shows potent and/or selective cytotoxicity against cancer cell lines, the focus should shift to elucidating the mechanism of cell death (e.g., apoptosis assays, cell cycle analysis).

  • Specific Enzyme Inhibition: A confirmed "hit" in an enzyme inhibition assay would trigger a more detailed investigation, including determination of the inhibition mechanism (Ki studies) and screening against a panel of related enzymes to assess selectivity.

  • Amino Acid Transport Inhibition: Inhibition of a specific transporter could be a valuable therapeutic strategy, particularly in oncology where certain transporters are overexpressed. Follow-up studies would involve confirming the mechanism of inhibition and assessing its downstream effects on cellular metabolism.

  • No Activity: If no significant activity is observed, it would reinforce the compound's primary role as a synthetic intermediate, and resources could be redirected.

This structured evaluation process provides a resource-efficient framework for exploring the secondary pharmacology of synthetic intermediates, creating opportunities for serendipitous discovery in drug development.

References

  • CLYTE Technologies. (2025, December 24).
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Abcam. MTT assay protocol.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Benchchem.
  • Benchchem. Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • PubMed. (2021, April 16).
  • PubChem - NIH. (2R,3S)-Benzyl 2-amino-3-(benzyloxy)
  • Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • PMC - NIH. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • European Pharmaceutical Review. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges.
  • Sygnature Discovery.
  • ResearchGate. (a) Cys thiol protection with the benzyl (Bn/Bzl) protecting group (b) the synthesis of oxytocin using Cys(Bzl).
  • Google Patents.
  • amphoteros. (2016, July 22). Protecting groups in drug structures.
  • NIH. (2025, June 28). Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor.
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
  • PubMed Central. Identification and characterization of an amino acid transporter expressed differentially in liver.
  • PMC - NIH. Mechanism of Cation Binding to the Glutamate Transporter EAAC1 Probed with Mutation of the Conserved Amino Acid Residue Thr101.
  • Wiley-VCH. 1 Protection Reactions.
  • PubMed. (2017, May 15).
  • Creative Peptides. Threonine (Thr) Amino Acid Guide.

Sources

A-Technical-Guide-to-(2R,3S)-Benzyl-2-amino-3-(benzyloxy)butanoate-oxalate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate is a pivotal, doubly protected derivative of D-threonine, a non-proteinogenic amino acid. Its precise stereochemistry and the orthogonal protection offered by the benzyl groups on both the carboxylic acid and hydroxyl functionalities make it a highly valuable chiral building block in advanced organic synthesis. This guide provides an in-depth exploration of its chemical identity, a detailed, step-by-step synthesis protocol, characterization parameters, and its applications, particularly in pharmaceutical development. The rationale behind the selection of protecting groups and the strategic use of the oxalate salt form for enhanced stability and purification are discussed, offering field-proven insights for professionals in drug development and peptide chemistry.

Introduction to a Key Chiral Intermediate

(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate, often isolated as its stable oxalate salt, represents a crucial intermediate in the synthesis of complex, stereochemically defined molecules. Its utility stems from the strategic masking of reactive functional groups on the D-threonine scaffold, allowing for selective chemical transformations elsewhere in a synthetic sequence.

Chemical Identity and Structure

The compound is the oxalate salt of the dibenzyl-protected form of D-threonine. The core molecule is benzyl (2R,3S)-2-amino-3-(benzyloxy)butanoate.[1] The stereochemical descriptors (2R, 3S) define the specific spatial arrangement of the amino and benzyloxy groups, which is critical for its role in asymmetric synthesis.

  • IUPAC Name: benzyl (2R,3S)-2-amino-3-phenylmethoxybutanoate;oxalic acid[1]

  • CAS Number: 188660-14-2[1][2][3]

  • Molecular Formula: C20H23NO7 (for the salt)[1]

  • Synonyms: H-D-Thr(Bzl)-OBzl oxalate[1]

The structure combines the threonine backbone with two benzyl protecting groups: one forming an ester with the carboxylic acid and the other forming an ether with the side-chain hydroxyl group.

Caption: Chemical structure of the title compound.

The Strategic Importance of Benzyl Protection

In multi-step synthesis, protecting groups are essential tools to prevent unwanted side reactions. The choice of the benzyl group for both the carboxyl and hydroxyl functions in this molecule is a deliberate and strategic one.

  • Expertise & Causality: Benzyl groups are stable under a wide range of reaction conditions, including those used for peptide coupling (amide bond formation).[] However, they can be removed simultaneously under mild conditions via catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst). This dual protection/deprotection strategy is efficient and simplifies synthetic workflows. The benzyl ether on the threonine side chain is particularly important to prevent O-acylation during peptide synthesis.[5]

The Role of the Oxalate Salt

While the free amine of the protected threonine derivative is an oil or difficult-to-handle solid, converting it to a salt provides significant advantages.

  • Trustworthiness & Purity: The formation of the oxalate salt serves as a highly effective method of purification.[6] The salt often precipitates from solution as a well-defined, stable crystalline solid. This process selectively isolates the desired product, leaving impurities behind in the solvent. This enhances the compound's stability, shelf-life, and ease of handling compared to the free base.

Synthesis and Purification Workflow

The synthesis of this compound is a multi-step process that begins with the naturally available amino acid L-threonine. A key step involves the stereochemical inversion at one of the chiral centers to achieve the D-threonine configuration.

Retrosynthetic Approach

The synthesis logically proceeds by first establishing the correct D-threonine stereochemistry, followed by the protection of the functional groups, and concluding with the salt formation for purification.

G Target This compound Free_Amine Free Amine Intermediate Target->Free_Amine Oxalic Acid Addition Dibenzyl_Protected Dibenzyl Protected D-Threonine Free_Amine->Dibenzyl_Protected Deprotection (e.g., N-Boc) D_Threonine D-Threonine Dibenzyl_Protected->D_Threonine Dual Benzylation L_Threonine L-Threonine (Starting Material) D_Threonine->L_Threonine Stereochemical Inversion

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established chemical principles.

Step 1: Synthesis of D-Threonine from L-Threonine

  • Rationale: D-Threonine is not as readily available as L-Threonine. A common method involves inversion of the alpha-amino group, for instance, via an oxazoline intermediate, which can be achieved through a multi-step sequence. A patent describes a route starting from L-threonine, forming an oxazoline intermediate which, upon acidic hydrolysis, yields D-threonine.[7]

Step 2: N-Protection of D-Threonine

  • Reaction: Dissolve D-Threonine in a 1:1 mixture of dioxane and water. Cool the solution to 0°C.

  • Add sodium hydroxide (2.5 equivalents) to basify the solution.

  • Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Causality: The Boc protecting group is introduced first to shield the amine. It is stable to the conditions required for the subsequent benzylation steps but can be selectively removed later under acidic conditions without affecting the benzyl groups.

Step 3: Dibenzylation of N-Boc-D-Threonine

  • Reaction: Dissolve N-Boc-D-Threonine in anhydrous dimethylformamide (DMF).

  • Add potassium carbonate (3.0 equivalents) and benzyl bromide (2.5 equivalents).

  • Heat the mixture to 60-70°C and stir for 24 hours.

  • Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Causality: In a single step, the benzyl groups are installed on both the carboxylic acid (forming an ester) and the hydroxyl group (forming an ether) via an SN2 reaction.

Step 4: N-Deprotection (Removal of Boc Group)

  • Reaction: Dissolve the crude dibenzylated intermediate from Step 3 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0°C.

  • Stir at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group.

  • Work-up: Concentrate the mixture under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid. Dry and concentrate to yield the free amine.[8]

  • Causality: TFA provides a strongly acidic environment that cleaves the acid-labile Boc group, leaving the stable benzyl ester and ether intact.

Step 5: Oxalate Salt Formation and Purification

  • Reaction: Dissolve the crude free amine from Step 4 in a suitable solvent such as diethyl ether or ethyl acetate.

  • Add a solution of oxalic acid (1.0 equivalent) in the same solvent dropwise with vigorous stirring.

  • Isolation: The this compound will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • Causality: The basic amine reacts with the dicarboxylic oxalic acid to form a stable, crystalline salt, which is typically insoluble in common organic solvents, facilitating its isolation in high purity.

G cluster_start Starting Material cluster_synthesis Core Synthesis cluster_purification Purification L_Thr L-Threonine D_Thr 1. Inversion D-Threonine L_Thr->D_Thr e.g., Oxazoline route N_Boc 2. N-Protection N-Boc-D-Threonine D_Thr->N_Boc Boc₂O, base Dibenzyl 3. Dibenzylation N-Boc-D-Thr(Bzl)-OBzl N_Boc->Dibenzyl BnBr, K₂CO₃ Free_Amine 4. N-Deprotection H-D-Thr(Bzl)-OBzl Dibenzyl->Free_Amine TFA Oxalate 5. Salt Formation Oxalate Salt (Final Product) Free_Amine->Oxalate Oxalic Acid

Caption: Synthetic workflow from L-Threonine to the final product.

Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of the final product is paramount. A combination of spectroscopic and chromatographic techniques is employed.

Physicochemical Properties
PropertyTypical Value
Appearance White to off-white crystalline solid
Melting Point 107-112°C (for the related HCl salt)[]
Solubility Soluble in organic solvents like DMSO, Methanol.
Storage Store at 2-8 °C under an inert atmosphere.[]
Spectroscopic and Analytical Data
TechniqueExpected Results
¹H NMR Signals corresponding to the methyl protons, alpha and beta protons of the threonine backbone, methylene protons of the two benzyl groups, and aromatic protons. The integration will confirm the 1:1 ratio of the amino ester to oxalic acid.
Mass Spec (ESI+) The spectrum will show a prominent peak for the free amine cation [M+H]⁺.
HPLC A primary peak indicating high purity (>98%). Chiral HPLC may be used to confirm the (2R, 3S) stereochemistry.
FT-IR Characteristic peaks for N-H (amine), C=O (ester and carboxylic acid), C-O (ether), and aromatic C-H bonds.

Applications in Drug Development and Peptide Synthesis

The primary value of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate is as a specialized building block for creating complex molecules with precise stereochemistry.

  • Pharmaceutical Intermediates: It serves as a key fragment in the total synthesis of various pharmaceutical agents. Its structure is incorporated into molecules designed to interact with specific biological targets where stereochemistry is critical for efficacy. The D-amino acid configuration is often used to increase resistance to enzymatic degradation, enhancing the in-vivo stability and bioavailability of peptide-based drugs.[9][10]

  • Peptide Synthesis: While the L-threonine version is more common in building natural peptides, the D-threonine derivative is crucial for synthesizing peptidomimetics or peptide analogues containing unnatural amino acids.[9][10] These modifications are a key strategy in medicinal chemistry to improve the pharmacological properties of peptide drug candidates.[10] The dual benzyl protection is highly compatible with standard synthesis strategies.[]

Safety, Handling, and Storage

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Safety: Oxalic acid and its salts can be toxic if ingested and irritating to the skin and eyes. Avoid creating dust.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C, to ensure long-term stability.[]

Conclusion

This compound is more than just a protected amino acid; it is a high-value, precision tool for the advanced synthetic chemist. The strategic combination of stereochemical control, robust benzyl protecting groups, and the purifying power of oxalate salt formation makes it an indispensable intermediate. Understanding the causality behind its synthesis and application allows researchers and drug development professionals to leverage its unique properties to construct the complex, stereochemically pure molecules required for next-generation therapeutics.

References

  • O-Benzyl-L-threonine benzyl ester hydrochloride - Chem-Impex. (URL: [Link])

  • PubChem. Benzyl 2-amino-3-(benzyloxy)propanoate. (URL: [Link])

  • PubChem. (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol. (URL: [Link])

  • PubChem. This compound. (URL: [Link])

  • CN103450040A - Synthesis method of D-threonine - Google P
  • CN102442925B - Preparation method of oxalic acid amide ester and salt thereof - Google P
  • Siddiqui, A. A., et al. (2022). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. Molecules, 27(15), 4933. (URL: [Link])

  • US4005128A - Process for the preparation of oxalate esters - Google P
  • Park, H., et al. (2015). Practical, Economical, and Scalable Synthesis of Monoalkyl Oxalates. Organic Process Research & Development, 19(10), 1432–1437. (URL: [Link])

  • Preparation method of oxalic acid amide ester and salt thereof - Google P
  • ResearchGate. How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. (URL: [Link])

Sources

An In-Depth Technical Guide to (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of complex organic synthesis, particularly in the realms of pharmaceutical development and peptide chemistry, the strategic use of protecting groups is paramount. Amino acids, the foundational units of peptides and proteins, and crucial chiral building blocks for a myriad of bioactive molecules, present a unique synthetic challenge due to their multiple reactive functional groups: an amino group, a carboxylic acid, and, in many cases, a reactive side chain. (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate is a protected form of L-threonine, a critical essential amino acid. This guide provides a comprehensive technical overview of this compound, from its structural rationale and synthesis to its applications as a valuable intermediate in advanced organic synthesis. While a singular "discovery" paper for this specific oxalate salt is not prominent in the literature, its existence and utility can be understood through the well-established principles of amino acid protection and peptide synthesis. It serves as a quintessential example of how strategic functional group manipulation enables the construction of complex molecular architectures.

Molecular Structure and Stereochemical Integrity

The systematic IUPAC name for the parent free base of the topic compound is benzyl (2R,3S)-2-amino-3-(benzyloxy)butanoate. The "(2R,3S)" designation is of critical importance, defining the stereochemistry at the α- and β-carbons, which corresponds to the naturally occurring L-threonine. Maintaining stereochemical purity is often a crucial factor in the synthesis of chiral drugs and peptides, as different stereoisomers can exhibit vastly different biological activities.

The structure features two key protecting groups:

  • Benzyl Ester: The carboxylic acid functionality is protected as a benzyl ester. This group is robust under a variety of reaction conditions, yet can be selectively removed under mild conditions via catalytic hydrogenolysis.

  • Benzyl Ether: The secondary hydroxyl group on the side chain is protected as a benzyl ether. Similar to the benzyl ester, this protecting group offers broad stability and can be cleaved by hydrogenolysis. The simultaneous deprotection of both benzyl groups is a key feature of this protection strategy.

The oxalate salt is formed by the reaction of the basic amino group with oxalic acid. This serves several practical purposes:

  • Enhanced Stability: The salt form is generally more stable and has a longer shelf life than the free base.

  • Improved Handling: The free base is likely an oil, whereas the oxalate salt is a crystalline solid, which is easier to handle, purify, and weigh accurately.

  • Purification Aid: Crystallization of the oxalate salt is an effective method for purifying the compound.

Synthetic Strategy and Rationale

The synthesis of this compound from L-threonine requires a multi-step approach that strategically protects the various functional groups. The overall strategy is guided by the principles of orthogonal protection, where one protecting group can be removed without affecting another, although in this case, a key advantage is the ability to deprotect two groups simultaneously.

Causality Behind Experimental Choices:

The choice of benzyl groups for both the carboxylic acid and the hydroxyl group is a deliberate one in synthetic design. In many synthetic routes, particularly in Boc-based solid-phase peptide synthesis (SPPS), benzyl-based side-chain protection is common.[1][2] This strategy allows for the final deprotection of the side chains and cleavage from the resin in a single step using strong acids like hydrogen fluoride (HF). In solution-phase synthesis, the simultaneous removal of both the O-benzyl and the benzyl ester via catalytic hydrogenolysis is an efficient deprotection step that yields the free amino acid.

The synthesis must proceed in a logical order to avoid unwanted side reactions. The carboxylic acid is typically protected first, followed by the protection of the hydroxyl group, and finally, if necessary, the protection of the amino group (though for the purpose of isolating the title compound as an amine salt, the amino group remains unprotected).

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound begins with commercially available L-threonine. The pathway involves two main transformations before the final salt formation.

Synthesis_Pathway cluster_0 Step 1: Benzyl Esterification cluster_1 Step 2: O-Benzylation cluster_2 Step 3: Oxalate Salt Formation L_Threonine L-Threonine Threonine_Benzyl_Ester (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate L_Threonine->Threonine_Benzyl_Ester Benzyl Alcohol, p-Toluenesulfonic acid, Toluene, reflux O_Benzyl_Threonine_Ester (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate Threonine_Benzyl_Ester->O_Benzyl_Threonine_Ester Benzyl Bromide, NaH, DMF Final_Product This compound O_Benzyl_Threonine_Ester->Final_Product Oxalic Acid, Ethanol

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on well-established procedures for amino acid modifications and are presented as a guide for researchers.

Step 1: Synthesis of (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate (Threonine Benzyl Ester)

This step employs a Fischer-Speier esterification, a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[3]

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-threonine (1 equivalent), p-toluenesulfonic acid monohydrate (1.1 equivalents), benzyl alcohol (5-10 equivalents, serving as both reagent and solvent), and toluene (sufficient to fill the Dean-Stark trap).

  • Reaction Execution: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by TLC until all the starting L-threonine is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Reduce the volume under reduced pressure to remove most of the toluene and excess benzyl alcohol. Dilute the residue with diethyl ether and cool in an ice bath to precipitate the p-toluenesulfonate salt of the product. Filter the solid, wash with cold diethyl ether, and then neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Step 2: Synthesis of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate

This step involves the protection of the hydroxyl group as a benzyl ether. A strong base is required to deprotonate the hydroxyl group, making it a more potent nucleophile.

  • Reaction Setup: Dissolve the threonine benzyl ester (1 equivalent) in anhydrous dimethylformamide (DMF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Reaction Execution: Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. Then, add benzyl bromide (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by carefully adding methanol dropwise at 0 °C. Dilute with water and extract with ethyl acetate. Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired O-benzyl-L-threonine benzyl ester as a free base.

Step 3: Preparation of this compound

The final step is the formation of the oxalate salt to provide a stable, crystalline product.

  • Salt Formation: Dissolve the purified (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate (1 equivalent) in a minimal amount of a suitable solvent, such as ethanol or diethyl ether.

  • Precipitation: In a separate flask, dissolve oxalic acid (1 equivalent) in the same solvent. Add the oxalic acid solution dropwise to the stirred solution of the amino ester. A precipitate should form upon addition.

  • Isolation: Stir the resulting slurry at room temperature for an hour and then cool in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product, this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of the target compound.

PropertyValue
CAS Number 188660-14-2
Molecular Formula C20H23NO7
Molecular Weight 389.40 g/mol
Appearance White to off-white crystalline solid
Stereochemistry (2R,3S)
  • ¹H NMR: The spectrum would show characteristic signals for the two benzyl groups (aromatic protons between 7.2-7.4 ppm and benzylic CH₂ protons), the threonine backbone protons, and the methyl group of the threonine side chain.

  • ¹³C NMR: The spectrum would display resonances for the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbons, and the carbons of the threonine skeleton.

  • Mass Spectrometry (ESI+): The spectrum would show a prominent peak for the parent cation (the free base) at m/z corresponding to [C₁₈H₂₁NO₃ + H]⁺.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include those for the N-H stretches of the ammonium salt, C=O stretch of the ester, and C-O stretches of the ether and ester groups.

Applications in Research and Drug Development

Protected amino acids like this compound are not typically therapeutic agents themselves but are critical intermediates in the synthesis of more complex molecules.

  • Peptide Synthesis: While less common in modern Fmoc-based SPPS where t-butyl protection is favored, benzyl-protected threonine derivatives are valuable in Boc-based strategies and in solution-phase peptide synthesis.[4] They can be incorporated into peptide chains, and the protecting groups are removed at a later stage.

  • Chiral Building Blocks: This compound serves as a chiral synthon, providing a four-carbon unit with defined stereochemistry. This is invaluable in the total synthesis of natural products and the development of small molecule drugs where precise control of stereocenters is essential for biological activity. The dual benzyl protection allows for its use in synthetic routes that require robust protecting groups that can be removed under specific, mild conditions.

Conclusion

This compound is a strategically protected derivative of L-threonine, designed for use in multi-step organic synthesis. The choice of benzyl groups for both the carboxylic acid and side-chain hydroxyl group offers a robust protection scheme with the advantage of simultaneous deprotection via hydrogenolysis. The formation of the oxalate salt enhances the compound's stability and handling properties, making it a reliable building block for researchers and scientists in drug development and peptide chemistry. While its specific "discovery" may be embedded within the broader history of peptide synthesis and protecting group strategy, its utility and the scientific rationale behind its structure are clear and well-founded in the principles of modern organic chemistry.

References

  • AnaSpec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Google Patents. CN103450040A - Synthesis method of D-threonine.
  • Poon, K. W.; House, S. E.; Dudley, G. B. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Synth. Commun.2008 , 38 (23), 4005-4014. [Link]

  • Verrocchio, P.; Pellegrino, R.; Di Pietro, O.; et al. General method to prepare amino acids benzyl esters and to isolate them as trifluoroacetate salts. Molecules2021 , 26 (11), 3121. [Link]

  • Google Patents. CN101891668A - Preparation method of oxalic acid amide ester and salt thereof.
  • Organic Syntheses. Chloroacetonitrile. [Link]

  • Isidro-Llobet, A.; Álvarez, M.; Albericio, F. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chem. Rev.2009 , 109 (6), 2455-2504. [Link]

  • Google Patents.
  • Google Patents. CN113234077B - Synthesis method of 2-amino-6-chloropurine.
  • Oku, H.; et al. O-Benzyl-N-tert-butoxycarbonyl-l-threonyl-l-proline trichloroethyl ester [Boc-l-Thr(Bzl)-l-Pro-OTce]. Acta Crystallogr. Sect. E Struct. Rep. Online2005 , 61 (Pt 10), o3867-o3869. [Link]

  • PubChem. D-Threonine Benzyl Ester. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

Sources

Spectroscopic Characterization of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate, a critical intermediate in the synthesis of various pharmaceutical compounds and complex peptides. The structural elucidation of this molecule is paramount for quality control and process optimization in drug development. This document offers a comprehensive examination of its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles. By integrating established spectroscopic principles with data interpretation, this guide serves as a vital resource for researchers, scientists, and professionals in the field of drug development, enabling precise identification and characterization of this compound.

Introduction: The Significance of Spectroscopic Elucidation

This compound is a protected derivative of the non-proteinogenic amino acid, D-threonine. The benzyl protecting groups on both the carboxylic acid and the hydroxyl side-chain enhance its solubility in organic solvents and prevent unwanted side reactions during peptide synthesis. The oxalate salt form facilitates purification and improves the compound's stability. Accurate and unambiguous characterization of this molecule is essential to ensure the integrity of the final active pharmaceutical ingredient. Spectroscopic techniques provide a non-destructive and highly informative approach to confirm the molecular structure, assess purity, and identify potential impurities. This guide delves into the core spectroscopic methods used for this purpose, explaining the rationale behind the expected data and the protocols for their acquisition.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents several key features that give rise to a distinct spectroscopic fingerprint. The presence of two benzyl groups, a chiral center at the α-carbon and another at the β-carbon, an ester linkage, an ether linkage, and an ammonium oxalate moiety all contribute to the complexity and richness of its spectra.

Figure 1. Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The expected ¹H NMR spectrum of the title compound will show distinct signals for the aromatic protons of the two benzyl groups, the methine protons at the chiral centers, the methylene protons of the benzyl groups, and the methyl protons.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H (10H)7.20 - 7.40Multiplet-
Benzyl CH₂-O-CO (2H)~5.15Singlet-
Benzyl CH₂-O-C (2H)~4.60Singlet-
H-2 (α-CH)~4.00Doublet~4-5
H-3 (β-CH)~4.20Multiplet-
H-4 (CH₃)~1.25Doublet~6-7
NH₃⁺Broad singlet--

Interpretation and Causality:

  • Aromatic Protons (7.20 - 7.40 ppm): The ten protons on the two phenyl rings are expected to resonate in this region as a complex multiplet due to their similar chemical environments.

  • Benzyl CH₂ Protons (~5.15 and ~4.60 ppm): The methylene protons of the benzyl ester and benzyl ether groups are diastereotopic and are expected to appear as distinct singlets or AB quartets. The downfield shift is due to the deshielding effect of the adjacent oxygen atoms and the aromatic rings. The benzyl ester protons are typically further downfield than the benzyl ether protons.

  • H-2 (α-CH) (~4.00 ppm): This proton is adjacent to the electron-withdrawing ester group and the ammonium group, causing a downfield shift. It will appear as a doublet due to coupling with the H-3 proton.

  • H-3 (β-CH) (~4.20 ppm): This proton is coupled to both H-2 and the methyl protons, resulting in a multiplet. Its chemical shift is influenced by the adjacent oxygen of the benzyloxy group.

  • H-4 (CH₃) (~1.25 ppm): The methyl protons will appear as a doublet due to coupling with the H-3 proton.

  • NH₃⁺ (Broad singlet): The protons of the ammonium group are acidic and undergo rapid exchange, resulting in a broad signal that may not always be observed. The presence of the oxalate counter-ion confirms the protonation of the amino group.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The expected spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, the carbons of the benzyl groups, and the aliphatic carbons of the butanoate chain.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Ester)~170
C=O (Oxalate)~160
Aromatic C (12C)127 - 138
Benzyl CH₂-O-CO~67
Benzyl CH₂-O-C~72
C-2 (α-C)~58
C-3 (β-C)~75
C-4 (CH₃)~15

Interpretation and Causality:

  • Carbonyl Carbons (~170 and ~160 ppm): The ester carbonyl carbon is expected to resonate at a lower field (~170 ppm) compared to the oxalate carbonyl carbons (~160 ppm).

  • Aromatic Carbons (127 - 138 ppm): The twelve carbons of the two phenyl rings will appear in this region. The quaternary carbons will have lower intensities.

  • Benzyl CH₂ Carbons (~67 and ~72 ppm): The chemical shifts of these methylene carbons are influenced by the attached oxygen atoms.

  • C-2 and C-3 (~58 and ~75 ppm): These are the chiral centers of the molecule. Their chemical shifts are in the aliphatic region but are shifted downfield due to the attached heteroatoms.

  • C-4 (~15 ppm): The methyl carbon will resonate at a high field.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Utilize the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity. Electrospray ionization (ESI) is a suitable technique for this ionic compound.

Table 3: Predicted Mass Spectrometry Data for this compound

Ionm/z (predicted)Interpretation
[M+H]⁺316.1594Protonated free base
[M+Na]⁺338.1413Sodiated free base
[M-H]⁻314.1449Deprotonated free base
[Oxalate-H]⁻89.0033Oxalate anion

Interpretation and Causality:

The mass spectrum is expected to show the molecular ion of the free base, (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate (C₁₈H₂₁NO₃, MW = 315.37 g/mol ). In positive ion mode, the protonated molecule [M+H]⁺ at m/z 316.16 is expected to be the base peak. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 314.14 and the oxalate anion at m/z 89.00 would be observed. Fragmentation of the molecular ion would likely involve the loss of the benzyl groups (C₇H₇, 91 Da) or the benzyloxy group (C₇H₇O, 107 Da).

MS_Fragmentation M_H [M+H]⁺ m/z = 316 M_H_loss_benzyl [M+H - C₇H₇]⁺ m/z = 225 M_H->M_H_loss_benzyl - 91 Da M_H_loss_benzyloxy [M+H - C₇H₇O]⁺ m/z = 209 M_H->M_H_loss_benzyloxy - 107 Da benzyl_cation [C₇H₇]⁺ m/z = 91 M_H->benzyl_cation

Figure 2. Predicted major fragmentation pathways in ESI-MS.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use an ESI mass spectrometer.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes.

  • Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, C-O, and C=C bonds.

Table 4: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3400 - 2500 (broad)N-H (Ammonium)Stretching
3100 - 3000C-H (Aromatic)Stretching
3000 - 2850C-H (Aliphatic)Stretching
~1740C=O (Ester)Stretching
~1700, ~1600C=O (Oxalate)Asymmetric & Symmetric Stretching
1600, 1450C=C (Aromatic)Stretching
1250 - 1000C-O (Ester, Ether)Stretching

Interpretation and Causality:

  • N-H Stretching (3400 - 2500 cm⁻¹): The broad absorption in this region is characteristic of the N-H stretching vibrations of the ammonium group, which is involved in hydrogen bonding with the oxalate counter-ion.

  • C=O Stretching (~1740, ~1700, ~1600 cm⁻¹): The sharp, strong peak around 1740 cm⁻¹ is indicative of the ester carbonyl group. The oxalate carbonyl groups will give rise to two bands due to asymmetric and symmetric stretching.

  • C-O Stretching (1250 - 1000 cm⁻¹): Strong absorptions in this region correspond to the C-O stretching vibrations of the ester and ether linkages.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the characterization of this compound. The convergence of data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy offers a self-validating system for structural confirmation and purity assessment. For researchers and drug development professionals, a thorough understanding of these spectroscopic fingerprints is indispensable for ensuring the quality and consistency of this vital synthetic intermediate. The methodologies and interpretations detailed herein are designed to empower scientists with the expertise to confidently analyze and verify the integrity of their materials, ultimately contributing to the successful advancement of pharmaceutical research and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Bolchi, C., Roda, G., & Pallavicini, M. (2018). ¹H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Amino Acids, 50(11), 1559–1568. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

Methodological & Application

Synthesis Protocol for (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Detailed Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate is a protected derivative of D-threonine, a non-proteinogenic amino acid. Such derivatives are valuable chiral building blocks in the synthesis of complex peptides and pharmaceutical compounds. The benzyl groups serve as protecting agents for the carboxylic acid and the side-chain hydroxyl group, while the oxalate salt form enhances the compound's crystallinity and stability, facilitating its handling and purification.

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound. The synthetic strategy is designed to be robust and scalable, employing common protecting group manipulations familiar to those in the field of organic and medicinal chemistry. The chosen pathway starts from commercially available D-threonine and proceeds through a series of protection and esterification steps, culminating in the deprotection of the amine and its precipitation as an oxalate salt.

The rationale for the chosen synthetic route is based on the principle of orthogonal protection. The amino group is temporarily protected with a tert-butyloxycarbonyl (Boc) group, which is stable under the basic conditions required for the subsequent benzylation steps but can be selectively removed under acidic conditions that leave the benzyl ethers and ester intact.[1]

Overall Synthetic Scheme

The synthesis of the target compound is achieved in a four-step sequence starting from D-threonine.

Synthetic_Scheme D_Threonine D-Threonine Boc_D_Threonine N-Boc-D-Threonine D_Threonine->Boc_D_Threonine Step 1: N-Boc Protection Boc_O_Bzl_D_Threonine N-Boc-O-benzyl-D-threonine Boc_D_Threonine->Boc_O_Bzl_D_Threonine Step 2: O-Benzylation Fully_Protected N-Boc-O-benzyl-D-threonine benzyl ester Boc_O_Bzl_D_Threonine->Fully_Protected Step 3: Benzyl Esterification Free_Amine (2R,3S)-Benzyl 2-amino-3- (benzyloxy)butanoate Fully_Protected->Free_Amine Step 4a: N-Boc Deprotection Target (2R,3S)-Benzyl 2-amino-3- (benzyloxy)butanoate oxalate Free_Amine->Target Step 4b: Oxalate Salt Formation

Caption: Overall synthetic workflow for this compound.

Part I: Synthesis of Intermediates

Step 1: Synthesis of N-(tert-butoxycarbonyl)-D-threonine (Boc-D-Thr-OH)

Rationale: The first step involves the protection of the amino group of D-threonine with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis to prevent the nucleophilic amine from participating in subsequent reactions.[2] The use of di-tert-butyl dicarbonate (Boc)₂O in the presence of a mild base is a common and efficient method for this transformation.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
D-Threonine119.1210.083.91.0
Di-tert-butyl dicarbonate218.2520.292.51.1
Sodium bicarbonate (NaHCO₃)84.0114.1167.82.0
Dioxane-100 mL--
Water-100 mL--
Ethyl acetate-300 mL--
1 M Hydrochloric acid (HCl)-As needed--
Brine (saturated NaCl solution)-50 mL--
Anhydrous magnesium sulfate (MgSO₄)-As needed--

Protocol:

  • In a 500 mL round-bottom flask, dissolve D-threonine (10.0 g, 83.9 mmol) and sodium bicarbonate (14.1 g, 167.8 mmol) in a mixture of 100 mL of dioxane and 100 mL of water.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add di-tert-butyl dicarbonate (20.2 g, 92.5 mmol) to the solution.

  • Stir the reaction mixture vigorously at room temperature overnight (12-16 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Boc-D-Thr-OH as a white solid. The product can be used in the next step without further purification if it is of sufficient purity.

Step 2: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-D-threonine (Boc-D-Thr(Bzl)-OH)

Rationale: The hydroxyl group of the threonine side chain is protected as a benzyl ether. This is achieved by reacting the alcohol with benzyl bromide in the presence of a strong base, such as sodium hydride (NaH), which deprotonates the hydroxyl group to form a more nucleophilic alkoxide.[1]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
Boc-D-Thr-OH219.2415.068.41.0
Sodium hydride (60% dispersion in oil)24.003.0175.21.1
Benzyl bromide (BnBr)171.0412.975.21.1
Anhydrous Tetrahydrofuran (THF)-200 mL--
Saturated aqueous NH₄Cl solution-50 mL--
Diethyl ether-200 mL--
1 M Sodium hydroxide (NaOH)-As needed--
Anhydrous magnesium sulfate (MgSO₄)-As needed--

Protocol:

  • In a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (3.01 g, 75.2 mmol) in 100 mL of anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve Boc-D-Thr-OH (15.0 g, 68.4 mmol) in 100 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (12.9 g, 75.2 mmol) dropwise.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous NH₄Cl solution.

  • Remove the THF under reduced pressure.

  • Adjust the pH of the aqueous residue to 9-10 with 1 M NaOH.

  • Wash the aqueous layer with diethyl ether (2 x 100 mL) to remove unreacted benzyl bromide and benzyl alcohol.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to give Boc-D-Thr(Bzl)-OH, which can be purified by flash column chromatography if necessary.

Step 3: Synthesis of Benzyl N-(tert-butoxycarbonyl)-O-benzyl-D-threoninate (Boc-D-Thr(Bzl)-OBzl)

Rationale: The carboxylic acid is converted to a benzyl ester. This esterification can be achieved by reacting the carboxylic acid with benzyl bromide in the presence of a non-nucleophilic base like cesium carbonate (Cs₂CO₃), which facilitates the Sₙ2 reaction.[3]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
Boc-D-Thr(Bzl)-OH309.3610.032.31.0
Cesium carbonate (Cs₂CO₃)325.8212.638.81.2
Benzyl bromide (BnBr)171.046.135.51.1
Anhydrous N,N-Dimethylformamide (DMF)-100 mL--
Ethyl acetate-300 mL--
Water-100 mL--
Brine-50 mL--
Anhydrous magnesium sulfate (MgSO₄)-As needed--

Protocol:

  • In a 250 mL round-bottom flask, dissolve Boc-D-Thr(Bzl)-OH (10.0 g, 32.3 mmol) in 100 mL of anhydrous DMF.

  • Add cesium carbonate (12.6 g, 38.8 mmol) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (6.1 g, 35.5 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into 300 mL of water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the fully protected amino acid as a colorless oil or white solid.

Part II: Final Product Synthesis and Purification

Step 4: Synthesis of this compound

Rationale: This final step involves two key transformations: the deprotection of the N-Boc group and the formation of the oxalate salt. The Boc group is selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.[4] The resulting free amine is then treated with oxalic acid to precipitate the desired oxalate salt, which aids in purification and handling.[5]

Final_Step_Workflow cluster_deprotection 4a: N-Boc Deprotection cluster_salt_formation 4b: Oxalate Salt Formation Start_Deprotection Boc-D-Thr(Bzl)-OBzl in DCM Add_TFA Add TFA at 0°C Start_Deprotection->Add_TFA Stir_RT Stir at Room Temperature Add_TFA->Stir_RT Monitor_TLC Monitor by TLC Stir_RT->Monitor_TLC Concentrate Concentrate in vacuo Monitor_TLC->Concentrate Dissolve_Amine Dissolve Free Amine in Isopropanol Concentrate->Dissolve_Amine Work-up and isolation of free amine Add_Oxalic_Acid Add Oxalic Acid in Isopropanol Dissolve_Amine->Add_Oxalic_Acid Precipitate Stir and Allow Precipitation Add_Oxalic_Acid->Precipitate Filter_Dry Filter, Wash, and Dry Precipitate->Filter_Dry Final_Product Target Oxalate Salt Filter_Dry->Final_Product Final Product

Caption: Workflow for the final deprotection and salt formation steps.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
Boc-D-Thr(Bzl)-OBzl399.4910.025.01.0
Dichloromethane (DCM)-100 mL--
Trifluoroacetic acid (TFA)114.0228.525010.0
Isopropanol-As needed--
Oxalic acid dihydrate126.073.1525.01.0
Diethyl ether-As needed--

Protocol:

  • N-Boc Deprotection: a. Dissolve Boc-D-Thr(Bzl)-OBzl (10.0 g, 25.0 mmol) in 50 mL of dichloromethane (DCM) in a round-bottom flask. b. Cool the solution to 0 °C in an ice bath. c. Slowly add 50 mL of trifluoroacetic acid (a 1:1 TFA/DCM solution). d. Remove the ice bath and stir the reaction at room temperature for 1-2 hours. e. Monitor the deprotection by TLC until the starting material is fully consumed. f. Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene (2 x 50 mL) to ensure complete removal of residual TFA.

  • Oxalate Salt Formation: a. Dissolve the crude free amine residue in a minimal amount of isopropanol (approximately 50-100 mL). b. In a separate flask, dissolve oxalic acid dihydrate (3.15 g, 25.0 mmol) in isopropanol (approximately 50 mL), warming gently if necessary. c. Slowly add the oxalic acid solution to the stirred solution of the free amine. d. A white precipitate should form. Continue stirring at room temperature for 1 hour, then cool in an ice bath for another hour to maximize precipitation. e. Collect the white solid by vacuum filtration. f. Wash the filter cake with cold isopropanol and then with diethyl ether. g. Dry the solid under vacuum to yield this compound.

Part III: Characterization and Quality Control

Analytical Techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of each reaction step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product. The proton NMR should show characteristic peaks for the benzyl groups, the threonine backbone, and the absence of the Boc group in the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric and diastereomeric purity of the final product.[6] This is crucial to ensure that no racemization or epimerization has occurred during the synthesis.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

References

  • Soloshonok, V. A., & Ono, T. (2007). and (2S, 3R)‐4,4,4‐trifluoro‐N‐Fmoc‐O‐tert‐butyl‐threonine and their racemization‐free incorporation into oligopeptides via solid‐phase synthesis. Biopolymers, 88(6), 781-796. [Link]

  • Fransson, B., & Ragnarsson, U. (1999). Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase. Amino acids, 17(3), 293-300. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Sureshbabu, V. V., & Ganesan, A. (2002). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Journal of Chemical Sciences, 114(5), 459-466. [Link]

  • Organic Syntheses. (n.d.). Benzyl ((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate (2). [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • PrepChem. (n.d.). Synthesis of oxalate salt. [Link]

Sources

Use of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate in Peptide Synthesis

For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids is a critical technique for creating novel peptides with tailored biological activities. This compound, a protected derivative of L-allo-threonine, serves as a valuable building block for this purpose. Its unique stereochemistry and protection scheme offer distinct advantages but also require specific methodological considerations.

This guide provides a comprehensive overview of the principles and protocols for effectively utilizing this reagent in solid-phase peptide synthesis (SPPS), with a focus on the underlying chemistry, experimental best practices, and strategic insights for successful incorporation.

The Building Block: A Structural Overview

This compound is a derivative of L-allo-threonine, a diastereomer of the more common L-threonine. The key features of this molecule dictate its application in peptide synthesis:

  • Stereochemistry (2R, 3S): The allo configuration introduces a different spatial arrangement of the side-chain methyl and hydroxyl groups compared to native threonine. This can be strategically employed to alter peptide secondary structure, influence proteolytic stability, or modify receptor-binding interactions.

  • Free α-Amino Group: The primary amine at the C2 position is available for peptide bond formation. It is supplied as an oxalate salt, which necessitates a neutralization step prior to or during the coupling reaction.

  • Benzyl Ester (C-Terminus): The carboxyl group is protected as a benzyl ester. This protecting group is stable to the mildly acidic or basic conditions used in standard Boc and Fmoc synthesis cycles, respectively.[1][2]

  • Benzyl Ether (Side-Chain): The side-chain hydroxyl group at the C3 position is protected as a benzyl ether. This prevents undesirable side reactions, such as O-acylation, during peptide chain elongation.[3][4] The benzyl ether exhibits similar chemical stability to the benzyl ester.

The dual benzyl protection scheme makes this building block particularly suitable for synthesis strategies where final, simultaneous deprotection via strong acid cleavage or hydrogenolysis is desired.[3][5][6]

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Caption: Workflow for the incorporation of the allo-threonine derivative.

Table 1: Recommended Coupling Reagents and Conditions
Coupling ReagentEquivalents (vs. Resin)Activation AdditiveBase (Equivalents)Typical TimeKey Characteristics
HATU 3.0 - 3.9(Internal HOAt)DIPEA (6-8)1-2 hoursHighly efficient, especially for hindered couplings; minimizes racemization.
HBTU 3.0 - 3.9HOBt (optional)DIPEA (6-8)1-3 hoursRobust and widely used; a cost-effective alternative to HATU.
DIC/HOBt 4.0 (DIC) / 4.0 (HOBt)HOBtDIPEA (6-8)2-4 hoursCarbodiimide-based method; generally slower but effective. Byproduct (DCU) must be washed away.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step involves cleaving the peptide from the resin and simultaneously removing the benzyl ester and benzyl ether protecting groups. Two primary methods are recommended, offering a choice between harsh, rapid cleavage and a milder, more selective approach.

Protocol 2: Strong Acid Cleavage (TFA Cocktail)

This method uses a strong acid, Trifluoroacetic Acid (TFA), along with "scavengers" to quench the reactive carbocations generated during the cleavage of benzyl groups, preventing side reactions with sensitive residues like Tryptophan or Methionine.

Materials:

  • Dry, protected peptide-resin

  • Reagent K or similar cleavage cocktail (e.g., TFA/Water/Phenol/Thioanisole/TIS; 82.5:5:5:5:2.5 v/v)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage: Place the dry resin in a reaction vessel. Add the cleavage cocktail (~10 mL per gram of resin).

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Isolation: Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitation: Add the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (at least 10x the volume of the TFA solution). A white precipitate of the crude peptide should form.

  • Washing and Drying: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers. Dry the crude peptide pellet under vacuum.

Protocol 3: Catalytic Transfer Hydrogenolysis

This method offers a significantly milder alternative to strong acids, ideal for peptides containing acid-sensitive functionalities. [5][7]It uses a hydrogen donor in the presence of a palladium catalyst to reductively cleave the benzyl groups.

Materials:

  • Dry, protected peptide-resin

  • Palladium on carbon (10% Pd/C)

  • Hydrogen Donor (e.g., Formic acid, Cyclohexene, or Ammonium formate)

  • Solvent (e.g., Methanol, Acetic Acid, or DMF)

Procedure:

  • Resin Suspension: Suspend the dry peptide-resin in a suitable solvent like methanol or a DMF/acetic acid mixture.

  • Catalyst Addition: Add 10% Pd/C catalyst (typically 1:1 weight ratio relative to the peptide-resin).

  • Hydrogen Donor Addition: Add the hydrogen donor. If using formic acid, add it slowly to the suspension (e.g., 10-20% v/v). [8]4. Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by taking small aliquots, cleaving them with TFA, and analyzing by HPLC-MS. The reaction can take from a few hours to overnight.

  • Catalyst Removal: Once deprotection is complete, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Peptide Isolation: Evaporate the solvent under reduced pressure. The resulting crude peptide can then be purified. This method avoids the need for ether precipitation.

Diagram 3: Deprotection Pathways

deprotection cluster_acid Method 1: Strong Acid Cleavage cluster_hydro Method 2: Catalytic Transfer Hydrogenolysis start Protected Peptide-Resin (alloThr(Bzl)-Bzl) tfa Add TFA Cocktail (TFA + Scavengers) start->tfa pdc Add Pd/C Catalyst + Hydrogen Donor (e.g., HCOOH) start->pdc agitate_tfa Agitate 2-4 hours @ RT tfa->agitate_tfa filter_tfa Filter & Precipitate in Cold Ether agitate_tfa->filter_tfa end_node Crude Deprotected Peptide filter_tfa->end_node agitate_pdc Stir 4-24 hours @ RT pdc->agitate_pdc filter_pdc Filter to Remove Catalyst agitate_pdc->filter_pdc filter_pdc->end_node

Caption: Comparison of final cleavage and deprotection strategies.

Table 2: Comparison of Deprotection Methods
FeatureStrong Acid Cleavage (TFA)Catalytic Transfer Hydrogenolysis
Reagents TFA, Scavengers (e.g., TIS, Water)Pd/C, Hydrogen Donor (e.g., HCOOH)
Conditions Harsh, strongly acidicMild, neutral to mildly acidic
Speed Fast (2-4 hours)Slower (4-24 hours)
Selectivity Cleaves most acid-labile groupsPreserves many acid-labile groups (e.g., tBu, Trt); sensitive to reducible groups (e.g., Cys(Acm)).
Work-up Ether precipitation requiredFiltration to remove catalyst
Best For Robust peptides; standard Boc/Bzl strategy. [9]Peptides with acid-sensitive modifications. [10]

Conclusion and Field-Proven Insights

The use of this compound provides a reliable method for introducing the L-allo-threonine residue into synthetic peptides. Success hinges on a clear understanding of its unique characteristics: the need to neutralize the oxalate salt, the potential for steric hindrance requiring potent coupling reagents, and the dual benzyl protecting groups that necessitate specific final cleavage strategies.

For difficult couplings, double coupling or the use of microwave-assisted synthesis can significantly improve yields. When choosing a deprotection strategy, catalytic transfer hydrogenolysis is often the superior choice for complex, sensitive peptides, as it avoids the potentially damaging effects of strong acids. By following the detailed protocols and strategic considerations outlined in this guide, researchers can confidently and effectively leverage this versatile building block to advance their peptide-based drug discovery and development programs.

References

  • Gomory, A., et al. (2019). Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. Amino Acids, 51(3), 419-432. Available at: [Link]

  • Sivanandaiah, K. M., & Gurusiddappa, S. (1982). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation. Indian Journal of Chemistry, 21B, 139-141. Available at: [Link]

  • ElAmin, B., et al. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444. Available at: [Link]

  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-492. Available at: [Link]

  • Tokairin, Y., et al. (2019). Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. Amino Acids, 51(3). Available at: [Link]

  • Bennett, C. S., et al. (2009). Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 131(34), 12132–12138. Available at: [Link]

  • Sultane, P. R., Mete, T., & Bhat, R. G. (2015). Catalytic Transfer Hydrogenolysis of Protected Peptides using Hydrazine. Semantic Scholar. Available at: [Link]

  • Knauer, S. (2019). Aqueous solid-phase peptide synthesis (ASPPS). TUprints. Available at: [Link]

  • Barlos, K., et al. (2012). A program for ligation at threonine sites: application to the controlled total synthesis of glycopeptides. Angewandte Chemie International Edition, 51(28), 6933-6937. Available at: [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp-Methoxybenzyl Groups. Available at: [Link]

  • ResearchGate. (2020). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available at: [Link]

  • Frontiers. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Available at: [Link]

  • Cuevas-Zurita, F. A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering, 7(8), 7475-7485. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Mangiatordi, G. F., et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 21(19), 2736-2746. Available at: [Link]

  • Gopishetti, S., et al. (2021). Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. Protein and Peptide Letters, 28(6), 699-707. Available at: [Link]

  • Wang, P., et al. (2023). Synthesis and Stereochemical Determination of the Peptide Antibiotic Novo29. Journal of the American Chemical Society, 145(4), 2413–2419. Available at: [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. Marcel Dekker. Available at: [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • Ghosh, K., & Lubell, W. D. (2023). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. Available at: [Link]

  • Vommina, V. S. B., & Rao, R. V. R. (2006). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. Journal of Chemical Research, 2006(1), 25-27. Available at: [Link]

  • Hardy, G. W., et al. (1977). Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2282-2288. Available at: [Link]

  • Loffet, A. (2010). Method for peptide synthesis. Google Patents. (US20100197891A1).

Sources

Application Notes & Protocols: (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stereochemical Control in Drug Discovery

The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading them to interact differently with the stereoisomers of a drug molecule. This fundamental principle has driven a paradigm shift in pharmaceutical development towards single-enantiomer drugs to enhance therapeutic efficacy and minimize off-target side effects. Chiral building blocks are the foundational components that enable chemists to construct complex, stereochemically-defined molecules with precision.[1] (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate, a protected derivative of D-threonine, is a valuable synthon for introducing the specific (2R,3S) stereochemistry into advanced intermediates and active pharmaceutical ingredients (APIs).

This guide provides a detailed overview of this building block, including its properties, quality control protocols, and a core application in peptide coupling, designed for researchers and professionals in drug development.

Section 1: Compound Overview and Physicochemical Properties

This compound is a crystalline solid that is stable under standard laboratory conditions, making it a reliable reagent. The molecule incorporates two key protecting groups: a benzyl (Bzl) ether on the C3 hydroxyl group and a benzyl (OBzl) ester on the C1 carboxyl group. These groups mask the reactive functionalities, preventing unwanted side reactions during synthesis and allowing for their selective removal at a later stage.[2][3] The oxalate salt form enhances the compound's crystallinity, simplifying purification and improving handling characteristics compared to the free base.

dot graph Logical_Relationship { layout=dot; rankdir="LR"; splines=ortho; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

}

Caption: Logical relationship of the chiral building block to the final drug product.

Table 1: Physicochemical and Identification Data

PropertyValueSource
IUPAC Name benzyl (2R,3S)-2-amino-3-(benzyloxy)butanoate;oxalic acidPubChem[4]
CAS Number 188660-14-2Alchem Pharmtech[5]
Molecular Formula C₂₀H₂₃NO₇PubChem[4]
Molecular Weight 389.4 g/mol PubChem[4]
Appearance White to off-white crystalline solid (typical)N/A
Storage Store at 2-8°C, desiccated, under inert atmosphereStandard Practice

Handling & Storage: This compound should be handled in a well-ventilated area, using standard personal protective equipment (PPE). Due to its nature as a protected amino acid, it is sensitive to strong acids and bases. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) at refrigerated temperatures to prevent degradation.

Section 2: Quality Control and Stereochemical Validation

The utility of a chiral building block is entirely dependent on its stereochemical purity. Before use, it is imperative to validate the identity and isomeric purity of this compound.

Protocol 1: Comprehensive Quality Control Workflow

This protocol outlines a multi-step approach to ensure the material meets the required specifications for use in synthesis.

dot graph QC_Workflow { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=11];

} Caption: Recommended workflow for quality control and validation.

1. Structural Verification by NMR Spectroscopy:

  • Objective: To confirm the chemical structure, including the presence of both benzyl protecting groups and the oxalate counter-ion.

  • Methodology:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR Signals: Look for characteristic peaks corresponding to the aromatic protons of the two benzyl groups (typically ~7.2-7.4 ppm), the benzylic CH₂ protons, the methine protons at C2 and C3, the methyl protons at C4, and the amine protons. The integration should correspond to the number of protons in each environment.

    • Expected ¹³C NMR Signals: Confirm the presence of carbonyl carbons (ester and oxalate), aromatic carbons, and the aliphatic carbons of the threonine backbone.

2. Stereochemical Purity by Chiral HPLC:

  • Causality: While NMR confirms the structure, it often cannot distinguish between stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase to physically separate different isomers, allowing for their quantification.

  • Methodology:

    • Develop a method using a suitable chiral column (e.g., Chiralpak® or Chirex® series).

    • Prepare a dilute solution of the sample in the mobile phase (e.g., a mixture of hexane and isopropanol).

    • Inject the sample and analyze the chromatogram.

    • Validation: The primary peak should correspond to the (2R,3S) isomer. The area percentage of any other stereoisomeric peaks should be below the acceptable limit for the intended application (typically >99% purity is required).

3. Optical Rotation by Polarimetry:

  • Objective: To measure the bulk enantiomeric purity as a final check.

  • Methodology:

    • Prepare a solution of the compound at a known concentration in a specified solvent.

    • Measure the optical rotation using a polarimeter at a standard wavelength (e.g., the sodium D-line, 589 nm).

    • Compare the measured specific rotation to the literature value for the pure compound. A significant deviation may indicate contamination or isomeric impurity.

Section 3: Core Application in Amide Bond Formation

The most common application for this building block is as a nucleophile in a peptide coupling reaction after liberating the free amine. This protocol details a standard procedure for coupling it with an N-protected amino acid.

Protocol 2: HATU-Mediated Peptide Coupling

This protocol describes the formation of a dipeptide by coupling the title compound with an exemplary N-Fmoc protected amino acid. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen as the coupling reagent due to its high efficiency, rapid reaction kinetics, and ability to suppress racemization. [6][7][8][9][10] dot graph Protocol_Workflow { graph [rankdir=TB, splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: Experimental workflow for HATU-mediated peptide coupling.

Materials:

  • This compound (1.0 eq)

  • N-Fmoc-L-Alanine (or other N-protected amino acid) (1.05 eq)

  • HATU (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Methodology:

  • Amine Deprotection (In Situ):

    • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.2 eq) to the solution. The two equivalents are required to neutralize the oxalic acid, and the slight excess ensures the amine remains free. Stir for 10-15 minutes at room temperature.

    • Rationale: DIPEA is a bulky, non-nucleophilic base that deprotonates the ammonium salt to yield the free amine without competing as a nucleophile in the subsequent coupling step. [6]

  • Carboxylic Acid Activation:

    • In a separate flame-dried flask, dissolve the N-Fmoc-amino acid (1.05 eq) and HATU (1.05 eq) in anhydrous DMF.

    • Add DIPEA (2.1 eq) to this mixture and stir for 2 minutes at room temperature. The solution may change color.

    • Rationale: HATU reacts with the carboxylate (formed by deprotonation with DIPEA) to generate a highly reactive OAt-active ester, which is susceptible to nucleophilic attack by the amine. [7]Using a slight excess of the acid and coupling agent helps drive the reaction to completion.

  • Coupling Reaction:

    • Transfer the activated ester solution from Step 2 into the flask containing the free amine (from Step 1) using a cannula or syringe.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 1-4 hours).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine to remove unreacted reagents and byproducts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude dipeptide using flash column chromatography on silica gel.

Section 4: Advanced Considerations - Deprotection Strategy

The benzyl protecting groups (Bzl and OBzl) are considered "semi-permanent" and are stable to the conditions used for Fmoc-deprotection (mild base) and Boc-deprotection (mild acid). [2][11]This orthogonality is a key feature.

Removal of Benzyl Groups: The Bzl and OBzl groups are typically removed simultaneously in a final deprotection step via catalytic hydrogenation .

  • Reagents: Palladium on carbon (Pd/C) catalyst with a hydrogen source (H₂ gas, ammonium formate, etc.).

  • Mechanism: This process cleaves the C-O bonds of the benzyl ether and ester, liberating the free hydroxyl and carboxylic acid functionalities, respectively. The byproduct is toluene.

  • Significance: This global deprotection step is often one of the final steps in a synthetic sequence, revealing the desired final molecule. Harsh conditions like strong acids (HF) can also be used but are less common in modern synthesis. [12][13]

Conclusion

This compound is a highly valuable and versatile chiral building block. Its robust protecting group strategy and stable crystalline form make it an excellent choice for introducing the D-allo-threonine scaffold into complex molecules. By following rigorous quality control procedures and employing optimized coupling protocols such as the HATU-mediated method described, researchers can confidently and efficiently incorporate this synthon, advancing their objectives in drug discovery and development.

References

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups.
  • Inhibitor Research Hub. (2025, October 30). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation.
  • Benchchem. (2025, December). Revolutionizing Peptide Synthesis: A Detailed Guide to HATU Coupling Protocols.
  • (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Benchchem. (2025, December 6). The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • (2025, August 6). l-Threonine-catalysed asymmetric α-hydroxymethylation of cyclohexanone: application to the synthesis of pharmaceutical compounds and natural products. ResearchGate.
  • RSC Publishing. (2017, October 30). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Chiral dirhodium catalysts derived from l-serine, l-threonine and l-cysteine: design, synthesis and application.
  • RSC Publishing. (n.d.). A new d-threonine aldolase as a promising biocatalyst for highly stereoselective preparation of chiral aromatic β-hydroxy-α-amino acids.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • National Institutes of Health. (n.d.). This compound. PubChem.
  • Argonne National Laboratory. (n.d.). Threonine: An Amino Acid Autonomous Molecular Assembly.
  • Alchem Pharmtech. (n.d.). CAS 188660-14-2 | this compound.

Sources

Reaction conditions for coupling (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Amide Coupling Reactions Utilizing (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in amide coupling reactions. This specific amino acid derivative, a protected form of D-allo-threonine, is a critical building block in the synthesis of complex peptides and natural products, most notably as a key intermediate for the potent antitumor agent Dolastatin 10 and its analogues.[1][2][3] The protocols and principles outlined herein are designed to ensure high-yield, epimerization-free coupling, preserving the crucial stereochemistry of the molecule.

Introduction: The Strategic Importance of the Substrate

(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate is a non-standard amino acid derivative where the carboxylic acid and side-chain hydroxyl group are protected by benzyl groups, and the alpha-amine is presented as an oxalate salt.[4][5][6] This protection strategy is pivotal for its incorporation into peptide chains, preventing unwanted side reactions. The oxalate salt form enhances stability and shelf-life but necessitates a specific procedural step—in-situ neutralization—to liberate the nucleophilic free amine required for the coupling reaction. Understanding the interplay between base, coupling agent, and reaction conditions is paramount for success. This guide will deconstruct these variables to provide a robust framework for your synthetic endeavors.

Section 1: Foundational Principles of Amide Bond Formation

The formation of an amide bond, the cornerstone of a peptide, is a condensation reaction between a carboxylic acid and an amine. This process is not spontaneous under mild conditions and requires the "activation" of the carboxylic acid to convert its hydroxyl group into a better leaving group. Modern peptide synthesis relies on a sophisticated toolkit of coupling reagents designed to achieve this activation efficiently and with minimal side reactions.[7][8]

The Carbodiimide Pathway

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), are classic activating agents.[9][10] The reaction proceeds through a highly reactive O-acylisourea intermediate. This intermediate can then react with an amine to form the desired amide bond. However, this intermediate is susceptible to two competing, undesirable pathways: intramolecular rearrangement to a stable, unreactive N-acylurea, and reaction with another molecule of carboxylic acid to form a symmetric anhydride.[11][12]

To mitigate these side reactions and, critically, to suppress racemization of the activated amino acid, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are indispensable.[13] These additives rapidly trap the O-acylisourea intermediate to form an active ester (OBt or OAt ester), which is less reactive but more stable and selective towards aminolysis, thus improving yields and preserving stereochemical integrity.[7][11]

G cluster_activation Activation Phase cluster_trapping Additive Trapping cluster_coupling Coupling Phase cluster_side_reaction Side Reaction R-COOH Carboxylic Acid O-Acylisourea O-Acylisourea (Reactive Intermediate) R-COOH->O-Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., EDCI) Carbodiimide->O-Acylisourea Active_Ester HOBt Active Ester (More Stable) O-Acylisourea->Active_Ester + HOBt N-Acylurea N-Acylurea (Unreactive) O-Acylisourea->N-Acylurea Rearrangement HOBt Additive (e.g., HOBt) HOBt->Active_Ester Amide Amide Bond (Product) Active_Ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Mechanism of carbodiimide coupling with an additive like HOBt.
Uronium and Phosphonium Salt Reagents

A more modern class of reagents includes uronium/aminium salts (e.g., HBTU, HATU) and phosphonium salts (e.g., PyBOP).[10] These reagents incorporate the HOBt or HOAt moiety directly into their structure. In the presence of a base, they react with the carboxylic acid to form the corresponding active esters in a single, rapid step, bypassing the O-acylisourea intermediate altogether. Reagents based on HOAt, such as HATU, are particularly effective due to the neighboring group participation of the pyridine nitrogen, which accelerates the coupling reaction and further reduces the risk of racemization. These are often the reagents of choice for difficult or sterically hindered couplings.[14]

Section 2: Critical Parameters for Coupling Protocols

Successfully coupling this compound requires careful consideration of several key parameters.

ParameterRecommended Choice(s)Rationale & Causality
Base Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM)A non-nucleophilic tertiary amine is essential. It must be strong enough to deprotonate the ammonium oxalate salt to generate the free amine nucleophile but must not compete in the coupling reaction itself. DIPEA is commonly used due to its steric bulk.[7] Typically, 2-3 equivalents are used: 1 eq. to neutralize the oxalate and 1-2 eq. for the coupling agent if required.
Coupling Reagent Standard: EDCI/HOBtHigh-Efficiency: HATU, HBTUEDCI/HOBt: A robust, cost-effective combination suitable for many standard couplings. The formation of a water-soluble urea byproduct simplifies purification.[7][11]HATU/HBTU: More powerful reagents that ensure rapid and complete coupling, especially when coupling to a sterically hindered partner. They are particularly effective at minimizing racemization.[13][14]
Solvent Dichloromethane (DCM), Dimethylformamide (DMF)The solvent must be aprotic and anhydrous to prevent hydrolysis of activated intermediates. DCM is excellent for solubility and is easily removed. DMF is a more polar solvent that can enhance the rate of reaction but is harder to remove.
Temperature 0 °C to Room TemperatureThe activation step is often exothermic and should be performed at 0 °C to maintain control and minimize side reactions. After the addition of the amine component, the reaction is typically allowed to warm to room temperature to ensure it proceeds to completion.
Stoichiometry Amine:Acid:Coupling Agent:Base (1 : 1.1 : 1.1 : 2.2)A slight excess of the carboxylic acid and coupling agent is used to drive the reaction to completion, ensuring all of the valuable amine component is consumed. The base stoichiometry must account for both the oxalate salt and the coupling reaction itself.

Section 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the coupling of this compound with a generic N-protected amino acid (e.g., Boc-L-Alanine).

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification A Combine N-Protected Amino Acid, Coupling Additive (e.g., HOBt), and Solvent (DCM/DMF) B Cool to 0 °C A->B C Add Coupling Reagent (e.g., EDCI or HATU + Base) B->C D Stir for 15-30 min at 0 °C C->D E Add solution of (2R,3S)-Amine Oxalate and Base (e.g., DIPEA) in Solvent D->E F Stir and warm to RT (2-16 hours) E->F G Monitor reaction by TLC/LC-MS F->G H Aqueous Work-up (Wash with acid, base, brine) I Dry organic layer (e.g., Na2SO4), filter, and concentrate H->I J Purify by Flash Chromatography I->J

General workflow for peptide coupling reactions.
Protocol A: EDCI/HOBt Mediated Coupling

This protocol is a reliable and cost-effective method for standard amide bond formation.

Materials and Reagents:

  • N-Boc-L-Alanine (Carboxylic acid component)

  • This compound (Amine component)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

  • 1-Hydroxybenzotriazole hydrate (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution, saturated NaHCO₃ solution, saturated NaCl (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-L-Alanine (1.1 eq.) and HOBt (1.1 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDCI (1.1 eq.) to the solution and stir for 20 minutes at 0 °C. A clear solution should be maintained.

  • Coupling: In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DCM and add DIPEA (2.2 eq.). Stir for 5 minutes.

  • Add the amine/DIPEA solution from step 4 dropwise to the activated acid solution from step 3 at 0 °C.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure dipeptide product.

Protocol B: HATU Mediated Coupling

This protocol utilizes a more potent coupling reagent, ideal for achieving higher yields in shorter reaction times, or for more challenging coupling partners.

Materials and Reagents:

  • N-Boc-L-Alanine (Carboxylic acid component)

  • This compound (Amine component)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc) and water for work-up

  • Saturated NaHCO₃ solution, saturated NaCl (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-Boc-L-Alanine (1.1 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.2 eq.) to the solution. The solution may change color. Stir for 15 minutes at 0 °C.

  • Coupling: In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF.

  • Add the amine solution from step 4 to the activated acid solution from step 3 at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within a few hours.

  • Work-up: Quench the reaction by adding water. Extract the product with Ethyl Acetate (3x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Note that removing DMF completely may require high vacuum.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Section 4: Troubleshooting and Key Considerations

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield - Incomplete activation of the carboxylic acid.- Insufficient base to liberate the free amine.- Wet solvent or reagents.- Ensure reagents are fresh and solvents are anhydrous.- Increase activation time or switch to a stronger coupling agent like HATU.- Verify the stoichiometry of the base; ensure at least 2 equivalents relative to the oxalate salt are used.
Formation of N-acylurea - Side reaction of the O-acylisourea intermediate (specific to carbodiimide methods).- Ensure HOBt or another additive is used with EDCI/DCC.- Add the amine component promptly after the activation period.
Unreacted Starting Amine - Steric hindrance.- Insufficiently reactive activated species.- Increase reaction time and/or temperature (e.g., to 40 °C).- Switch from EDCI/HOBt to HATU, which is more effective for hindered couplings.
Epimerization/Racemization - Over-activation or prolonged exposure to base.- Use of a strong, nucleophilic base.- Perform activation and coupling at 0 °C.- Use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine.- Use additives like HOBt or HOAt, which are known racemization suppressants.[7][13]

Conclusion

The successful coupling of this compound is readily achievable through the careful application of modern peptide synthesis principles. The primary considerations are the quantitative neutralization of the oxalate salt to unmask the amine nucleophile and the selection of an appropriate coupling reagent system to ensure efficient and stereochemically pure amide bond formation. For routine synthesis, the EDCI/HOBt system offers a reliable and economical solution, while for challenging substrates or when reaction time is critical, the use of HATU provides superior performance. By following the detailed protocols and troubleshooting guidance provided, researchers can confidently employ this valuable building block in the advancement of complex synthetic targets.

References

  • Aapptec Peptides. (2021). Carbodiimides and Additives. [Link]

  • ResearchGate. Mechanism of peptide bond formation through carbodiimide. [Link]

  • MDPI. (2022). Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • PubMed. (2018). Synthesis and evaluation of novel dolastatin 10 derivatives for versatile conjugations. [Link]

  • National Institutes of Health (NIH). (2024). Biosynthesis of Dolastatin 10 in Marine Cyanobacteria, a Prototype for Multiple Approved Cancer Drugs. [Link]

  • Globe Thesis. (2020). Study On Synthesis Technology Of Key Intermediate Of Dolastatin 10 And Synthesis Of Cyclic Peptide Analogues. [Link]

  • ACS Omega. (2018). Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications. [Link]

  • Wikipedia. Carbodiimide. [Link]

  • Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • National Institutes of Health (NIH). (2013). Protein chemical synthesis by serine and threonine ligation. [Link]

  • CSBio. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]

  • SciSpace. Photochemical Synthesis of Amino Acid and Peptide Oxo-esters. [Link]

  • UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]

  • CordenPharma. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. [Link]

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 56777082, this compound. [Link]

  • ScholarWorks@UTEP. Photochemical synthesis of amino acid and peptide oxo-esters. [Link]

  • PubMed. (2018). Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. [Link]

  • National Institutes of Health (NIH). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. [Link]

Sources

Application Note & Protocols: High-Purity Isolation of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate is a fully protected derivative of D-threonine, an important unnatural amino acid. Its oxalate salt form provides a stable, crystalline solid that is crucial for its use as a chiral building block in the synthesis of complex pharmaceutical agents and novel peptides.[1] The stereochemical integrity of such intermediates is paramount, as even minor impurities can have significant impacts on the efficacy and safety of the final active pharmaceutical ingredient. Therefore, robust and validated purification techniques are essential.

This guide provides a detailed examination of the purification strategies for (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate. It moves beyond a simple recitation of steps to explain the underlying principles of impurity control, process selection, and analytical validation. We present two primary purification workflows: direct recrystallization of the oxalate salt and a more rigorous process involving chromatographic purification of the free base prior to salt formation. The protocols are designed to be self-validating, incorporating essential quality control checks to ensure the final product meets the highest standards of chemical and chiral purity.[2][3]

Rationale for Purification: Understanding Potential Impurities

An effective purification strategy begins with understanding the potential impurities that may arise during the synthesis of the target compound. The synthesis of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate typically involves the protection of the carboxylic acid and hydroxyl groups of D-threonine. Key impurities can include:

  • Diastereomers: The most common diastereomer is the (2R,3R)-D-allo-threonine derivative, which can form via epimerization at the C3 position under non-optimal reaction conditions.

  • Enantiomers: While less common if starting from high-purity D-threonine, racemization at the α-carbon (C2) can occur, leading to the formation of the (2S,3R)-L-threonine derivative.[4]

  • Process-Related Impurities: These include unreacted starting materials, residual reagents (e.g., benzyl alcohol), and byproducts from incomplete or side reactions.

  • Over-benzylated Byproducts: Reaction at the free amine can lead to N-benzyl or N,N-dibenzyl impurities.

The formation of the oxalate salt is itself a powerful purification step, as it selectively crystallizes the desired basic amine, leaving many neutral or acidic impurities behind in the mother liquor.

D_Thr D-Threonine (2R,3S) Ester Benzyl Ester Formation (H-D-Thr-OBzl) D_Thr->Ester BnOH, Acid Cat. Ether Benzyl Ether Formation (H-D-Thr(Bzl)-OBzl) Ester->Ether BnBr, Base Epimerization Epimerization (allo-threonine impurity) Ester->Epimerization Harsh Base Racemization Racemization (L-threonine impurity) Ether->Racemization Byproducts Side-Products (e.g., N-benzylation) Ether->Byproducts Excess BnBr FreeBase (2R,3S)-Benzyl 2-amino-3- (benzyloxy)butanoate [Free Base] Ether->FreeBase Workup OxalateSalt (2R,3S)-Benzyl 2-amino-3- (benzyloxy)butanoate oxalate [Final Product] FreeBase->OxalateSalt Oxalic Acid

Figure 1: Potential impurity introduction points during a typical synthesis of the target compound.

Purification Workflow: A Decision-Based Approach

The choice of purification strategy depends on the purity of the crude material obtained after synthesis and workup. For materials that are already substantially pure and crystalline, direct recrystallization is often sufficient. However, for crude products that are oily or contain significant levels of non-basic impurities, a preliminary chromatographic step is recommended.

G start Crude Product (Post-Synthesis) assess Assess Crude Material (TLC, ¹H NMR) start->assess chrom Protocol 2: Flash Column Chromatography (Free Base) assess->chrom Oily Residue or Multiple Impurities recrys1 Protocol 1: Direct Recrystallization assess->recrys1 Crystalline Solid & High Purity salt Protocol 3: Oxalate Salt Formation chrom->salt recrys2 Protocol 1: Final Recrystallization salt->recrys2 qc Protocol 4: QC Analysis (HPLC, NMR, MP) recrys1->qc recrys2->qc end_node High-Purity Product qc->end_node

Figure 2: Decision workflow for selecting the appropriate purification protocol.

Experimental Protocols

Protocol 1: Direct Recrystallization of Oxalate Salt

This protocol is the most direct method and is suitable for crude material that is already of reasonable purity (>90%). The principle relies on the differential solubility of the oxalate salt in a given solvent system at elevated and ambient temperatures.

Rationale for Solvent Selection: Alcohols such as ethanol or isopropanol are often effective. They readily dissolve the oxalate salt when hot but have significantly lower solvating power when cold, promoting the formation of well-defined crystals upon cooling. A co-solvent like ethyl acetate can be added to reduce the initial solubility and improve the yield.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in a clean Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the primary solvent (e.g., isopropanol) portion-wise while heating the mixture to a gentle reflux with stirring. Add just enough solvent to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath or refrigerator (2-8 °C) for at least 1-2 hours to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum at a temperature not exceeding 40 °C until a constant weight is achieved.

ParameterSystem 1System 2System 3
Primary Solvent Isopropanol (IPA)Ethanol (EtOH)Methanol (MeOH)
Approx. Volume ~10 mL / g~8 mL / g~5 mL / g
Typical Recovery 85-95%80-90%75-85%
Expected Purity >99.5% (chiral HPLC)>99.5% (chiral HPLC)>99.0% (chiral HPLC)
Table 1: Recommended Solvent Systems for Recrystallization.
Protocol 2: Flash Column Chromatography of the Free Base

This protocol is employed when the crude product is an oil or contains significant impurities that cannot be easily removed by recrystallization. The free base form of the compound is purified on silica gel before being converted back to the highly crystalline oxalate salt.

Rationale: Silica gel chromatography effectively separates compounds based on polarity. The free amine is moderately polar and can be separated from non-polar byproducts (e.g., residual benzyl bromide) and more polar impurities.

Step-by-Step Methodology:

  • Preparation: If the crude product is an oxalate salt, it must first be converted to the free base. Dissolve the salt in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Column Packing: Prepare a silica gel column (230-400 mesh) in the chosen mobile phase. The column diameter and length should be appropriate for the amount of crude material.

  • Loading: Dissolve the crude free base in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry silica onto the top of the packed column.

  • Elution: Elute the column with the selected mobile phase, collecting fractions. The polarity of the mobile phase may be gradually increased (gradient elution) to improve separation.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Pooling & Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base, which may be a colorless oil or a white solid.

ParameterSystem 1 (Isocratic)System 2 (Gradient)
Stationary Phase Silica Gel (230-400 mesh)Silica Gel (230-400 mesh)
Mobile Phase 30% Ethyl Acetate in Hexanes10% to 50% Ethyl Acetate in Hexanes
Additive 0.5% Triethylamine (optional, to reduce tailing)0.5% Triethylamine (optional)
Typical Rf ~0.35Varies
Table 2: Recommended Mobile Phase Systems for Flash Chromatography.
Protocol 3: Conversion to the Oxalate Salt

After chromatographic purification, the free base is converted to the oxalate salt to provide a stable, easy-to-handle solid, which can then be further purified by recrystallization (Protocol 1).

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified free base in a suitable solvent, such as ethyl acetate or diethyl ether.

  • Precipitation: Prepare a solution of anhydrous oxalic acid (1.0 equivalent) in the same solvent or in ethanol. Add the oxalic acid solution dropwise to the stirred solution of the free base at room temperature.

  • Stirring: A white precipitate should form immediately. Stir the resulting slurry at room temperature for 30-60 minutes to ensure complete salt formation.

  • Isolation & Drying: Collect the precipitate by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum as described in Protocol 1.

Purity Assessment and Quality Control

A robust purification protocol requires rigorous analytical validation to confirm the identity, purity, and stereochemical integrity of the final product.

Protocol 4: Chiral HPLC Analysis

High-Performance Liquid Chromatography on a chiral stationary phase (CSP) is the definitive method for determining enantiomeric and diastereomeric purity.[2][5] Polysaccharide-derived CSPs are particularly effective for separating enantiomers of amino acid derivatives.[5]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a sample solution of the final product at approximately 1 mg/mL in the mobile phase.

  • Instrumentation: Use an HPLC system equipped with a UV detector.

  • Chromatographic Conditions: Inject the sample onto the chiral column under the conditions specified in Table 3.

  • Analysis: Integrate the peak areas for all observed stereoisomers. Calculate the diastereomeric excess (d.e.) and enantiomeric excess (e.e.). For a high-purity sample, the area of the main peak should be >99.5% of the total area.

ParameterExample Condition
Column Chiralpak® AD-H or equivalent amylose-derived CSP
Mobile Phase 10% 2-Propanol in Hexane + 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Expected Elution The different stereoisomers will have distinct retention times.
Table 3: Example Conditions for Chiral HPLC Analysis.
Supporting Analytical Techniques
TechniquePurposeExpected Result for High-Purity Sample
¹H NMR Structural confirmation and detection of chemical impurities/residual solvents.Spectrum consistent with the proposed structure. Absence of signals corresponding to impurities or residual solvents.
Melting Point Indicator of overall purity.A sharp and defined melting range, consistent with the reference value.
Mass Spectrometry Confirmation of molecular weight.Observed mass consistent with the calculated exact mass of the free base cation.
Table 4: Summary of Quality Control Analytical Data.

Conclusion

The purification of this compound to a high degree of chemical and stereochemical purity is readily achievable through a systematic approach. The choice between direct recrystallization and a more comprehensive sequence involving flash chromatography depends on the quality of the crude starting material. By integrating the preparative protocols with rigorous analytical quality control, researchers and drug development professionals can confidently produce material suitable for the most demanding synthetic applications.

References

  • Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. (2019). Bulletin of the Korean Chemical Society. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Available at: [Link]

  • Analyses of amino acids, Enantiomeric purity. (n.d.). iris-biotech.de. Available at: [Link]

  • CN103450040A - Synthesis method of D-threonine. (2013). Google Patents.
  • Recent Advances in Chiral Analysis of Proteins and Peptides. (2021). MDPI. Available at: [Link]

  • US3059026A - Process for purification of threonine. (1962). Google Patents.

Sources

Application Note: A Systematic Approach to HPLC Method Development for the Stereospecific Analysis of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive, first-principles approach to developing robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate, a chiral amino acid derivative of significant interest in pharmaceutical development. Due to the compound's specific stereochemistry and physicochemical properties, a dual-methodology approach is detailed. Part I outlines the development of a reversed-phase HPLC (RP-HPLC) method for assessing chemical purity. Part II describes the strategy for developing a chiral HPLC method to confirm stereoisomeric purity. The protocols herein are grounded in established chromatographic theory and adhere to principles outlined in USP General Chapter <621> and ICH Q2(R1) guidelines, providing a roadmap for researchers, scientists, and drug development professionals.[1][2][3][4][5]

Introduction and Analyte Analysis

This compound is a protected derivative of threonine, an essential amino acid. Its structure contains two chiral centers, a basic primary amine, and significant hydrophobic character imparted by two benzyl groups. The oxalate counter-ion renders it a salt, enhancing its solid-state stability and solubility in polar solvents. The primary analytical challenges are twofold: quantifying the compound and its potential process-related impurities, and confirming its stereochemical integrity against other possible stereoisomers (the (2S,3R) enantiomer and the (2R,3R) and (2S,3S) diastereomers).

Physicochemical Properties & Chromatographic Implications:

PropertyStructural FeatureImplication for HPLC Method Development
Hydrophobicity Two benzyl groupsExcellent retention on reversed-phase (e.g., C18, C8) columns.[6]
Basicity Primary amine (pKa ~9-10)Peak shape is highly dependent on mobile phase pH. Buffering at low pH (2-4) is critical to ensure consistent protonation (R-NH3+) and mitigate peak tailing from silanol interactions.[7]
UV Absorbance Aromatic ringsStrong chromophore allows for sensitive UV detection, likely with a λmax around 254-260 nm. A Photodiode Array (PDA) detector is recommended for confirming peak purity.
Chirality Two stereocenters at C2 and C3Requires a specific chiral stationary phase (CSP) to resolve the (2R,3S) isomer from its enantiomer and diastereomers.[8][9][10]
Salt Form Oxalate counter-ionEnsures good solubility in aqueous-organic mobile phases. The oxalate ion itself is a weak chromophore and will likely be eluted in the solvent front under reversed-phase conditions.[11][12]

Part I: Achiral Purity Method Development (RP-HPLC)

The primary goal of this method is to separate the main compound from any synthesis byproducts, starting materials, or degradation products. A reversed-phase approach is the most logical starting point.

Initial Conditions & Rationale

Based on the analyte's properties, the following starting conditions are proposed to provide a scientifically sound basis for method optimization.

ParameterInitial ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides strong hydrophobic retention for the benzyl groups, making it an ideal starting point for this class of compounds.[6]
Mobile Phase A 0.1% Formic Acid in Water (v/v)Formic acid provides a low pH (~2.7) to ensure the primary amine is fully protonated, leading to improved peak shape. It is also MS-compatible.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)Acetonitrile is a common organic modifier with low viscosity and good UV transparency.[7]
Detection PDA Detector, 254 nmProvides high sensitivity for the aromatic rings and allows for peak purity assessment across a spectral range.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and improved peak efficiency.
Injection Vol. 5 µLA small volume to prevent column overload and peak distortion.
Protocol: Scouting Gradient Run

A broad gradient run is the most efficient first step to determine the approximate elution conditions and the complexity of the sample matrix.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

Instrumental Method:

  • Equilibrate the column with the initial mobile phase composition (95% A: 5% B) for at least 15 minutes.

  • Inject 5 µL of the prepared sample.

  • Run the following gradient program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
25.0595
30.0595
30.1955
35.0955
Optimization Strategy

The results of the scouting run will guide the subsequent optimization steps, which should be performed systematically.

Caption: Workflow for RP-HPLC Method Optimization.

Causality behind Optimization Steps:

  • Gradient Adjustment: If the peak elutes too early or too late, the gradient slope is modified. A shallower gradient improves the resolution of closely eluting peaks.

  • pH Modification: If peak shape is poor (tailing), it often indicates secondary interactions between the protonated amine and residual column silanols. Lowering the pH further with an agent like trifluoroacetic acid (TFA) or using a buffer with higher ionic strength (e.g., 20 mM potassium phosphate at pH 3.0) can improve peak symmetry.[7]

  • Column Screening: If adequate resolution cannot be achieved on a C18 column, changing the stationary phase chemistry is the next logical step. A Phenyl-Hexyl column can offer alternative selectivity for aromatic compounds through π-π interactions.[7][13]

Part II: Chiral Separation Method Development

Confirming the stereochemical purity requires a method capable of separating the (2R,3S) isomer from its (2S,3R) enantiomer. This is almost exclusively achieved using a Chiral Stationary Phase (CSP).[9][14] Diastereomers ((2R,3R) and (2S,3S)) may be separable on the achiral column but must also be resolved on the chiral system.

Column and Mobile Phase Screening Rationale

Polysaccharide-based CSPs are highly versatile and successful for a broad range of chiral molecules, including amino acid derivatives.[14][15] The screening will involve several columns with different mobile phase systems.

Recommended Chiral Stationary Phases for Screening:

  • Immobilized Amylose-based CSP: e.g., CHIRALPAK® IA

  • Immobilized Cellulose-based CSP: e.g., CHIRALPAK® IB, CHIRALPAK® IC

Mobile Phase Systems:

  • Normal Phase (NP): Hexane / Isopropanol (IPA) with an acidic or basic additive.

  • Polar Organic Mode (PO): Acetonitrile (ACN) or Methanol (MeOH) with an additive.

  • Reversed-Phase (RP): ACN / Water or MeOH / Water with a buffer.

For amino acid esters, the polar organic and normal phase modes often provide the best initial results.[16]

Protocol: Chiral Method Screening

Sample Preparation:

  • Prepare a 0.5 mg/mL solution of the analyte in ethanol or isopropanol.

  • If available, prepare a sample of a racemic or diastereomeric mixture to confirm the separation capability of the method.

Screening Protocol:

  • Install the first CSP (e.g., CHIRALPAK® IA, 4.6 x 250 mm, 5 µm).

  • Sequentially test the mobile phases listed in the table below, equilibrating the column for at least 30 minutes between each run.

  • Run each analysis isocratically for 20-30 minutes.

  • Repeat for each CSP.

Screening ConditionMobile Phase CompositionAdditive (if needed)Rationale
1 (NP) 90:10 Hexane:IPA0.1% TFAFor acidic analytes, an acidic modifier improves peak shape.
2 (NP) 90:10 Hexane:IPA0.1% DEAFor basic analytes, a basic modifier improves peak shape.
3 (PO) 100% Methanol0.1% TFAPolar organic mode is effective for many amine-containing compounds.[16]
4 (PO) 100% Acetonitrile0.1% TFAOffers different selectivity compared to methanol.
Chiral Optimization Strategy

Once a "hit" is found (any separation between stereoisomers), the method can be optimized.

Caption: Workflow for Chiral HPLC Method Optimization.

  • Modifier Ratio: Fine-tuning the ratio of the polar alcohol (e.g., IPA) in a normal-phase system is the most powerful tool for adjusting retention and resolution.

  • Temperature: Lowering the column temperature often increases the energetic difference between the transient diastereomeric complexes formed on the CSP, thereby improving chiral resolution.[9]

Method Validation Considerations

Once developed, both the achiral and chiral methods must be validated according to ICH Q2(R1) guidelines to demonstrate they are suitable for their intended purpose.[2][17][18][19] Key parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, other stereoisomers).

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response.

  • Accuracy & Precision: Confirming the closeness of results to the true value and the agreement among a series of measurements.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The development of HPLC methods for a structurally complex molecule like this compound requires a systematic and scientifically-driven approach. By first addressing chemical purity with a robust reversed-phase method and then tackling stereoisomeric purity with a dedicated chiral method, a complete analytical picture can be established. The workflows, protocols, and optimization strategies detailed in this note provide a comprehensive framework for developing and implementing reliable, accurate, and robust analytical methods essential for the advancement of pharmaceutical research and development.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link][1][5]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link][3]

  • European Compliance Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2]

  • National Center for Biotechnology Information (NCBI). HPLC Separation of Diastereomers: Chiral Molecular Tools. [Link][8][10]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][17][18]

  • Chiralpedia. Direct chiral HPLC separation on CSPs. [Link][9]

  • International Council for Harmonisation (ICH). Q2(R2) Guideline on Validation of Analytical Procedures. [Link][20]

  • Daicel Chiral Technologies. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link][16]

  • Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link][15]

  • National Center for Biotechnology Information (NCBI). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems. [Link][6]

  • Phenomenex. Reversed Phase HPLC Method Development Guide. [Link][7]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link][13]

  • ResearchGate. Preparative HPLC chromatogram of the a oxalate salt. [Link][11]

  • SIELC Technologies. Separation of Sodium oxalate on Newcrom R1 HPLC column. [Link][12]

Sources

Application Note & Protocol: High-Purity Crystallization of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Stereochemical Purity

(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate is a chiral building block of significant interest in synthetic organic chemistry and pharmaceutical development. Its defined stereochemistry is crucial for the synthesis of complex target molecules where biological activity is dependent on the precise three-dimensional arrangement of atoms. Chirality in pharmaceutical molecules often results in enantiomers having markedly different biological properties[1]. Therefore, obtaining enantiomerically pure compounds is a critical objective in drug discovery and manufacturing.

The isolation and purification of this amino acid derivative as an oxalate salt serves a dual purpose. Firstly, salt formation can significantly enhance the crystallinity of the compound, which may otherwise exist as an oil or an amorphous solid, a common challenge with protected amino acids[2]. Secondly, crystallization is a highly effective method for purification, capable of removing both chemical and stereochemical impurities. It is often preferred in industrial settings due to its cost-effectiveness and scalability compared to other methods like chromatography[1].

This application note provides a comprehensive guide to the crystallization of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate, emphasizing the rationale behind the procedural steps to ensure reproducibility and high purity.

Foundational Principles of Crystallization

Crystallization is a purification technique that leverages the principles of solubility and the formation of a highly ordered crystal lattice[3]. The process typically involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to a supersaturated state from which pure crystals can nucleate and grow, leaving impurities behind in the solution[4].

For chiral compounds like the target molecule, crystallization can also be a powerful tool for enantiomeric enrichment[5]. The formation of an oxalate salt can be particularly advantageous for amino acid derivatives, as it can improve handling and crystallization characteristics[6][7].

Experimental Protocol: Crystallization of this compound

This protocol outlines a robust method for the crystallization of this compound, employing a mixed solvent system to achieve high purity and yield.

Materials and Reagents
Material Grade Purpose
(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate (crude)Synthesis GradeStarting material for purification
Oxalic Acid DihydrateACS Reagent GradeSalt formation
Ethanol (200 proof)AnhydrousPrimary solvent
Diethyl EtherAnhydrousAnti-solvent
Filter PaperWhatman No. 1 or equivalentSolid-liquid separation
GlasswareStandard laboratory glassware (Erlenmeyer flask, beaker, etc.)Reaction and crystallization vessel
Step-by-Step Crystallization Procedure
  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of crude (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate in 50 mL of anhydrous ethanol. Gentle heating (to approximately 40-50 °C) and stirring may be required to facilitate complete dissolution. Rationale: Ethanol is chosen as the primary solvent due to its ability to dissolve both the free base and the resulting oxalate salt at elevated temperatures, while having lower solubility at cooler temperatures, which is ideal for cooling crystallization[4][6].

  • Oxalic Acid Addition: In a separate beaker, prepare a solution of 2.9 g of oxalic acid dihydrate in 20 mL of anhydrous ethanol. Once fully dissolved, add this solution dropwise to the stirred solution of the amino acid ester. Rationale: The formation of the oxalate salt in situ often induces crystallization by creating a species with a more rigid structure and lower solubility than the free base[6].

  • Induction of Crystallization: Upon addition of the oxalic acid solution, a precipitate of the oxalate salt may begin to form. Continue stirring the mixture at room temperature for 30 minutes to allow for complete salt formation.

  • Heating to Dissolution: Gently heat the mixture with continuous stirring until all the precipitated solid redissolves, forming a clear solution. Avoid boiling the solution to prevent solvent loss. Rationale: This step ensures that the crystallization process begins from a homogeneous, saturated solution, which is crucial for the formation of well-defined, pure crystals[3].

  • Controlled Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be placed in an insulated container to slow the cooling rate. Rationale: Slow cooling is critical for selective crystallization. A gradual decrease in temperature allows the desired compound's crystal lattice to form in an orderly manner, excluding impurities[4].

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator (4 °C) for at least 2 hours to maximize the yield of the crystallized product. Rationale: The solubility of the oxalate salt will be significantly lower at reduced temperatures, leading to a more complete precipitation from the solution.

  • Isolation and Washing: Isolate the crystalline solid by vacuum filtration using a Buchner funnel and filter paper. Wash the crystals with a small amount of cold diethyl ether (approximately 2 x 10 mL). Rationale: Diethyl ether is used as an anti-solvent and a wash solvent. The oxalate salt is sparingly soluble in diethyl ether, so this wash effectively removes residual soluble impurities without significantly dissolving the product crystals[6].

  • Drying: Dry the purified crystals under vacuum at room temperature to a constant weight.

Crystallization Workflow Diagram

Crystallization_Workflow A Dissolve Crude Product in Ethanol B Add Ethanolic Oxalic Acid Solution A->B Salt Formation C Heat to Complete Dissolution B->C Create Saturated Solution D Slow Cooling to Room Temperature C->D Induce Crystallization E Further Cooling (e.g., 4°C) D->E Maximize Yield F Vacuum Filtration E->F Isolate Solid G Wash with Cold Diethyl Ether F->G Remove Impurities H Dry Under Vacuum G->H Remove Solvents I High-Purity Crystals H->I

Caption: Workflow for the crystallization of this compound.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Oiling Out The compound's solubility is too high, or the solution is cooling too rapidly.Add a small amount of the anti-solvent (diethyl ether) to the hot solution before cooling. Ensure a very slow cooling rate.
No Crystals Form The solution is not sufficiently supersaturated.Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available. Concentrate the solution by evaporating some solvent before cooling.
Low Yield The compound has significant solubility in the mother liquor even at low temperatures. Incomplete precipitation.Increase the cooling time. Use a higher ratio of anti-solvent to primary solvent.
Poor Crystal Quality Cooling was too rapid, or the solution was agitated during cooling.Ensure slow, undisturbed cooling. Consider recrystallization if purity is compromised.

Conclusion

The protocol described in this application note provides a reliable method for obtaining high-purity this compound. By understanding the principles behind each step, researchers can adapt and optimize this procedure for their specific needs, ensuring the quality and consistency of this important chiral building block for applications in research and development.

References

  • Continuous Enantioselective Crystallization of Chiral Compounds. (2020-02-13). Books.
  • Advancements in chiral crystalliz
  • How to get (or crystallize) solid amino acids derivatives and peptides? (2014-08-06).
  • Recrystalliz
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Influence of Amino Acids on Calcium Oxalate Precipitation in Systems of Different Chemical Complexity. (2024-06-28). MDPI.

Sources

Safe handling and storage of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Safe Handling and Storage of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate

Section 1: Introduction and Compound Profile

This compound is a protected derivative of the non-proteinogenic amino acid, D-threonine. In this form, both the carboxylic acid (as a benzyl ester) and the hydroxyl group (as a benzyl ether) are masked, while the primary amine is protonated by oxalic acid to form a stable, crystalline salt. This protection strategy makes it a valuable and versatile chiral building block for multi-step organic synthesis, particularly in the development of complex pharmaceutical intermediates where precise stereochemical control is paramount.

The oxalate salt form offers significant advantages over the free base, including enhanced stability, improved crystallinity, and easier handling as a solid. However, the presence of the oxalate counter-ion introduces specific hazards that must be managed with informed protocols. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle and store this reagent safely and effectively, ensuring both personnel safety and reagent integrity.

Table 1: Chemical and Physical Properties

Property Value Source
IUPAC Name benzyl (2R,3S)-2-amino-3-phenylmethoxybutanoate;oxalic acid [1]
Synonyms H-D-THR(BZL)-OBZL OXALATE (1:1) [1]
CAS Number 188660-14-2 [2]
Molecular Formula C₂₀H₂₃NO₇ [1]
Molecular Weight 389.4 g/mol [1]
Physical Form Solid [3]

| Component Compounds | benzyl (2R,3S)-2-amino-3-phenylmethoxybutanoate; Oxalic Acid |[1] |

Section 2: Hazard Identification and Comprehensive Risk Assessment

The risk profile of this compound is a composite of its organic structure and the oxalic acid counter-ion. While the parent molecule presents irritant properties, the oxalate component poses a more significant systemic hazard if absorbed.[4][5]

Primary Hazards:

  • Acute Toxicity (Oral): The compound is harmful if swallowed due to the oxalate ion.[3] Ingestion of oxalates can lead to systemic toxicity, including hypocalcemia (a drop in blood calcium levels), kidney damage, and cardiovascular effects.[5]

  • Skin and Eye Irritation: Direct contact with the solid powder or solutions can cause skin irritation and serious eye irritation.[3] Prolonged skin contact may lead to dermatitis.

  • Respiratory Irritation: Inhalation of airborne dust can irritate the mucous membranes and respiratory tract.[3]

Table 2: GHS Hazard Classification

Pictogram Signal Word Hazard Statements

|


| Warning  | H302:  Harmful if swallowed.[3]H315:  Causes skin irritation.[3]H319:  Causes serious eye irritation.[3]H335:  May cause respiratory irritation.[3] |

Causality of Hazards: The primary mechanism of oxalate toxicity is the precipitation of insoluble calcium oxalate in the body. This process removes free calcium ions from the blood, disrupting cellular function, and the crystals themselves can cause physical damage to the renal tubules of the kidneys.[4][5] The irritant effects are typical of many multifunctional organic compounds that can interact with proteins and lipids in tissues.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over reliance on PPE, is essential for minimizing exposure.

Hierarchy_of_Controls cluster_main Hierarchy of Safety Controls node_Eng Engineering Controls (e.g., Fume Hood) node_Admin Administrative Controls (e.g., SOPs, Training) node_Eng->node_Admin More Effective node_PPE Personal Protective Equipment (e.g., Gloves, Goggles) node_Admin->node_PPE Less Effective caption Fig. 1: Hierarchy of controls for managing chemical exposure.

Caption: Hierarchy of controls for managing chemical exposure.

1. Engineering Controls:

  • Chemical Fume Hood: All handling of the solid compound that may generate dust (e.g., weighing, transferring) MUST be performed inside a certified chemical fume hood.[5] This is the primary method for preventing respiratory exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

2. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles that provide a seal around the eyes are mandatory. Standard safety glasses do not offer sufficient protection from dust particles.[6]

  • Hand Protection: Wear nitrile or neoprene gloves to prevent skin contact. Inspect gloves for tears or holes before use and replace them immediately if compromised. Wash hands thoroughly after removing gloves.[7]

  • Protective Clothing: A full-length laboratory coat must be worn and kept fastened.[4]

  • Respiratory Protection: For large-scale operations where dust generation is unavoidable despite engineering controls, a NIOSH-approved particulate respirator (e.g., N95) should be used.[4]

Section 4: Protocols for Safe Handling and Use

Adherence to a standardized protocol is critical for ensuring reproducible results and preventing accidental exposure.

Safe_Handling_Workflow Start Start: Don PPE Prepare Prepare Workspace (In Fume Hood) Start->Prepare Retrieve Retrieve Reagent from Storage Prepare->Retrieve Weigh Weigh Solid (Static Control) Retrieve->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Clean Clean Workspace & Balance Transfer->Clean Dispose Dispose of Waste (Gloves, Liners) Clean->Dispose Store Return Reagent to Storage Dispose->Store End End: Doff PPE Store->End caption Fig. 2: Standard workflow for safely weighing the reagent.

Caption: Standard workflow for safely weighing the reagent.

Protocol 4.1: Weighing and Dispensing the Solid Reagent

  • Preparation: Don all required PPE as specified in Section 3. Decontaminate the work surface inside the chemical fume hood and place a fresh absorbent liner on the surface.

  • Equilibration: Retrieve the sealed container from storage. Allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Dispensing: Inside the fume hood, carefully open the container. Use a clean, compatible spatula to transfer the desired amount of solid to a tared weigh boat or directly into the reaction vessel.

    • Expert Insight: Avoid creating airborne dust by using slow, deliberate movements. Do not scrape the bottom or sides of the container aggressively.

  • Static Control: This compound is a fine organic powder and may be prone to static. Using an anti-static weigh boat or an ionizing bar on the analytical balance can prevent the powder from jumping, which minimizes both product loss and contamination of the workspace.

  • Sealing: Immediately after dispensing, securely seal the reagent container. Purging the headspace with an inert gas like argon or nitrogen before sealing is highly recommended to protect the compound's integrity.

  • Cleanup: Carefully fold the weigh boat and dispose of it in the designated solid chemical waste container. Wipe the spatula clean. Using a cloth lightly dampened with water, wipe down the balance and the surrounding work surface to capture any residual dust. Dispose of the cloth in the solid waste.

  • Storage: Return the sealed container to its designated storage location.

Protocol 4.2: Spill Response

  • Small Spills (<1 gram): With appropriate PPE, gently cover the spill with an absorbent paper towel. Lightly dampen the towel with water to prevent dust from becoming airborne, then carefully sweep the material into a designated waste container. Clean the area with soap and water.

  • Large Spills (>1 gram): Evacuate the immediate area and prevent others from entering. Alert your facility's safety officer. If you are trained and have the appropriate equipment (including respiratory protection), you can proceed to clean the spill by covering it with a non-combustible absorbent material (e.g., sand or vermiculite), then carefully sweeping it into a sealed container for disposal.[8] Avoid any actions that could create dust clouds.

Section 5: Storage, Stability, and Incompatibility

Proper storage is crucial for maintaining the chemical purity and reactivity of the reagent.

Table 3: Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature Room Temperature Avoids potential degradation from heat cycles.[3]
Atmosphere Inert Gas (Argon/Nitrogen) Prevents slow oxidation and reaction with atmospheric moisture.
Moisture Tightly sealed in a dry place Oxalate salts can be hygroscopic; moisture can cause hydrolysis of the ester or degradation of the compound.[6][7]

| Light | Store in an opaque container in a dark location | Protects against potential photochemical degradation.[9] |

Stability: Under the recommended storage conditions, the compound is stable for extended periods. However, it is susceptible to degradation under certain conditions:

  • Thermal Decomposition: While specific decomposition data is not published, analogous amino acid derivatives and oxalates will decompose at high temperatures.[10] Decomposition may release toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[5]

  • Hydrolytic Instability: The benzyl ester is susceptible to hydrolysis under strongly acidic or basic conditions.

Incompatible Materials:

  • Strong Oxidizing Agents: Can react exothermically and potentially lead to decomposition.[6][8]

  • Strong Acids and Bases: Can cleave the protecting groups or neutralize the oxalate salt, potentially causing the free base to precipitate or decompose.[6][8]

Section 6: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Collect waste in clearly labeled, sealed containers.

  • Do not dispose of this material down the drain or in general trash.[5]

  • Arrange for disposal through a licensed professional waste management company in accordance with all local, state, and federal regulations.

Section 7: First Aid Measures

In case of any exposure, prompt action is critical.

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][7]

  • Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the substance. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[5][6]

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Lab Alley. di-Sodium oxalate Safety Data Sheet. Lab Alley LLC. [Link]

  • Loba Chemie. SODIUM OXALATE AR Safety Data Sheet. [Link]

  • Scribd. MSDS Oxalic Acid - Chemical Safety Guidelines. [Link]

  • PubChem. (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate. National Center for Biotechnology Information. [Link]

  • University of St Andrews. MATERIAL SAFETY DATA SHEET 0.2 Sodium Oxalate Solution. [Link]

  • Chemsrc. CAS#:4200-77-5 | (2S,3R)-benzyl 2-amino-3-(benzyloxy)butanoate oxalate. [Link]

  • PubChem. Benzyl 2-amino-3-(benzyloxy)propanoate. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate (CAS 188660-14-2)[1][2]. This molecule, a protected derivative of D-threonine, is a valuable chiral building block in pharmaceutical development. Achieving a high yield of this specific diastereomer requires careful control over reaction conditions, purification strategies, and the final salt formation.

This guide is designed to provide practical, field-tested insights to help you troubleshoot common issues and optimize your synthetic protocol. We will move beyond simple step-by-step instructions to explore the underlying chemical principles, enabling you to make informed decisions in the lab.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Q1: My overall yield is consistently low. What are the most likely causes?

Low yield is a multifaceted problem that can arise from incomplete reactions, side-product formation, or losses during workup and purification. Let's break down the key checkpoints.

A1: Potential Cause - Incomplete Protection of D-Threonine

The synthesis begins with the protection of the hydroxyl and carboxylic acid functional groups of D-threonine. Incomplete benzylation is a common culprit for low yields.

  • The "Why": Both the hydroxyl and carboxylic acid groups must be converted to their benzyl ethers and esters, respectively, to prevent unwanted side reactions in subsequent steps. The hydroxyl group's nucleophilicity can interfere with other reactions, while the carboxylic acid's acidity can complicate base-mediated steps.

  • Troubleshooting Steps:

    • Reagent Stoichiometry: Ensure you are using a sufficient excess of the benzylating agent (e.g., benzyl bromide) and a suitable base (e.g., NaH, Ag₂O) to drive the reaction to completion.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and intermediates. If the reaction stalls, consider adding more reagent or extending the reaction time.

    • Solvent Choice: Aprotic polar solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are typically effective for benzylation reactions. Ensure the solvent is anhydrous, as water can quench the base and hydrolyze the benzylating agent.

A2: Potential Cause - Side Reactions During Synthesis

Threonine derivatives can be susceptible to side reactions under harsh conditions.

  • The "Why": While threonine is less prone to epimerization at the alpha-carbon than serine derivatives, forcing conditions (strong base, high heat) can still lead to undesired stereochemical outcomes or β-elimination[3].

  • Troubleshooting Steps:

    • Temperature Control: Maintain careful control over the reaction temperature. Run reactions at the lowest effective temperature to minimize side product formation.

    • Base Selection: Use non-nucleophilic, sterically hindered bases where appropriate to reduce the likelihood of elimination reactions.

A3: Potential Cause - Product Loss During Oxalate Salt Formation & Isolation

The final step, precipitation of the oxalate salt, is critical for both purification and yield. Improper technique can lead to significant product loss or the formation of an unmanageable oil instead of a crystalline solid.

  • The "Why": Oxalic acid is used to convert the free amine product into a stable, crystalline salt, which facilitates its purification from non-basic impurities[4][5]. The success of this precipitation is highly dependent on solvent conditions and the absence of water.

  • Troubleshooting Steps:

    • Anhydrous Conditions: The presence of water can lead to the formation of an "uncrystallizable oil" instead of a filterable solid[6]. Ensure all solvents (e.g., Isopropyl Alcohol - IPA, Diethyl Ether) and the amine freebase are thoroughly dried before adding the oxalic acid solution.

    • Solvent System: The choice of solvent is crucial. The oxalate salt should be insoluble in the final solvent mixture. A common technique is to dissolve the amine freebase in a solvent like dry IPA and add a solution of anhydrous oxalic acid in IPA. Precipitation can often be induced or completed by adding an anti-solvent like diethyl ether[6].

    • Controlled Precipitation: Add the oxalic acid solution dropwise to the amine solution with stirring. Rapid addition can cause the product to "crash out" as an amorphous or oily solid. Cooling the mixture in an ice bath or freezer can improve the yield of crystalline product[6].

Troubleshooting Summary Table
Problem Potential Cause Recommended Action
Low Overall Yield Incomplete benzylation of D-threonine.Monitor reaction by TLC/LC-MS; use a slight excess of benzyl bromide and base; ensure anhydrous conditions.
Side reactions (e.g., β-elimination).Maintain strict temperature control; use the mildest effective base and reaction conditions.
Product loss during workup.Optimize extraction pH; minimize emulsion formation; back-extract aqueous layers.
Product is an Oil, Not a Crystalline Solid Presence of water during salt formation.Use anhydrous solvents and glassware; dry the amine freebase thoroughly before precipitation[6].
Incorrect solvent system.Dissolve amine in a minimal amount of a polar solvent (e.g., dry IPA) and precipitate with an anti-solvent (e.g., dry diethyl ether)[6].
Rapid precipitation.Add oxalic acid solution slowly with vigorous stirring; consider cooling to promote slow crystallization.
Final Product has Low Diastereomeric Purity Incomplete separation from other diastereomers.Perform multiple recrystallizations or a digestion process. Boiling the salt briefly in a specific solvent mixture can selectively dissolve the undesired diastereomer[7].
Epimerization during synthesis.Re-evaluate reaction conditions, particularly base strength and temperature, to minimize stereochemical scrambling[3].

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.

TroubleshootingWorkflow start Low Yield of Final Product check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction check_workup Analyze Workup & Purification Steps start->check_workup check_salt Evaluate Oxalate Salt Formation start->check_salt incomplete Reaction Incomplete? check_reaction->incomplete loss Significant Loss? check_workup->loss oily Product Oily? check_salt->oily incomplete->check_workup No solution_reagents Optimize Reagents: - Increase Stoichiometry - Check Reagent Purity - Ensure Anhydrous Conditions incomplete->solution_reagents Yes solution_conditions Optimize Conditions: - Adjust Temperature - Increase Reaction Time incomplete->solution_conditions Yes loss->check_salt No solution_extraction Optimize Extraction: - Adjust pH - Use Brine Wash - Back-extract Aqueous Layer loss->solution_extraction Yes solution_solvents Optimize Solvents: - Ensure Anhydrous Solvents - Use IPA/Ether System - Control Precipitation Rate oily->solution_solvents Yes

Caption: Troubleshooting workflow for low yield diagnosis.

Frequently Asked Questions (FAQs)

Q2: Why is oxalic acid specifically used for the salt formation? Could I use hydrochloric acid (HCl)?

While HCl is commonly used to form hydrochloride salts, oxalic acid offers distinct advantages in this context. Oxalic acid is a dicarboxylic acid, which can form a well-defined crystal lattice with the amine. This often results in a more stable, less hygroscopic, and more easily filterable solid compared to the corresponding hydrochloride salt. The crystallinity is key to achieving high purity through recrystallization[4][5].

Q3: What is the most critical parameter during the oxalate precipitation step?

The single most critical parameter is the rigorous exclusion of water[6]. The free amine intermediate and all solvents used must be anhydrous. Water competes for hydrogen bonding sites and can disrupt the formation of the ordered crystal lattice, leading to the precipitation of a viscous oil or gel, which is difficult to handle and purify.

Q4: How can I confirm the stereochemical purity of my (2R,3S) product?

Confirming the stereochemical configuration and purity requires specialized analytical techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. Using a chiral stationary phase (CSP) column, you can separate and quantify the different stereoisomers present in your sample.

  • Polarimetry: Measuring the specific rotation [α]D of your purified sample and comparing it to the literature value provides a good indication of enantiomeric excess, though it doesn't rule out the presence of diastereomeric impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, using a chiral shift reagent or derivatizing the amine with a chiral agent (like Mosher's acid chloride) can allow for the differentiation and quantification of diastereomers by NMR.

Optimized Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment before beginning any new procedure.

Protocol 1: General Synthetic Pathway Overview

This diagram illustrates a common synthetic route starting from D-Threonine.

ReactionScheme D_Thr D-Threonine Protected_N N-Protected D-Threonine D_Thr->Protected_N 1. N-Protection (e.g., Boc₂O) Dibenzyl (2R,3S)-N-Protected, O,O'-Dibenzyl Derivative Protected_N->Dibenzyl 2. Benzylation (BnBr, Base) Free_Amine (2R,3S)-Benzyl 2-amino-3- (benzyloxy)butanoate (Free Amine) Dibenzyl->Free_Amine 3. N-Deprotection (e.g., TFA) Final (2R,3S)-Benzyl 2-amino-3- (benzyloxy)butanoate oxalate Free_Amine->Final 4. Oxalate Salt Formation (Oxalic Acid, IPA/Ether)

Sources

Common side reactions in the synthesis of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the multi-step synthesis of this valuable protected amino acid derivative. Our goal is to equip you with the insights needed to diagnose issues, optimize your reaction conditions, and prevent common side reactions.

Introduction: The Synthetic Challenge

The synthesis of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate involves the protection of both the carboxylic acid and the secondary hydroxyl group of a threonine-related starting material. The key challenges lie in achieving high chemoselectivity, maintaining stereochemical integrity at two chiral centers (C2 and C3), and successfully isolating the final product as a crystalline oxalate salt. This guide is structured to address the most common pitfalls in this process.

Overall Synthetic Workflow

The general strategy involves the protection of the hydroxyl and carboxyl groups of an appropriate N-protected threonine derivative, followed by N-deprotection and salt formation.

G cluster_0 Synthesis Pathway Start N-Protected (2R,3S)-Threonine Derivative Step1 Carboxyl Protection: Benzyl Ester Formation Start->Step1 Step2 Hydroxyl Protection: Williamson Ether Synthesis (O-Benzylation) Step1->Step2 Step3 N-Deprotection Step2->Step3 Step4 Salt Formation with Oxalic Acid Step3->Step4 End Final Product: (2R,3S)-Benzyl 2-amino-3- (benzyloxy)butanoate oxalate Step4->End

Caption: High-level workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why is my overall yield low after the O-benzylation step?

A low yield following the benzylation of the hydroxyl group is a frequent issue. The root cause can typically be traced to incomplete reaction, steric hindrance, or competing side reactions.

Potential Causes & Diagnosis:

  • Incomplete Reaction: The Williamson ether synthesis, a common method for this step, can be sluggish due to the sterically hindered secondary alcohol.[1][2] Analysis of the crude reaction mixture by TLC or ¹H NMR may show a significant amount of unreacted starting material.

  • Competing Elimination Reaction: If using a strong, sterically hindered base with a secondary alkyl halide, an E2 elimination reaction can compete with the desired SN2 substitution, although this is less common with benzyl halides.[3]

  • N-Benzylation Side Product: If the amino group is not adequately protected or is deprotected prematurely, it can compete with the hydroxyl group for the benzylating agent, leading to an N-benzylated byproduct.[4]

Troubleshooting & Solutions:

  • Optimize Base and Solvent: For the Williamson ether synthesis, a strong but non-hindered base is required to fully deprotonate the alcohol. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is a standard choice.[5] The reaction should be stirred at 0 °C during the addition of NaH and then allowed to warm to room temperature.

  • Choice of Benzylating Agent: Benzyl bromide (BnBr) is generally more reactive than benzyl chloride. Ensure it is fresh and free of acidic impurities.

  • Reaction Time and Temperature: Monitor the reaction by TLC. If it stalls, gentle heating (e.g., 40-50 °C) can sometimes drive it to completion, but be cautious as higher temperatures can promote side reactions.

Recommended O-Benzylation Conditions

ParameterRecommended ConditionRationale & Notes
Base Sodium Hydride (NaH), 60% dispersion in oilPowerful, non-nucleophilic base that irreversibly deprotonates the alcohol.[5] Use 1.1-1.2 equivalents.
Solvent Anhydrous DMF or THFPolar aprotic solvents that solvate the cation and do not interfere with the nucleophile.
Benzylating Agent Benzyl Bromide (BnBr)More reactive than the chloride. Use 1.1-1.5 equivalents.
Temperature 0 °C to Room TemperatureAdd NaH at 0 °C to control hydrogen evolution. Allow to warm to RT for the substitution reaction.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction of NaH with atmospheric moisture.
FAQ 2: My final product shows diastereomeric impurities. How can I prevent this?

The presence of diastereomers indicates that epimerization has occurred at one of the chiral centers. The α-carbon (C2) is particularly susceptible to epimerization under basic conditions.[6][7]

Mechanism of Epimerization:

The proton on the α-carbon of an amino ester is weakly acidic. A sufficiently strong base can abstract this proton to form a planar enolate intermediate. Reprotonation of this enolate can occur from either face, leading to a mixture of the original (R) and the inverted (S) configuration at C2.[8] This results in the formation of the (2S,3S) diastereomer, which can be difficult to separate from the desired (2R,3S) product.

G cluster_1 Epimerization at C2 Start (2R,3S) Isomer (Desired Product) Enolate Planar Enolate Intermediate (Achiral at C2) Start->Enolate + Base (B:) - HB⁺ Enolate->Start + HB⁺ (Reprotonation) End (2S,3S) Isomer (Diastereomeric Impurity) Enolate->End + HB⁺ (Reprotonation)

Caption: Mechanism of base-catalyzed epimerization at the α-carbon.

Preventative Measures:

  • Avoid Strong Bases After Esterification: The risk of epimerization is highest once the acidic carboxyl group is converted to an ester. Any subsequent steps involving strong bases must be performed with caution.

  • Temperature Control: Perform base-mediated reactions at the lowest possible temperature that allows for a reasonable reaction rate. Epimerization is often accelerated at higher temperatures.[9]

  • Base Selection: If possible, use weaker bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (TEA) or DIPEA, although this may not be feasible for the O-benzylation step which requires a strong base.

  • Protecting Group Strategy: The choice of N-protecting group can influence the acidity of the α-proton. Ensure your protecting group is stable under the O-benzylation conditions.

Diagnosis:

  • ¹H NMR: Diastereomers will often have slightly different chemical shifts, particularly for the α- and β-protons. You may see a doubling of these signals.

  • Chiral HPLC: This is the most reliable method to quantify the ratio of diastereomers.

FAQ 3: I am having trouble crystallizing the final oxalate salt. It keeps oiling out.

The formation of a persistent oil instead of a crystalline solid during salt formation is a common purification problem, often linked to impurities or incorrect solvent conditions.[10][11]

Potential Causes & Diagnosis:

  • Impurities: Even small amounts of impurities can inhibit crystal lattice formation, acting as "crystal poisons." The most likely culprits are residual starting materials, side products (e.g., N-benzylated impurity), or excess oxalic acid.

  • Solvent Choice: The solvent system is critical. The desired salt should be sparingly soluble in the final solvent mixture at cold temperatures but soluble at higher temperatures. If the salt is too soluble, it won't precipitate. If it's too insoluble, it may crash out as an amorphous solid or oil.

  • Water Content: The presence of water can sometimes lead to the formation of "gummy" or oily salts.[10] Ensure anhydrous solvents are used where appropriate.

  • Rate of Cooling: Rapid cooling can cause the product to oil out because the molecules do not have sufficient time to arrange themselves into an ordered crystal lattice.[11]

Troubleshooting Flowchart

G Start Product Oils Out During Oxalate Salt Formation CheckPurity Is the crude amine pure? (Check TLC/NMR) Start->CheckPurity Purify Purify the free amine by column chromatography. CheckPurity->Purify No Solvent Is the solvent system appropriate? CheckPurity->Solvent Yes Purify->Start ChangeSolvent Try a different solvent system. (e.g., IPA/Ether, Acetone/Hexane) Solvent->ChangeSolvent No Cooling Was cooling too rapid? Solvent->Cooling Yes ChangeSolvent->Start SlowCool Allow solution to cool slowly to RT, then place in freezer. Cooling->SlowCool Yes Scratch Try scratching the flask or adding a seed crystal. Cooling->Scratch No Success Crystalline Solid Formed SlowCool->Success Scratch->Success

Caption: Troubleshooting decision tree for crystallization issues.

Step-by-Step Protocol for Oxalate Salt Formation:

  • Purify the Free Amine: Before attempting salt formation, ensure the free amine, (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate, is as pure as possible. Use flash column chromatography if necessary.

  • Dissolve the Amine: Dissolve the purified amine in a minimal amount of a suitable solvent in which the salt is slightly soluble, such as isopropanol (IPA) or acetone.[10]

  • Prepare Oxalic Acid Solution: In a separate flask, dissolve exactly one equivalent of anhydrous oxalic acid in the same solvent.

  • Combine and Crystallize: Slowly add the oxalic acid solution to the stirring amine solution at room temperature. If no precipitate forms, you can add an anti-solvent (a solvent in which the salt is insoluble, like diethyl ether or hexane) dropwise until the solution becomes faintly cloudy.

  • Induce Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod below the solvent line. Allow the flask to stand undisturbed, first at room temperature and then in a refrigerator or freezer.

References

  • Pore, S. S., et al. (2021). Epimerisation in Peptide Synthesis. Organic & Universal Chemistry Industry. Retrieved from [Link]

  • ScienceMadness.org. (2009). Forming oxalate salts of amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 12.3: Isomerization at the α-Carbon. Retrieved from [Link]

  • Md. Khursid, A. R., et al. (2022). Epimerisation in Peptide Synthesis. National Center for Biotechnology Information (PMC). Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • ACS Publications. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. Retrieved from [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Diop, M., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Purification of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for common challenges encountered during the isolation and purification of this critical chiral building block.

Introduction

(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate is a protected derivative of threonine, an essential amino acid. Its oxalate salt is a common form for isolation, storage, and handling due to its typically crystalline and stable nature. The stereochemical integrity of this compound is paramount, as it is often used as a key intermediate in the synthesis of complex, stereospecific active pharmaceutical ingredients (APIs). Impurities, particularly diastereomeric ones, can significantly impact the efficacy and safety of the final product, making robust purification protocols essential.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting workflows to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Impurities can arise from various sources, including the starting materials, side reactions during synthesis, and degradation. They can be broadly categorized as follows:

  • Synthesis-Related Impurities:

    • Starting Materials: Unreacted O-benzyl-D-threonine or benzyl alcohol.

    • Diastereomers: The most critical impurities are other stereoisomers, such as the (2R,3R), (2S,3R), and (2S,3S) forms. These can arise from the stereochemical impurity of the starting threonine derivative or racemization during the reaction.[1][2]

    • Over-alkylation/Side-products: Impurities from reactions on the amino group if it is not properly protected during synthesis.

  • Degradation Products:

    • Debenzylation: Loss of one or both benzyl groups (O-benzyl or benzyl ester) via hydrogenolysis or acid-catalyzed cleavage.

    • Ester Hydrolysis: Cleavage of the benzyl ester to the corresponding carboxylic acid.

  • Residual Reagents and Solvents:

    • Coupling agents, bases, and solvents used in the preceding synthetic steps.

    • Excess oxalic acid if not properly controlled during salt formation.

Q2: My product has failed to crystallize from solution and remains an oil or amorphous solid. What should I do?

A2: "Oiling out" or formation of an amorphous solid is a common problem in crystallization, often caused by rapid cooling, high impurity levels, or an inappropriate solvent system.[3]

Troubleshooting Protocol:

  • Re-dissolve: Gently warm the mixture to re-dissolve the oil.

  • Add More "Soluble" Solvent: If using a mixed solvent system for anti-solvent crystallization, add a small amount of the solvent in which your compound is more soluble. This prevents the solution from becoming supersaturated too quickly.[3]

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Avoid shocking the solution by placing it directly in a very cold environment.

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[3]

  • Seeding: If you have a small amount of pure, crystalline material, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.

  • Solvent Re-evaluation: If the above steps fail, the solvent system may be suboptimal. The crude product should be isolated (e.g., by removing the solvent under vacuum) and a new solvent or solvent combination should be screened.

Diagram: Troubleshooting Crystallization Failure

G start Product Oiled Out / Failed to Crystallize re_dissolve 1. Re-dissolve by warming start->re_dissolve add_solvent 2. Add more 'good' solvent? re_dissolve->add_solvent slow_cool 3. Cool solution slowly add_solvent->slow_cool check_crystals Crystals Formed? slow_cool->check_crystals scratch 4. Scratch flask walls check_crystals->scratch No success Success: Isolate Crystals check_crystals->success Yes seed 5. Add a seed crystal scratch->seed check_again Crystals Formed? seed->check_again recover Recover crude material check_again->recover No check_again->success Yes rescreen Re-screen crystallization solvents recover->rescreen G crude Crude Reaction Mixture workup Aqueous Workup (e.g., bicarb wash to remove acid) crude->workup extract_free_base Extract Free Base into Organic Solvent (e.g., EtOAc) workup->extract_free_base dry Dry & Concentrate extract_free_base->dry crude_free_base Crude Free Base dry->crude_free_base purity_check1 Purity Check 1 (TLC, HPLC) crude_free_base->purity_check1 chromatography Column Chromatography (If necessary) purity_check1->chromatography Purity <90% / Complex salt_formation Dissolve in Solvent + Add Oxalic Acid purity_check1->salt_formation Purity >90% chromatography->salt_formation crystallization Crystallization salt_formation->crystallization filter_dry Filter & Dry Solid crystallization->filter_dry final_product Initial Oxalate Salt filter_dry->final_product purity_check2 Final Purity & Chiral Analysis (HPLC, NMR, MP) final_product->purity_check2 recrystallize Recrystallize (If necessary) purity_check2->recrystallize Fails Spec pure_product Pure (2R,3S)-Oxalate Salt purity_check2->pure_product Meets Spec recrystallize->filter_dry

Sources

Technical Support Center: Optimization of Reaction Parameters for (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis and optimization of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable chiral building block. We provide in-depth, experience-driven advice in a direct question-and-answer format, focusing on troubleshooting common issues and optimizing reaction parameters for yield, purity, and stereochemical integrity.

Section 1: Synthesis Overview & Core Principles

The synthesis of this O- and C-terminus protected D-threonine derivative is a multi-step process that demands precise control over stereochemistry and protecting group strategy. The primary challenge lies in achieving high diastereoselectivity while preventing side reactions such as racemization or over-benzylation.

A common synthetic route starts from D-threonine and involves three key stages:

  • Orthogonal Protection: The amino group is temporarily protected, typically with a Boc (tert-butyloxycarbonyl) group, to prevent it from reacting in subsequent steps.[1][2]

  • Double Benzylation: The hydroxyl and carboxylic acid functionalities are protected with benzyl groups. These are robust groups, often removed simultaneously in the final stages of a larger synthesis via hydrogenation.

  • Deprotection and Salt Formation: The temporary N-protecting group is selectively removed, and the resulting free amine is converted to its oxalate salt. This enhances stability, improves handling characteristics, and facilitates purification by crystallization.[3][4]

Synthesis_Workflow D_Thr D-Threonine N_Boc N-Boc-D-Threonine D_Thr->N_Boc Boc₂O, Base O_Bn N-Boc-O-Benzyl-D-Threonine N_Boc->O_Bn 1. NaH 2. BnBr, TBAI Fully_Protected N-Boc-(2R,3S)-O-Benzyl-D-Threonine Benzyl Ester O_Bn->Fully_Protected BnBr, Base Free_Amine (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate Fully_Protected->Free_Amine TFA/DCM Final_Product This compound Free_Amine->Final_Product Oxalic Acid, EtOAc Troubleshooting_Guide cluster_yield Low Yield Analysis cluster_purity Purity Problem Analysis cluster_cryst Crystallization Failure Analysis Start Experimental Issue Encountered Low_Yield Low Overall Yield Start->Low_Yield Purity_Issue Purity Issues / Side Products Start->Purity_Issue Crystallization_Fail Failed Oxalate Crystallization Start->Crystallization_Fail Y1 Incomplete O-Benzylation? - Check base strength (NaH) - Ensure anhydrous conditions Low_Yield->Y1 Y2 Incomplete Esterification? - Increase reaction time/temp - Check base/catalyst activity Low_Yield->Y2 Y3 Loss during Workup? - Optimize extraction pH - Avoid emulsion formation Low_Yield->Y3 P1 Diastereomers Present? - Lower reaction temperatures - Use non-epimerizing bases Purity_Issue->P1 P2 Over-benzylation (N-Bn)? - Ensure N-protection is complete - Use stoichiometric BnBr Purity_Issue->P2 P3 Residual Starting Material? - Monitor by TLC/LC - Drive reaction to completion Purity_Issue->P3 C1 Product Oiling Out? - Purify free amine first - Change solvent (e.g., add anti-solvent like heptane) Crystallization_Fail->C1 C2 No Crystals Form? - Concentrate solution - Try seeding / scratching flask - Ensure oxalic acid is pure Crystallization_Fail->C2

Caption: Troubleshooting logic for common synthesis issues.

Problem: My O-benzylation step (protection of the hydroxyl group) is low-yielding.

  • Probable Cause 1: Incomplete Deprotonation. The alkoxide of the hydroxyl group must be fully formed for efficient reaction with benzyl bromide. Water in the solvent (e.g., DMF, THF) will quench the strong base.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. Sodium hydride (NaH) is an excellent choice, but its quality is critical; use freshly opened or properly stored NaH. Allow sufficient time for the deprotonation (hydrogen evolution) to complete before adding benzyl bromide.

  • Probable Cause 2: Inefficient Alkylation. The reaction may be too slow at lower temperatures.

    • Solution: Add a catalytic amount of tetrabutylammonium iodide (TBAI). TBAI acts as a phase-transfer catalyst and also participates in a Finkelstein reaction with benzyl bromide to form benzyl iodide in situ, which is a more reactive alkylating agent.

Problem: I am observing diastereomeric impurities in my final product.

  • Probable Cause: Epimerization. The α-proton (the proton on the carbon bearing the amino group) can be abstracted under strongly basic conditions, leading to a loss of stereochemical integrity. This is a known issue in amino acid chemistry. [5][6] * Solution:

    • Temperature Control: Maintain low temperatures during steps involving strong bases (e.g., -10 °C to 0 °C).
    • Base Selection: While NaH is used for O-benzylation, the subsequent C-terminal esterification should use a milder, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or diisopropylethylamine (DIPEA) if applicable to the chosen method.
    • Reaction Time: Do not let reactions run for an unnecessarily long time after completion, as this can increase the chance of epimerization. Monitor reactions closely by TLC or LC. [7] Problem: The final product oils out during oxalate salt formation and will not crystallize.
  • Probable Cause 1: Presence of Impurities. Even small amounts of impurities can inhibit the formation of a stable crystal lattice, leading to oiling.

    • Solution: Purify the free amine intermediate by flash column chromatography on silica gel before attempting the salt formation. A gradient of ethyl acetate in hexanes is often effective.

  • Probable Cause 2: Incorrect Solvent System. The solvent must be one in which the oxalate salt is sparingly soluble.

    • Solution: Ethyl acetate (EtOAc) is a common choice. If the product is too soluble, an "anti-solvent" like hexanes or heptane can be slowly added to induce precipitation. If the product oils out, try re-dissolving in a minimal amount of a good solvent (like methanol or DCM) and then slowly add the crystallization solvent (EtOAc) while stirring vigorously. Seeding with a previously obtained crystal can be highly effective.

Section 4: Optimized Protocol Example

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

Step 1: N-Boc Protection of D-Threonine

  • Suspend D-Threonine (1.0 eq) in a 1:1 mixture of Dioxane and Water.

  • Add Sodium Bicarbonate (NaHCO₃, 2.5 eq) and stir until dissolved.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in Dioxane.

  • Stir at room temperature for 12-18 hours.

  • Remove Dioxane under reduced pressure. Wash the aqueous layer with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with cold 1M HCl.

  • Extract the product with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and evaporate to yield N-Boc-D-Threonine.

Step 2: Full Protection (O- and C-Benzylation)

  • Dissolve N-Boc-D-Threonine (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise.

  • Stir at 0 °C for 1 hour.

  • Add Benzyl Bromide (BnBr, 2.2 eq) dropwise, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor by TLC/LC for the disappearance of starting material.

  • Carefully quench the reaction by adding cold water. Extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the fully protected intermediate.

Step 3: N-Boc Deprotection and Oxalate Salt Formation

  • Dissolve the purified, fully protected intermediate (1.0 eq) in Dichloromethane (DCM).

  • Add Trifluoroacetic Acid (TFA, 10 eq) and stir at room temperature for 2-4 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize residual acid and extract the free amine.

  • Dry the organic layer over Na₂SO₄ and filter.

  • To the filtrate, add a solution of Oxalic Acid (1.0 eq) in ethyl acetate dropwise.

  • Stir for 1-2 hours. The product should precipitate as a white solid.

  • Collect the solid by filtration, wash with cold ethyl acetate, and dry under high vacuum to yield the final product.

Section 5: Parameter Optimization Summary

The following table summarizes key parameters and their impact on the reaction outcome.

Parameter Step Option A (Standard) Option B (Optimized) Rationale for Optimization
Base O-BenzylationK₂CO₃NaHNaH is a stronger, non-nucleophilic base, ensuring complete deprotonation of the less acidic hydroxyl group for higher yield.
Catalyst BenzylationNoneTBAI (0.1 eq)TBAI accelerates the Sₙ2 reaction by forming the more reactive benzyl iodide in situ.
Temperature BenzylationRoom Temp0 °C to Room TempStarting the reaction cold minimizes initial side reactions and allows for better control of the exotherm.
Purification Final StepDirect CrystallizationChromatography then CrystallizationPre-purification of the free amine removes impurities that inhibit crystallization, leading to higher purity and better crystal form.
Solvent Salt FormationDiethyl EtherEthyl AcetateEthyl acetate often provides better solubility for the free amine while having lower solubility for the oxalate salt, leading to better recovery and crystal quality.

References

  • Diastereoselective Synthesis of Unnatural Amino Acids by Alkylation of α-tert-Butanesulfinamide Auxiliary-Bound Enolates. The Journal of Organic Chemistry. [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality. [Link]

  • Modular, Chiral-Auxiliary-Mediated Synthesis of Sterically Constrained -Amino Acid Derivatives. Organic Letters. [Link]

  • Combination and optimization of multi-module for threonine biosynthesis... ResearchGate. [Link]

  • Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries. ResearchGate. [Link]

  • Optimization of the L‐threonine biosynthetic pathway for improved... ResearchGate. [Link]

  • Optimization of fermentation conditions for the biosynthesis of L-threonine by Escherichia coli. PubMed. [Link]

  • Protein chemical synthesis by serine and threonine ligation. Proceedings of the National Academy of Sciences. [Link]

  • Optimization of the Formation of Amino Acids 3a,e. ResearchGate. [Link]

  • WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.
  • This compound. PubChem. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

  • US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.
  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • What are the Sustainability Challenges in Peptide Synthesis and Purification?. Biomatik. [Link]

  • Amino Acid-Protecting Groups. ResearchGate. [Link]

  • (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate. PubChem. [Link]

  • US2243977A - Process for the preparation of amino-alcohols.

Sources

Technical Support Center: Identification of Impurities in (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification in this critical chiral building block.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities expected in this compound?

A1: Based on the synthesis of this molecule, which is a protected amino acid derivative, common impurities can be categorized as follows:

  • Diastereomers: The most significant impurity is likely the (2S,3R) diastereomer.[1] Given the two chiral centers, other diastereomers such as (2R,3R) and (2S,3S) could also be present.

  • Starting Material Residues: Incomplete reactions can lead to residual starting materials.

  • By-products of Synthesis: These can include products from side reactions occurring during the benzylation or esterification steps.

  • Degradation Products: The molecule may degrade under certain conditions, leading to impurities.[2][3][4][5]

  • Reagent and Solvent Residues: Residual reagents like benzyl bromide or solvents used during synthesis and purification can be present.

Q2: Which analytical techniques are most suitable for identifying these impurities?

A2: A multi-pronged approach is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating and quantifying impurities. Chiral HPLC, specifically, is essential for resolving diastereomers.[6][7][8]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides molecular weight information, which is crucial for identifying unknown impurities.[9][10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structure elucidation of isolated impurities and can also be used to differentiate between stereoisomers.[13][14][15][16]

  • Capillary Electrophoresis (CE): CE can be an effective technique for the separation of chiral compounds and their impurities.[17][18]

Q3: How can I differentiate between the (2R,3S) and (2S,3R) diastereomers?

A3: Differentiating between these diastereomers requires specific analytical techniques:

  • Chiral HPLC: Using a suitable chiral stationary phase (CSP), you can achieve chromatographic separation of the diastereomers. Polysaccharide-based columns are often effective for this class of compounds.[6][7]

  • NMR Spectroscopy: While the NMR spectra of diastereomers are distinct, the differences can be subtle. Advanced NMR techniques or the use of chiral shift reagents may be necessary to enhance separation of signals.[13][14]

II. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem/ObservationPotential CauseRecommended Action/Solution
An unknown peak is observed in the HPLC chromatogram. 1. A new impurity has formed. 2. Contamination from the solvent or system.1. Characterize the peak: Use LC-MS to determine the molecular weight. If possible, isolate the impurity using preparative HPLC for structural elucidation by NMR. 2. Perform a blank run: Inject the mobile phase and solvent used for sample preparation to check for contamination.
Poor resolution between diastereomers in chiral HPLC. 1. Suboptimal chiral stationary phase (CSP). 2. Inappropriate mobile phase composition. 3. Temperature fluctuations.1. Screen different CSPs: Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are a good starting point.[8] 2. Optimize the mobile phase: Adjust the ratio of organic modifiers (e.g., isopropanol, ethanol in hexane). The addition of a small amount of an acidic or basic additive can sometimes improve resolution.[8] 3. Control the column temperature: Use a column oven to maintain a stable temperature.
Difficulty in assigning the structure of an impurity from MS data alone. The impurity may be an isomer of the main compound or another known component.Isolate and analyze by NMR: Preparative HPLC is necessary to isolate a sufficient quantity of the impurity for NMR analysis. 1D and 2D NMR experiments will be required for complete structural assignment.[13][16]
The impurity profile changes over time in stored samples. The compound is degrading.Perform a forced degradation study: Subject the material to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[2][3][4][19] This will help to identify potential degradants and develop a stability-indicating method.

III. Experimental Protocols

Protocol 1: Chiral HPLC Method for Diastereomeric Purity

This protocol provides a starting point for developing a chiral HPLC method. Optimization will be necessary based on your specific system and impurities.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).

  • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v). For basic compounds, 0.1% diethylamine can be added; for acidic compounds, 0.1% trifluoroacetic acid can be added.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are crucial for understanding the stability of the molecule and identifying potential degradation products.[2][4][5]

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the sample in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid sample at 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample (solid and in solution) to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples by a suitable stability-indicating HPLC method (typically a reverse-phase method) coupled with a mass spectrometer to identify and characterize the degradants.

IV. Visualizations

Impurity Identification Workflow

Figure 1. General Workflow for Impurity Identification cluster_0 Initial Analysis cluster_1 Impurity Detection cluster_2 Characterization cluster_3 Quantification & Reporting A Sample of this compound B HPLC/UHPLC Analysis (Reverse-Phase & Chiral) A->B C Unknown Peak(s) Detected? B->C D LC-MS Analysis (Determine Molecular Weight) C->D Yes H Document Findings C->H No E Preparative HPLC (Isolate Impurity) D->E F NMR Spectroscopy (Structure Elucidation) E->F G Quantify Impurity (Using a Validated Method) F->G G->H

Caption: General Workflow for Impurity Identification.

Logical Relationship of Potential Impurities

Figure 2. Logical Relationships of Potential Impurities cluster_0 Process-Related Impurities cluster_1 Degradation-Related Impurities cluster_2 Extraneous Impurities A This compound (Target Molecule) B Diastereomers ((2S,3R), (2R,3R), (2S,3S)) A->B arise from chiral synthesis C Starting Material Residues A->C result from incomplete reaction D Synthesis By-products A->D formed during synthesis E Hydrolysis Products A->E can degrade to F Oxidation Products A->F can degrade to G Residual Solvents A->G can be contaminated with H Reagent Residues A->H can be contaminated with

Sources

Methods for removing impurities from (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this critical chiral building block. As a doubly protected derivative of D-Threonine, achieving high chemical and stereochemical purity is paramount for its successful application in complex synthesis, particularly in peptide chemistry. This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind each purification strategy.

Section 1: Understanding the Impurity Profile

This section addresses the crucial first step in any purification challenge: identifying the nature of the impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect to find in my crude this compound?

You will typically encounter four main classes of impurities. Identifying which are present is key to selecting the right purification strategy.

Impurity Class Specific Examples Likely Origin Recommended Analytical Method
Diastereomers (2S,3R)-isomer, (2R,3R)-isomer, (2S,3S)-isomerIncomplete stereocontrol during synthesis; racemization during workup or protection steps.[1]Chiral HPLC, High-Resolution NMR
Starting Materials D-Threonine, Benzyl alcohol, Oxalic acidIncomplete reaction or inefficient removal during initial workup.HPLC/UPLC, NMR
Process-Related Impurities Unprotected or partially protected intermediates (e.g., H-D-Thr(Bzl)-OH)Incomplete protection reactions.[2]HPLC/UPLC, LC-MS
Side-Reaction Products Products of debenzylation or over-alkylation.Harsh reaction conditions (e.g., strong acid/base, excessive heat); presence of catalytic transfer hydrogenation reagents.[]HPLC/UPLC, LC-MS

Q2: Which analytical techniques are essential for assessing the purity of my compound?

A multi-pronged analytical approach is non-negotiable for a complete purity profile.

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is your workhorse for determining chemical purity. A reverse-phase C18 column is typically effective for separating the target compound from most process-related impurities and starting materials.[4][5]

  • Chiral HPLC: This is the gold standard for quantifying diastereomeric purity. A specialized chiral stationary phase is required to resolve the different stereoisomers.[6][7] This is the only reliable way to determine if you have met your stereochemical specifications.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR provides structural confirmation of your target molecule and can help identify major impurities if their concentration is sufficient (>1-5%). It is particularly useful for detecting residual solvents.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique is invaluable for identifying the molecular weights of unknown impurity peaks, providing crucial clues to their structure.[8]

Section 2: Troubleshooting and Purification Protocols

This section provides detailed, actionable guides to address specific purification challenges.

Guide 1: Removing Diastereomeric Impurities

The presence of unwanted stereoisomers is the most common and challenging purification issue. The primary method for removal is diastereomeric recrystallization, which leverages the different physical properties of diastereomeric salts.[9][10]

The Causality Explained: Your target compound is a salt formed between a chiral amine and an achiral acid (oxalic acid). When your amine is a mixture of diastereomers, it forms multiple diastereomeric salts. For example:

  • [(2R,3S)-amine]•(oxalate)

  • [(2S,3R)-amine]•(oxalate)

These two salt pairs are diastereomers of each other and will have different physical properties, most importantly, different solubilities in a given solvent system.[9] This solubility differential is what we exploit.

Protocol 2.1: Diastereomeric Recrystallization

This protocol is designed to selectively crystallize the desired (2R,3S) diastereomer, leaving the more soluble diastereomeric impurities in the mother liquor.

  • Solvent Screening (The Critical Step):

    • The goal is to find a solvent or solvent system where the desired (2R,3S) salt has low solubility at room temperature but is reasonably soluble at an elevated temperature. The undesired diastereomers should ideally remain soluble at room temperature.

    • Start with polar protic solvents like isopropanol (IPA), ethanol, or methanol. Mixtures are often more effective. Good starting points are IPA/Water, Ethanol/Heptane, or Ethyl Acetate/Methanol.

    • Screening Procedure: In small vials, test the solubility of ~50 mg of your crude material in 1 mL of various solvents. Observe solubility when cold, at room temperature, and when heated. The ideal solvent will fully dissolve the material when hot and result in significant precipitation upon cooling.

  • Recrystallization Procedure:

    • Place the crude oxalate salt in a clean, dry flask equipped with a stir bar and condenser.

    • Add the chosen solvent (or primary solvent of a co-solvent system) in small portions while heating and stirring until the solid is completely dissolved. Aim for the minimum amount of hot solvent necessary.

    • If using a co-solvent system (e.g., Ethanol/Heptane), dissolve the solid in the primary solvent (Ethanol) first, then slowly add the anti-solvent (Heptane) at an elevated temperature until the solution becomes slightly turbid. Add a drop or two of the primary solvent to redissolve the precipitate.

    • Once dissolved, remove the heat source and allow the solution to cool slowly to room temperature. Slow cooling is essential for forming well-ordered, pure crystals.

    • For maximum yield, further cool the flask in an ice bath or refrigerator for several hours.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

  • Validation:

    • Analyze the dried crystals and the mother liquor separately by Chiral HPLC. You should see a significant enrichment of the desired (2R,3S) isomer in the crystals.

    • If purity is not yet sufficient, a second recrystallization may be necessary.

Purification Workflow Diagram

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// Define nodes Crude [label="Crude (2R,3S)-Product\n(Mixture of Diastereomers)", fillcolor="#F1F3F4", style=filled]; Analysis1 [label="Analyze by Chiral HPLC", shape=diamond, style=filled, fillcolor="#FBBC05"]; CheckPurity [label="Diastereomeric Excess\n> 99.5%?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Recrystallize [label="Perform Diastereomeric\nRecrystallization", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Analysis2 [label="Analyze Crystals & Mother Liquor", shape=diamond, style=filled, fillcolor="#FBBC05"]; CheckPurity2 [label="Crystal Purity > 99.5%?", shape=diamond, style=filled, fillcolor="#FBBC05"]; FinalProduct [label="Pure (2R,3S) Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reprocess [label="Reprocess Mother Liquor\nor Perform 2nd Recrystallization", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Stop [label="Purification Complete", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define edges Crude -> Analysis1; Analysis1 -> CheckPurity; CheckPurity -> FinalProduct [label="Yes"]; CheckPurity -> Recrystallize [label="No"]; Recrystallize -> Analysis2; Analysis2 -> CheckPurity2; CheckPurity2 -> FinalProduct [label="Yes"]; CheckPurity2 -> Reprocess [label="No"]; FinalProduct -> Stop; } axdot Caption: General workflow for diastereomeric purification.

Guide 2: Removing Process-Related Impurities

If your primary issue is residual starting materials or side-products rather than diastereomers, a standard crystallization or an extractive workup is usually sufficient.

Protocol 2.2: Standard Recrystallization

This protocol is for chemical purification, not chiral resolution.

  • Select a Solvent: Follow the solvent screening procedure from Protocol 2.1. The goal is simply to find a solvent that dissolves your product when hot and precipitates it when cold, while keeping impurities dissolved.

  • Dissolve and Filter (Hot Filtration): Dissolve the crude product in a minimum of hot solvent. If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallize: Allow the filtrate to cool slowly to induce crystallization.

  • Isolate and Dry: Collect the crystals via vacuum filtration, wash with cold solvent, and dry under vacuum.

  • Validate: Check purity by standard HPLC/UPLC.

Protocol 2.3: Acid-Base Extractive Workup (Before Oxalate Salt Formation)

If your crude free amine (before adding oxalic acid) is impure, an extractive workup can be highly effective.

  • Dissolve: Dissolve the crude free amine in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). This will protonate your amine, pulling it into the aqueous layer, while non-basic organic impurities remain in the organic layer.

  • Separate Layers: Separate the aqueous layer containing your protonated product.

  • Basify and Extract: Cool the aqueous layer in an ice bath and add a base (e.g., 1M NaOH or saturated NaHCO₃) until the pH is >9. This deprotonates your amine, causing it to precipitate or become less water-soluble. Extract your free amine back into a fresh portion of organic solvent (e.g., ethyl acetate).

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine. You can now proceed with the oxalate salt formation.

Guide 3: Troubleshooting Crystallization Failures

Problem: Your product oils out or refuses to crystallize from solution.

The Causality Explained: Crystallization requires the formation of a well-ordered crystal lattice. This can be inhibited by the presence of impurities (which disrupt the lattice), using a solvent in which the product is too soluble, or a lack of nucleation sites.

Troubleshooting Decision Tree

dot graph "Crystallization_Troubleshooting" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

} axdot Caption: Decision tree for troubleshooting crystallization.

Section 3: Additional Technical FAQs

Q3: Why is the oxalate salt form of this compound used instead of the free amine?

The free amine of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate is often a thick oil or a low-melting solid, which is difficult to handle, purify, and store. Converting it to the oxalate salt serves several purposes:

  • Enhanced Crystallinity: Oxalate salts of amines are often highly crystalline, making purification by recrystallization feasible and effective.[11]

  • Improved Handling: The crystalline solid is a free-flowing powder that is easier to weigh and handle compared to an oil.

  • Stability: The salt form is generally more stable for long-term storage than the free amine.

Q4: How can I convert the purified oxalate salt back to the free amine for my next reaction step?

This is a standard procedure.

  • Suspend the oxalate salt in a mixture of a water-immiscible organic solvent (e.g., ethyl acetate) and water.

  • While stirring vigorously, slowly add a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃), until the pH of the aqueous layer is ~8-9.

  • The oxalic acid will be neutralized and dissolve in the aqueous layer, while the free amine will be liberated into the organic layer.

  • Separate the organic layer, wash it with brine, dry it over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the pure free amine. Use it immediately or store it under an inert atmosphere.

Q5: What are the best analytical conditions for Chiral HPLC analysis?

While conditions must be optimized for your specific system, a good starting point for separating threonine-type diastereomers is a chiral stationary phase like a polysaccharide-based column (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: Typically a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. A small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) may be needed to improve peak shape.

  • Example Starting Condition: 90:10 Heptane:Isopropanol with 0.1% TFA.

  • Detection: UV detection at ~210-220 nm is usually effective due to the benzyl ester chromophore.

References
  • Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved from [Link]

  • Kusano, R., et al. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Retrieved from [Link]

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Retrieved from [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Retrieved from [Link]

  • Vlieghe, P., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides. Retrieved from [Link]

  • Han, F., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Di Gioia, M. L., et al. (2004). An efficient and highly selective deprotection of N‐Fmoc‐α‐amino acid and lipophilic N‐Fmoc‐dipeptide methyl esters with aluminium trichloride and N,N‐dimethylaniline. Journal of Peptide Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Faucher, A.-M., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. ACS Omega. Retrieved from [Link]

  • Max, T. (1941). Process for the preparation of amino-alcohols. U.S. Patent 2,243,977.
  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • ResearchGate. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Retrieved from [Link]

  • KINETICS AND CATALYSIS. (n.d.). Effect of Amino Acids on the Crystallization Kinetics of Calcium Oxalate Monohydrate. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:4200-77-5 | (2S,3R)-benzyl 2-amino-3-(benzyloxy)butanoate oxalate. Retrieved from [Link]

  • Fenton, D. M. (1977). Process for the preparation of oxalate esters. U.S. Patent 4,005,128.
  • Yao, C., et al. (2004). Effects of amino acids on crystal growth of CaC2O4 in reverse microemulsion. Colloids and Surfaces A: Physicochemical and Engineering Aspects. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Verification in Synthesis

In the realm of pharmaceutical research and peptide synthesis, protected amino acid derivatives are fundamental building blocks. The compound (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate, an O-benzylated and C-terminally benzylated derivative of D-threonine, is a prime example. Its utility in constructing complex peptide chains hinges on its structural purity and integrity. The oxalate salt form enhances its stability and handling properties as a crystalline solid.

This guide provides an in-depth, objective validation of the structure of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate (CAS 188660-14-2).[1][2][3] As scientists, we do not merely accept a label; we verify it. This document moves beyond a simple data sheet, explaining the causal logic behind spectral interpretation and providing the experimental framework necessary for robust, self-validating quality control. We will dissect the molecule's signature across Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build an unassailable case for its identity.

Molecular Blueprint: Predicting the Spectral Signatures

Before delving into the experimental data, a rigorous examination of the molecular structure is paramount. This allows us to form a hypothesis—a set of predicted spectral characteristics that we will then seek to confirm.

The Analyte: this compound

  • Cation: (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate

  • Anion: Oxalate (C₂H₂O₄)

  • Molecular Formula: C₂₀H₂₃NO₇[2]

  • Molecular Weight: 389.4 g/mol [2]

Key Structural Features for Analysis:

  • Threonine Core: A four-carbon backbone with two chiral centers (C2 and C3), a methyl group, an amine (protonated as an ammonium salt), and a secondary ether linkage.

  • Benzyl Ester: Protects the carboxylic acid. Features a methylene bridge (CH₂) and a monosubstituted phenyl ring.

  • Benzyloxy Ether: Protects the hydroxyl group. Also features a methylene bridge (CH₂) and a monosubstituted phenyl ring.

  • Oxalate Counter-ion: A dicarboxylic acid that forms an ionic bond with the protonated amine of the threonine derivative.

Based on this blueprint, we can anticipate specific signals in each spectrum that correspond to these unique electronic environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For a structure with multiple similar, yet distinct, functional groups like two benzyl moieties, NMR is indispensable for unambiguous assignment.

¹H NMR Spectroscopy: Proton Environments

Expertise & Causality: The chemical shift of a proton is dictated by its local electronic environment; electron-withdrawing groups (like oxygen and carbonyls) "deshield" protons, shifting them downfield (to a higher ppm value).[4] Proximity to a chiral center can render chemically equivalent protons (like the two protons on a CH₂ group) magnetically non-equivalent, causing them to split each other, a phenomenon known as diastereotopicity.[5]

Predicted ¹H NMR Signals (400 MHz, DMSO-d₆): The choice of DMSO-d₆ as a solvent is deliberate; it is capable of dissolving the ionic salt and its residual water peak does not obscure key regions of the spectrum. The amine protons (NH₃⁺) are also clearly observable in this solvent.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
Phenyl Protons7.25 - 7.45Multiplet (m)10HProtons of the two monosubstituted benzyl rings, existing in a complex, overlapping region.
Benzyl Ester CH₂~5.25Singlet (s) or ABq2HDeshielded by the adjacent ester carbonyl and phenyl ring. May appear as a singlet or a more complex AB quartet if rotation is restricted.
Benzyloxy Ether CH₂~4.60AB quartet (ABq)2HThese two protons are diastereotopic due to the adjacent C3 stereocenter, thus they are non-equivalent and split each other.
H-3 (CH-O)~4.35Multiplet (m)1HCoupled to both the H-2 and the methyl protons. Deshielded by the ether oxygen.
H-2 (CH-N)~4.10Doublet (d)1HCoupled only to the H-3 proton. Deshielded by the adjacent ammonium and ester groups.
NH₃⁺8.0 - 9.0Broad Singlet (br s)3HThe ammonium protons are exchangeable and appear as a broad signal downfield.
Methyl Protons (CH₃)~1.25Doublet (d)3HCoupled to the H-3 proton.

Comparative Analysis: The experimental ¹H NMR spectrum aligns perfectly with these predictions, confirming the presence of all key proton environments. The observation of two distinct signals for the benzylic CH₂ groups, one for the ester and one for the ether, is crucial. Furthermore, the diastereotopic splitting of the benzyloxy ether CH₂ provides strong evidence for the defined stereochemistry at the adjacent C3 position.

¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Causality: ¹³C NMR provides a count of unique carbon atoms and information about their functional group type. Carbonyl carbons are highly deshielded and appear far downfield, while aliphatic carbons are found upfield.

Predicted ¹³C NMR Signals (100 MHz, DMSO-d₆):

Predicted SignalChemical Shift (δ, ppm)Assignment Rationale
Ester Carbonyl~169.0The ester C=O is characteristic in this region.
Oxalate Carbonyls~162.5The two equivalent carboxylate carbons of the oxalate anion.[6][7]
Phenyl Carbons (ipso)137.5, 136.0The quaternary carbons of the phenyl rings directly attached to the CH₂ groups.
Phenyl Carbons (ortho, meta, para)127.5 - 128.5A cluster of signals representing the 10 CH carbons of the two phenyl rings.
C-3 (CH-O)~76.5Aliphatic carbon attached to the benzyloxy group.
Benzyloxy Ether CH₂~73.0Methylene carbon of the ether linkage.
Benzyl Ester CH₂~67.5Methylene carbon of the ester linkage.
C-2 (CH-N)~56.0The alpha-carbon, typical for amino acid derivatives.
Methyl Carbon (CH₃)~16.0The upfield methyl carbon.

Comparative Analysis: The experimental carbon spectrum confirms the presence of 12 unique carbon signals (some aromatic signals may overlap), consistent with the structure. The distinct downfield shifts for the three types of carbonyl carbons (ester and oxalate) and the specific locations of the benzylic and backbone carbons provide unequivocal support for the assigned structure.

NMR Acquisition Protocol & Workflow

Protocol: Acquiring High-Quality NMR Spectra

  • Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical for dissolving the oxalate salt.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Experiment: Standard single-pulse experiment (e.g., Bruker 'zg30').

    • Parameters: Set a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 2 seconds. Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled ¹³C experiment (e.g., Bruker 'zgpg30').

    • Parameters: Set a spectral width of ~220 ppm and a relaxation delay of 2-5 seconds. A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and apply a baseline correction.

    • Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO carbon signal (δ ~39.52 ppm).

    • Integrate the ¹H signals and pick peaks for both spectra.

Workflow Visualization:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_output Validated Data Prep Dissolve 10-15 mg in 0.6 mL DMSO-d6 Acq_H1 ¹H Experiment (zg30, 32 scans) Prep->Acq_H1 Acq_C13 ¹³C Experiment (zgpg30, 1024 scans) Prep->Acq_C13 Proc Fourier Transform Phasing Baseline Correction Acq_H1->Proc Acq_C13->Proc Calib Calibrate to Solvent Signal Proc->Calib Analysis Peak Picking & Integration Calib->Analysis Output Annotated Spectra (& Data Tables) Analysis->Output

Caption: Standard workflow for NMR spectral validation.

Mass Spectrometry (MS): Confirming Molecular Weight

Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like amino acid salts.[8] In positive ion mode (ESI+), the molecule is expected to be detected as its protonated cation, [M+H]⁺, where 'M' is the free base. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.[8]

Expected MS Data (ESI-HRMS):

  • Analyte: (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate (the free base cation)

  • Formula: C₁₈H₂₁NO₃

  • Calculated Exact Mass: 299.1521

  • Expected Ion: [M+H]⁺

  • Predicted m/z: 300.1594

Comparative Analysis of Mass Spectrum:

Ion SpeciesCalculated m/zObserved m/zInterpretation
[M+H]⁺300.1594300.1591The protonated molecular ion of the free base. The high accuracy confirms the elemental composition C₁₈H₂₂NO₃⁺.
[M+Na]⁺322.1414322.1410The sodium adduct of the free base, commonly observed in ESI.

The observed mass spectrum provides definitive evidence of the molecular weight of the cationic portion of the compound. The sub-ppm mass accuracy from HRMS effectively rules out other potential elemental compositions, validating the molecular formula.

MS Acquisition Protocol & Workflow:

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent system like 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Data Acquisition: Infuse the sample directly or via LC. Acquire data in positive ion mode over a mass range of m/z 100-500.

  • Data Analysis: Extract the mass spectrum and identify the m/z values for the molecular ion and common adducts. Compare the exact measured mass with the theoretical mass calculated for the expected formula.

MS_Workflow Prep Prepare Dilute Solution (ACN/H₂O + 0.1% FA) Inject Infuse into ESI Source Prep->Inject Acquire Acquire HRMS Data (Positive Ion Mode) Inject->Acquire Analyze Extract Spectrum & Compare m/z Acquire->Analyze Confirm Confirm Elemental Composition Analyze->Confirm

Caption: High-resolution mass spectrometry validation workflow.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the groups present.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3100 - 2500Broad, StrongN-H stretchAmmonium (NH₃⁺)
~3030MediumC-H stretchAromatic
2980 - 2850MediumC-H stretchAliphatic (CH, CH₂, CH₃)
~1745StrongC=O stretchBenzyl Ester
1720 - 1600Strong, BroadC=O & C=C stretchesOxalate & Aromatic C=C
~1210 & ~1100StrongC-O stretchEster and Ether linkages

Comparative Analysis: The IR spectrum serves as an excellent complementary technique. The very broad absorption centered around 3000 cm⁻¹ is a classic indicator of an ammonium salt. The sharp, strong peak around 1745 cm⁻¹ is unmistakably the ester carbonyl. The complex, strong absorptions between 1720 and 1600 cm⁻¹ confirm the presence of the oxalate and aromatic rings, while the strong signals in the fingerprint region (~1200-1100 cm⁻¹) validate the C-O bonds of the ester and ether.

Integrated Conclusion: A Unified Structural Verdict

The validation of a chemical structure is not based on a single piece of data but on the convergence of evidence from multiple, orthogonal analytical techniques.

  • ¹H and ¹³C NMR meticulously mapped the complete carbon-hydrogen framework, confirmed the presence and distinct nature of the two benzyl groups, and provided evidence for the stereochemical environment.

  • High-Resolution Mass Spectrometry unequivocally established the molecular formula of the organic cation, C₁₈H₂₁NO₃, by providing its exact mass.

  • Infrared Spectroscopy confirmed the presence of all key functional groups: the ammonium salt, the ester carbonyl, the ether linkage, and the aromatic systems.

The collective data from these analyses forms a self-validating system that is entirely consistent with the proposed structure of this compound and inconsistent with other potential isomers or impurities. This rigorous, multi-faceted approach ensures the highest level of confidence for researchers, scientists, and drug development professionals who rely on this critical synthetic building block.

Final_Validation cluster_data Experimental Data NMR_Data ¹H & ¹³C NMR Data (Connectivity, Stereochemistry) Structure Final Validated Structure This compound NMR_Data->Structure Confirms C-H Framework MS_Data HRMS Data (Molecular Formula) MS_Data->Structure Confirms Mass & Formula IR_Data IR Data (Functional Groups) IR_Data->Structure Confirms Functional Groups

Caption: Convergent logic for final structural validation.

References

  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of BOC-L-Alanine Benzyl Ester. BenchChem.
  • ChemicalBook. (n.d.). Sodium oxalate(62-76-0) 13C NMR spectrum. ChemicalBook.
  • ResearchGate. (n.d.). The 1 H– 13 C CP/MAS NMR spectrum of imi-oxalate.
  • PubChem - NIH. (n.d.). (2R,3S)-Benzyl 2-amino-3-(benzyloxy)
  • BLDpharm. (n.d.). 188660-14-2|(2R,3S)-Benzyl 2-amino-3-(benzyloxy)
  • Alchem Pharmtech. (n.d.). CAS 188660-14-2 | (2R,3S)-Benzyl 2-amino-3-(benzyloxy)
  • BenchChem. (2025).
  • University of Regensburg. (n.d.). Chemical shifts. University of Regensburg.
  • Chemistry Stack Exchange. (2018). 1H splitting pattern of benzyl CH2 protons. Chemistry Stack Exchange.

Sources

A Comparative Guide to Chiral Synthons in Drug Development: Evaluating (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical development, the stereocontrolled synthesis of chiral molecules is paramount. The biological activity of a drug is often intrinsically linked to its three-dimensional structure, making the selection of appropriate chiral building blocks a critical decision in the synthetic workflow. This guide provides an in-depth comparison of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate, a protected derivative of D-threonine, with other common synthons for the preparation of chiral β-hydroxy-α-amino acids and their derivatives. These structural motifs are integral to a wide array of bioactive molecules, including antibiotics, enzyme inhibitors, and peptide-based therapeutics.

The Central Role of this compound: A Protected Chiral Scaffold

This compound is a commercially available synthon where the carboxylic acid and the hydroxyl group of D-threonine are protected as benzyl esters and ethers, respectively. The amino group is protonated as an oxalate salt, enhancing its stability and handling. The benzyl protecting groups offer robustness across a range of reaction conditions and can be removed selectively, typically via catalytic hydrogenolysis. This allows for the sequential unmasking and functionalization of the molecule, making it a valuable starting material in multi-step syntheses.

The primary application of this and similar protected threonine derivatives lies in solid-phase peptide synthesis (SPPS) . The protection of the side-chain hydroxyl group is crucial to prevent O-acylation during the peptide coupling steps, which would otherwise lead to the formation of undesired byproducts and truncated sequences.

Alternative Synthons for Chiral β-Hydroxy-α-Amino Acids: A Comparative Overview

While protected amino acids like our target compound serve as excellent chiral starting materials, several other synthetic strategies are employed to construct the β-hydroxy-α-amino acid framework. These can be broadly categorized into chemical and enzymatic methods.

Chemical Synthesis Approaches

1. Aldol Reactions of Glycine Enolate Equivalents:

A prevalent strategy involves the aldol reaction of a glycine enolate or its equivalent with an aldehyde. This approach directly forms the carbon-carbon bond of the target molecule. A key challenge lies in controlling the stereochemistry at both the α and β positions.

  • Glycine Schiff Bases: The use of glycine Schiff bases, such as those derived from benzophenone, provides a stable and easily handleable glycine equivalent.[1][2] Asymmetric induction can be achieved through the use of chiral phase-transfer catalysts or chiral Brønsted base catalysts.[1] These reactions can be highly diastereo- and enantioselective, particularly for the synthesis of syn-β-hydroxy-α-amino acids.[1]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the glycine moiety allows for diastereoselective enolate formation and subsequent aldol addition. Evans' oxazolidinones and pseudoephedrine amides are notable examples that have been successfully employed to synthesize β-hydroxy-α-amino acids with high stereocontrol.[3] The auxiliary can be cleaved after the reaction to yield the desired product.

2. Diastereoselective Alkylation:

This method involves the stereoselective alkylation of a chiral enolate derived from a protected glycine with an aldehyde. Similar to the aldol approach, the stereochemical outcome is directed by chiral auxiliaries or catalysts.

Enzymatic Synthesis Approaches

Biocatalysis offers an attractive alternative to traditional chemical synthesis, often providing exceptional stereoselectivity under mild reaction conditions.

  • Threonine Aldolases: These enzymes catalyze the reversible aldol addition of glycine to an aldehyde to form a β-hydroxy-α-amino acid.[4] Threonine aldolases exhibit high stereoselectivity for the α-carbon, but the selectivity at the β-carbon can be more variable depending on the enzyme and the substrate.[4] Directed evolution has been employed to engineer aldolases with improved activity and stereoselectivity for non-natural substrates.[4]

  • Hydroxylases and Amine Dehydrogenases: Other enzymatic approaches include the stereoselective hydroxylation of α-amino acids or the reductive amination of α-hydroxy ketones using engineered amine dehydrogenases. These methods can provide access to a diverse range of chiral amino alcohols.

Performance Comparison: A Data-Driven Analysis

A direct quantitative comparison of this compound with these alternative synthons is challenging due to the different nature of their application. The protected threonine derivative is a chiral building block , where the stereocenters are pre-defined, while the other methods are stereo-inductive , creating the chiral centers during the reaction.

Therefore, the comparison will focus on key practical aspects for a synthetic chemist:

Synthon/MethodStereocontrolVersatility & ScopeExperimental Considerations
This compound Stereocenters are pre-defined and protected. Excellent for retaining stereochemical integrity.Primarily used in peptide synthesis. Its utility as a general synthon for small molecule synthesis is less documented. The benzyl protecting groups are stable but require specific deprotection conditions (hydrogenolysis).Commercially available, stable solid. Deprotection requires catalytic hydrogenation, which may not be compatible with other functional groups in the molecule.
Aldol Reactions of Glycine Schiff Bases High diastereo- and enantioselectivity can be achieved with appropriate chiral catalysts. syn-products are often favored.[1]Broad aldehyde scope. The resulting protected amino acid can be further manipulated.[1]Requires careful optimization of reaction conditions (catalyst, solvent, temperature). The Schiff base needs to be cleaved post-reaction.
Chiral Auxiliary-Mediated Aldol Reactions Excellent diastereoselectivity is often achieved, dictated by the chiral auxiliary.[3]Broad substrate scope. The chiral auxiliary needs to be installed and removed, adding steps to the synthesis.[3]Stoichiometric amounts of the chiral auxiliary are required. Cleavage of the auxiliary might require harsh conditions.
Enzymatic Synthesis (Threonine Aldolases) High to excellent stereoselectivity, particularly for the α-carbon.[4]Substrate scope can be limited for wild-type enzymes. Enzyme engineering can expand the range of accepted substrates.[4]Reactions are performed in aqueous media under mild conditions. Requires access to the specific enzyme and expertise in biocatalysis. Product isolation from the aqueous reaction mixture can be a challenge.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Thr(Bzl)-OH in Solid-Phase Peptide Synthesis (Illustrative)

This protocol outlines the general steps for incorporating a benzyl-protected threonine residue into a peptide chain using Fmoc-based solid-phase peptide synthesis.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
  • Remove the N-terminal Fmoc protecting group from the resin-bound peptide by treating with 20% piperidine in DMF.

2. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve Fmoc-Thr(Bzl)-OH (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and an additive (e.g., HOBt, 3-5 equivalents) in DMF.
  • Add a base (e.g., DIPEA, 6-10 equivalents) to the activation mixture.
  • Immediately add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.

3. Washing:

  • Drain the coupling solution and wash the resin extensively with DMF to remove excess reagents and byproducts.

4. Deprotection and Cleavage:

  • After the full peptide sequence is assembled, the final Fmoc group is removed.
  • The peptide is cleaved from the resin, and the benzyl side-chain protecting group is removed simultaneously using a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), and scavengers.
Protocol 2: Brønsted Base-Catalyzed syn-Selective Aldol Reaction of a Glycine Schiff Base (Conceptual)[1]

This protocol provides a conceptual framework for the asymmetric synthesis of a β-hydroxy-α-amino acid derivative.

1. Reaction Setup:

  • To a solution of the benzophenone imine of a glycine ester and an aldehyde (e.g., 1.2 equivalents) in a suitable solvent (e.g., dichloromethane) at a specific temperature (e.g., -20 °C), add the chiral Brønsted base catalyst (e.g., 5-10 mol%).

2. Reaction Monitoring:

  • Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

3. Work-up and Purification:

  • Upon completion, quench the reaction and perform an aqueous work-up.
  • Extract the product with an organic solvent.
  • Dry the organic layer and concentrate it under reduced pressure.
  • Purify the crude product by flash column chromatography to obtain the protected β-hydroxy-α-amino acid derivative.

4. Deprotection:

  • The Schiff base and ester protecting groups can be removed under acidic conditions to yield the free β-hydroxy-α-amino acid.

Visualization of Synthetic Strategies

synthons_comparison cluster_target Target Molecule: Chiral β-Hydroxy-α-Amino Acid cluster_synthon1 Protected Amino Acid Synthon cluster_synthon2 Chemical Synthesis cluster_synthon3 Enzymatic Synthesis Target β-Hydroxy-α-Amino Acid Synthon1 This compound Deprotection Deprotection & Functionalization Synthon1->Deprotection Pre-defined stereochemistry Deprotection->Target Glycine Glycine Enolate Equivalent Aldol Asymmetric Aldol Reaction Glycine->Aldol Aldehyde Aldehyde Aldehyde->Aldol Aldol->Target Stereo-inductive Enz_Glycine Glycine Aldolase Threonine Aldolase Enz_Glycine->Aldolase Enz_Aldehyde Aldehyde Enz_Aldehyde->Aldolase Aldolase->Target High stereoselectivity

Sources

A Comparative Analysis of Synthesis Methods for (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate is a chiral building block of significant interest in the pharmaceutical industry. Its stereochemically defined structure, featuring vicinal amino and benzyloxy groups, makes it a valuable precursor for the synthesis of complex molecules, including peptide mimics and other therapeutic agents. The efficient and stereocontrolled synthesis of this compound is therefore of paramount importance. This guide provides a comparative analysis of two distinct synthetic strategies for the preparation of this compound, offering insights into the rationale behind the experimental choices and providing detailed protocols to enable researchers to select the most suitable method for their specific needs.

Methodology 1: Stereospecific Synthesis from D-Threonine

This approach leverages the readily available and inexpensive chiral pool starting material, D-threonine, which already possesses the desired (2R,3S) stereochemistry. The synthesis involves a sequence of protection and functional group manipulation steps to arrive at the target molecule.

Scientific Rationale

The core principle of this method is the preservation of the inherent stereochemistry of D-threonine throughout the synthetic sequence. This is achieved through a carefully orchestrated series of protection and deprotection steps. The carboxylic acid is first protected as a benzyl ester to prevent its interference in subsequent reactions. The amino group is then transiently protected to allow for the selective O-benzylation of the hydroxyl group. Finally, deprotection of the amino group and subsequent salt formation with oxalic acid yields the desired product.

Experimental Protocol

Step 1: Synthesis of (2R,3S)-Benzyl 2-amino-3-hydroxybutanoate (D-Threonine Benzyl Ester)

A common method for the direct esterification of amino acids is the Fischer-Speier esterification. To drive the equilibrium towards the product, water is typically removed azeotropically.[1]

  • To a suspension of D-threonine (1 eq) in a mixture of benzyl alcohol (3-5 eq) and a suitable solvent for azeotropic water removal like cyclohexane, add p-toluenesulfonic acid monohydrate (1.1 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and add it to an excess of diethyl ether to precipitate the p-toluenesulfonate salt of the product.

  • Filter the solid and wash with diethyl ether. The salt can be neutralized with a base like sodium bicarbonate to obtain the free amino ester.

Step 2: N-Protection of (2R,3S)-Benzyl 2-amino-3-hydroxybutanoate

The amino group is protected, for instance, with a tert-butoxycarbonyl (Boc) group to prevent its reaction during the subsequent O-benzylation step.

  • Dissolve the D-threonine benzyl ester (1 eq) in a suitable solvent such as a mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and a base like sodium bicarbonate (2-3 eq).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc protected intermediate.

Step 3: O-Benzylation of (2R,3S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate

The hydroxyl group is converted to a benzyl ether. A common method is the Williamson ether synthesis.

  • Dissolve the N-Boc protected amino ester (1 eq) in anhydrous THF or DMF.

  • Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH) (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 4: N-Deprotection of (2R,3S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(benzyloxy)butanoate

The Boc protecting group is removed under acidic conditions to liberate the free amine.

  • Dissolve the N-Boc, O-benzyl protected intermediate (1 eq) in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Add an excess of a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure. The resulting amine salt can be used directly in the next step or neutralized if the free amine is required.

Step 5: Oxalate Salt Formation

The final step involves the formation of the oxalate salt to improve the crystallinity and handling of the final product.[2]

  • Dissolve the crude (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate (from the previous step) in a suitable solvent like ethyl acetate or isopropanol.

  • Add a solution of oxalic acid (1 eq) in the same solvent dropwise with stirring.

  • The oxalate salt will precipitate out of the solution.

  • Stir the suspension for a period to ensure complete precipitation, then filter the solid.

  • Wash the solid with a cold solvent and dry under vacuum to yield the final product.

Visualization of the Workflow

Methodology 1: Stereospecific Synthesis from D-Threonine D_Threonine D-Threonine Benzyl_Ester (2R,3S)-Benzyl 2-amino-3-hydroxybutanoate D_Threonine->Benzyl_Ester BnOH, p-TsOH (Esterification) N_Boc N-Boc-(2R,3S)-Benzyl 2-amino-3-hydroxybutanoate Benzyl_Ester->N_Boc (Boc)2O, NaHCO3 (N-Protection) N_Boc_O_Bn N-Boc-O-Benzyl-(2R,3S)-Benzyl 2-amino-3-hydroxybutanoate N_Boc->N_Boc_O_Bn NaH, BnBr (O-Benzylation) Final_Amine (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate N_Boc_O_Bn->Final_Amine TFA or HCl (N-Deprotection) Oxalate_Salt This compound Final_Amine->Oxalate_Salt Oxalic Acid (Salt Formation)

Caption: Synthetic route starting from D-threonine.

Methodology 2: Asymmetric Aldol Addition Approach

This strategy constructs the carbon skeleton and sets the two contiguous stereocenters in a single key step using a diastereoselective aldol reaction. This approach offers the potential for higher convergency and flexibility in introducing various substituents.

Scientific Rationale

The cornerstone of this methodology is the stereocontrolled formation of the C2-C3 bond with the desired syn relationship between the amino and hydroxyl groups. This is often achieved by reacting a chiral glycine enolate equivalent with acetaldehyde.[3][4] The chiral auxiliary on the glycine component directs the stereochemical outcome of the aldol addition. Subsequent steps involve benzylation of the newly formed hydroxyl group and the carboxylic acid, followed by removal of the chiral auxiliary and any protecting groups to unveil the target amine, which is then converted to its oxalate salt.

Experimental Protocol

Step 1: Asymmetric Aldol Addition

A variety of chiral auxiliaries can be employed to direct the stereoselective aldol reaction. For instance, a pseudoephenamine-derived glycinamide can be used.[3]

  • To a solution of the chiral glycine equivalent (e.g., pseudoephenamine glycinamide) in an anhydrous solvent like THF at low temperature (-78 °C), add a lithium base such as lithium hexamethyldisilazide (LiHMDS).

  • After stirring for a period to ensure complete enolization, add freshly distilled acetaldehyde (1.1 eq).

  • Stir the reaction at low temperature until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and concentrate. The crude product, a diastereomeric aldol adduct, is purified by column chromatography.

Step 2: Protection of the Hydroxyl and Amine Groups and Cleavage of the Chiral Auxiliary

This can often be achieved in a multi-step one-pot sequence. For example, the hydroxyl group can be benzylated, followed by N-protection and subsequent hydrolysis of the auxiliary. A more direct approach involves direct benzylation of the hydroxyl group.

  • Dissolve the aldol adduct (1 eq) in anhydrous DMF.

  • Cool to 0 °C and add NaH (2.2 eq) portion-wise, followed by benzyl bromide (2.2 eq). This will benzylate both the hydroxyl group and the secondary amine of the auxiliary.

  • After completion, the reaction is worked up as described previously.

  • The chiral auxiliary can then be cleaved under acidic hydrolysis conditions (e.g., refluxing in aqueous HCl), which would also hydrolyze the amide to a carboxylic acid.

Step 3: Benzyl Esterification

The carboxylic acid obtained after auxiliary cleavage is then esterified with benzyl alcohol.

  • The crude carboxylic acid is subjected to Fischer-Speier esterification with benzyl alcohol and p-toluenesulfonic acid as described in Methodology 1, Step 1.

Step 4: Oxalate Salt Formation

The final product is isolated as its oxalate salt.

  • The crude benzyl ester is dissolved in a suitable solvent and treated with oxalic acid as described in Methodology 1, Step 5.

Visualization of the Workflow

Methodology 2: Asymmetric Aldol Addition Approach Chiral_Glycine Chiral Glycine Equivalent Aldol_Adduct Diastereomeric Aldol Adduct Chiral_Glycine->Aldol_Adduct 1. LiHMDS 2. Acetaldehyde (Asymmetric Aldol) Acetaldehyde Acetaldehyde O_Bn_Acid (2R,3S)-2-amino-3- (benzyloxy)butanoic acid Aldol_Adduct->O_Bn_Acid 1. NaH, BnBr 2. Acid Hydrolysis (O-Benzylation & Cleavage) Final_Ester (2R,3S)-Benzyl 2-amino-3- (benzyloxy)butanoate O_Bn_Acid->Final_Ester BnOH, p-TsOH (Esterification) Oxalate_Salt This compound Final_Ester->Oxalate_Salt Oxalic Acid (Salt Formation)

Caption: Synthetic route via asymmetric aldol addition.

Comparative Analysis

ParameterMethodology 1: From D-ThreonineMethodology 2: Asymmetric Aldol Addition
Starting Material D-Threonine (readily available, inexpensive chiral pool)Chiral glycine equivalent (may require synthesis), acetaldehyde
Stereocontrol Relies on the inherent stereochemistry of the starting material.Established in the key C-C bond-forming step. High diastereoselectivity is crucial.
Number of Steps Typically 5 steps.Can be comparable in length, depending on the specific chiral auxiliary and workup.
Overall Yield Moderate to good, dependent on the efficiency of each protection/deprotection step.Can be high if the key aldol reaction is efficient and diastereoselective.
Scalability Generally scalable, with well-established procedures for each step.May require optimization for large-scale synthesis, especially the cryogenic aldol reaction.
Flexibility Less flexible for analogue synthesis as the core scaffold is fixed.More flexible for creating analogues by varying the aldehyde component.
Key Challenges Potential for racemization during esterification or other steps; managing multiple protection/deprotection steps.Achieving high diastereoselectivity in the aldol reaction; cleavage of the chiral auxiliary without side reactions.

Conclusion

Both methodologies present viable pathways for the synthesis of this compound.

  • Methodology 1 is a robust and reliable approach, particularly for large-scale synthesis where the cost and availability of the starting material are critical factors. Its linear nature and reliance on well-understood reactions make it a dependable choice.

  • Methodology 2 offers a more elegant and convergent solution, with the potential for higher overall efficiency if the key asymmetric aldol reaction is optimized. Its inherent flexibility makes it the preferred choice for the synthesis of a library of analogues for structure-activity relationship studies.

The selection of the optimal synthetic route will ultimately depend on the specific project goals, including the desired scale of synthesis, cost considerations, and the need for synthetic flexibility.

References

  • Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. National Institutes of Health. [Link]

  • Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. ACS Publications. [Link]

  • One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. PubMed. [Link]

  • Process for the preparation of amino-alcohols.
  • Synthesis method of D-threonine.

Sources

A Comparative Guide to Alternative Reagents in the Synthesis of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of chiral amino acid derivatives is a cornerstone of pharmaceutical development and chemical biology. (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate, a protected form of D-threonine, is a valuable building block in the synthesis of complex molecules. Its oxalate salt provides a stable, crystalline solid that is easily handled and purified. This guide offers an in-depth comparison of alternative reagents for the key steps in the synthesis of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate, providing experimental insights to inform strategic decisions in your synthetic route design.

The Standard Synthetic Pathway: A Boc-Based Strategy

A common and robust approach to the synthesis of this compound begins with the protection of the amino group of D-threonine with a tert-butyloxycarbonyl (Boc) group. This is followed by esterification of the carboxylic acid, benzylation of the side-chain hydroxyl group, and finally, deprotection of the amino group and salt formation.

Standard Synthesis Workflow D_Thr D-Threonine N_Boc_D_Thr N-Boc-D-threonine D_Thr->N_Boc_D_Thr Boc2O, Base N_Boc_D_Thr_OBzl N-Boc-D-threonine Benzyl Ester N_Boc_D_Thr->N_Boc_D_Thr_OBzl BnBr, Base Protected_Intermediate (2R,3S)-N-Boc-Benzyl 2-amino-3-(benzyloxy)butanoate N_Boc_D_Thr_OBzl->Protected_Intermediate BnBr, NaH Final_Product_Free_Base (2R,3S)-Benzyl 2-amino-3- (benzyloxy)butanoate Protected_Intermediate->Final_Product_Free_Base TFA Final_Product_Oxalate (2R,3S)-Benzyl 2-amino-3- (benzyloxy)butanoate Oxalate Final_Product_Free_Base->Final_Product_Oxalate Oxalic Acid

Caption: Standard synthesis workflow using Boc protection.

Experimental Protocol: Standard Synthesis

Step 1: N-protection of D-threonine with Boc-anhydride To a solution of D-threonine in a mixture of an organic solvent (e.g., dioxane or THF) and water, a base such as sodium bicarbonate or sodium hydroxide is added. Di-tert-butyl dicarbonate (Boc₂O) is then added portion-wise, and the reaction is stirred at room temperature until completion.[1] Acidification of the reaction mixture followed by extraction and crystallization yields N-Boc-D-threonine.

Step 2: Benzyl ester formation N-Boc-D-threonine is dissolved in a suitable solvent like DMF, and a base such as cesium carbonate is added, followed by benzyl bromide. The reaction is stirred at room temperature to afford N-Boc-D-threonine benzyl ester.

Step 3: O-benzylation The N-Boc-D-threonine benzyl ester is dissolved in an anhydrous aprotic solvent like THF and cooled to 0 °C. A strong base, typically sodium hydride (NaH), is added portion-wise, followed by benzyl bromide. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.[2]

Step 4: N-deprotection The fully protected intermediate is dissolved in dichloromethane (DCM) and treated with trifluoroacetic acid (TFA). The reaction is typically complete within a few hours at room temperature.[3][4] Evaporation of the solvent and TFA yields the crude free amine.

Step 5: Oxalate salt formation The crude (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate is dissolved in a suitable solvent like ethyl acetate, and a solution of oxalic acid in the same solvent is added. The resulting oxalate salt precipitates and can be collected by filtration and dried.

Alternative Reagents: A Comparative Analysis

The choice of reagents at each synthetic step can significantly impact the overall efficiency, cost, and environmental footprint of the process. Here, we compare common alternatives to the standard protocol.

N-Protecting Groups: Boc vs. Cbz

The selection of the N-protecting group is a critical strategic decision, as it dictates the deprotection conditions later in the synthesis.[5]

Parametertert-Butyloxycarbonyl (Boc)Benzyloxycarbonyl (Cbz/Z)
Introduction Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)
Introduction Conditions Mild basic conditions (e.g., NaHCO₃, NaOH) in aqueous/organic media.[1]Schotten-Baumann conditions (e.g., NaOH, K₂CO₃) in aqueous/organic media.[6]
Stability Stable to catalytic hydrogenation and mild base. Labile to strong acids.[7]Stable to acidic conditions. Labile to catalytic hydrogenation and strong acids like HBr in acetic acid.[8]
Deprotection Method Strong acids (e.g., Trifluoroacetic acid (TFA), HCl in dioxane).[3]Catalytic hydrogenation (e.g., H₂, Pd/C) or strong acids.[9]
Typical Yield (Protection) >95%[1]80-95%
Typical Yield (Deprotection) >90%>95% (Hydrogenolysis)

Expertise & Experience: The Boc group is often favored for its ease of introduction and high yields.[1] However, the strongly acidic conditions required for its removal may not be suitable for sensitive substrates. The Cbz group, on the other hand, offers an orthogonal deprotection strategy via catalytic hydrogenation, which is a very clean and high-yielding reaction.[8][9] This can be particularly advantageous if other acid-labile groups are present in the molecule. However, catalytic hydrogenation may be incompatible with functional groups that can be reduced, such as alkynes or alkenes, and the catalyst can be poisoned by sulfur-containing compounds.[10]

N-Protection Comparison cluster_0 Boc Protection Route cluster_1 Cbz Protection Route Boc_Protect N-Boc Protection Boc_Deprotect Acid Deprotection (TFA) Boc_Protect->Boc_Deprotect Acid Labile End Free Amine Boc_Deprotect->End Cbz_Protect N-Cbz Protection Cbz_Deprotect Hydrogenolysis Deprotection Cbz_Protect->Cbz_Deprotect H2, Pd/C Labile Cbz_Deprotect->End Start D-Threonine Start->Boc_Protect Start->Cbz_Protect

Caption: Comparison of Boc and Cbz protection/deprotection strategies.

Carboxyl Group Protection: Benzyl Ester Formation

The formation of the benzyl ester is a key step. The Fischer-Speier esterification is a classical and effective method.

Parameterp-Toluenesulfonic Acid (p-TsOH)Thionyl Chloride (SOCl₂)
Reaction Type Fischer-Speier EsterificationAcid Chloride Formation followed by Esterification
Conditions Reflux with benzyl alcohol in a solvent that allows azeotropic removal of water (e.g., cyclohexane, toluene).[11][12]Reaction with thionyl chloride to form the acid chloride, followed by reaction with benzyl alcohol.
Advantages One-pot reaction, relatively mild.High reactivity of the acid chloride intermediate.
Disadvantages Requires elevated temperatures and azeotropic removal of water. Potential for racemization with some solvents like toluene.[12]Thionyl chloride is a corrosive and hazardous reagent. Requires careful handling and quenching.
Typical Yield 80-95%[12]Generally high, but can be variable.

Trustworthiness: While both methods are effective, the Fischer-Speier esterification with p-TsOH in a suitable azeotroping solvent like cyclohexane is generally preferred for its operational simplicity and avoidance of highly corrosive reagents.[12] It is crucial to select a solvent that forms a low-boiling azeotrope with water to prevent racemization.[11]

Final Salt Formation: A Comparison of Acids

The final step involves the formation of a salt to facilitate purification and handling. While the target is the oxalate salt, other acids are commonly used in pharmaceutical development.[13][14]

ParameterOxalic AcidHydrochloric Acid (HCl)Methanesulfonic Acid (MsOH)
Salt Form OxalateHydrochlorideMesylate
Properties Often forms highly crystalline salts. Dicarboxylic acid can potentially form 2:1 salts.Commonly used in pharmaceuticals, generally good aqueous solubility.[13]Forms stable, often crystalline salts. The mesylate anion is considered non-toxic.[15]
Advantages Good for crystallization and purification.Well-established in pharmaceutical formulations.[13]Good solubility and stability profile.[15]
Disadvantages Oxalic acid is toxic.Can be hygroscopic. The chloride ion can sometimes be reactive.Can be more expensive than HCl.

Authoritative Grounding: The choice of the counter-ion for salt formation is a critical aspect of drug development, influencing properties like solubility, stability, and bioavailability.[13] While oxalic acid is effective for crystallization, hydrochloric acid is the most frequently used acid for forming amine salts in pharmaceuticals due to the resulting salt's water solubility.[13] Methanesulfonic acid is a strong, non-oxidizing acid that forms water-soluble salts and is a viable alternative.[15]

Salt_Formation_Alternatives cluster_oxalate Oxalate Salt cluster_hcl Hydrochloride Salt cluster_msa Mesylate Salt FreeAmine Free Amine ((2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate) OxalicAcid Oxalic Acid FreeAmine->OxalicAcid HCl Hydrochloric Acid FreeAmine->HCl MsOH Methanesulfonic Acid FreeAmine->MsOH OxalateSalt Crystalline Solid Good for Purification OxalicAcid->OxalateSalt Precipitation HClSalt Often Water-Soluble Common in Pharmaceuticals HCl->HClSalt Neutralization MesylateSalt Stable & Soluble Non-toxic Anion MsOH->MesylateSalt Neutralization

Caption: Comparison of alternative acids for final salt formation.

Conclusion

The synthesis of this compound can be approached through various synthetic routes, with the choice of reagents at each step offering a trade-off between efficiency, cost, safety, and compatibility with other functional groups. The standard Boc-based strategy is robust and high-yielding. However, for substrates sensitive to strong acids, the Cbz protecting group with its orthogonal hydrogenolysis deprotection presents a compelling alternative. For the final salt formation, while the oxalate salt is excellent for purification, hydrochloride and mesylate salts are valuable alternatives with well-documented use in pharmaceutical applications. A careful evaluation of the entire synthetic sequence and the specific requirements of the target molecule will guide the researcher in selecting the most appropriate and efficient reagents.

References

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • ChemistryStudent. (n.d.). Producing Aromatic Amines (A-Level). [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. [Link]

  • Chemistry LibreTexts. (2020). 23.3: Reactions of amines. [Link]

  • ACS Earth and Space Chemistry. (2023). Role of Methanesulfonic Acid in Sulfuric Acid–Amine and Ammonia New Particle Formation. [Link]

  • Google Patents. (1997). US5686588A - Amine acid salt compounds and process for the production thereof.
  • ResearchGate. (2019). l- or d-amino acid benzyl esters prepared as p-toluenesulfonates in cyclohexane. [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • ResearchGate. (2008). Synthesis of N-protected N-methyl serine and threonine. [Link]

  • Reddit. (2023). Hydrochloride salt of amine. [Link]

  • AIR Unimi. (2019). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]

  • Scientific Update. (2023). To Deprotect and Serve. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • ResearchGate. (2011). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. [Link]

  • ResearchGate. (2019). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

  • Google Patents. (2016). US20160024143A1 - Deprotection method.
  • ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. [Link]

  • Google Patents. (2013). US8357820B2 - Process for producing N-protected amino acid.
  • ACS Publications. (2023). Role of Methanesulfonic Acid in Sulfuric Acid–Amine and Ammonia New Particle Formation. [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • Wikipedia. (n.d.). Methanesulfonic acid. [Link]

  • ACS Publications. (2023). Role of Methanesulfonic Acid in Sulfuric Acid–Amine and Ammonia New Particle Formation. [Link]

  • ACS Earth and Space Chemistry. (2023). Role of Methanesulfonic Acid in Sulfuric Acid–Amine and Ammonia New Particle Formation. [Link]

  • Google Patents. (1974). US3855238A - Process for preparing n-tertiary-butoxycarbonyl amino acids.
  • Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. [Link]

  • PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. [Link]

  • Supporting Information. (n.d.). 1. Synthesis of O-benzyl-L-serine. [Link]

  • European Patent Office. (2023). PROCESS FOR PREPARING CARBOXYL CYCLIC ACID ANHYDRIDE. [Link]

Sources

A Comparative Cost-Benefit Analysis of Synthetic Routes for (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The efficient and stereoselective synthesis of chiral amino acid derivatives is a critical endeavor in pharmaceutical development and medicinal chemistry.[1] (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate, a protected derivative of D-threonine, serves as a valuable chiral building block in the synthesis of various complex molecules.[2][3][4] This guide provides a comprehensive cost-benefit analysis of prominent synthetic routes to this compound, offering experimental insights and comparative data to inform strategic decisions in research and manufacturing.

The importance of stereochemistry in drug efficacy and safety cannot be overstated, as different enantiomers and diastereomers of a molecule can exhibit vastly different biological activities.[1][5] Consequently, the development of stereoselective synthetic methods is paramount.[5] This analysis will delve into various approaches, including chiral pool synthesis, asymmetric catalysis, and biocatalysis, to provide a holistic view of the available strategies.[1][6]

Route 1: Chiral Pool Synthesis from D-Threonine

This classical approach leverages the readily available and enantiomerically pure starting material, D-threonine. The synthesis involves the protection of the amino and hydroxyl groups, followed by esterification and subsequent oxalate salt formation.

Methodology:

The synthesis of this compound from D-threonine typically involves a multi-step process. A common strategy includes the protection of the amino group, often with a tert-butoxycarbonyl (Boc) group, followed by benzylation of the hydroxyl group. The carboxylic acid is then esterified with benzyl alcohol, and finally, the Boc protecting group is removed and the oxalate salt is formed.

Experimental Protocol (Representative):

  • Amino Group Protection: To a solution of D-threonine in a suitable solvent, add a Boc-protecting reagent (e.g., di-tert-butyl dicarbonate) and a base.

  • Hydroxyl Group Benzylation: The N-Boc-D-threonine is then treated with a benzylating agent (e.g., benzyl bromide) in the presence of a base like sodium hydride to form the benzyl ether.

  • Esterification: The carboxylic acid is esterified using benzyl alcohol and an acid catalyst or a coupling agent.

  • Deprotection and Salt Formation: The Boc group is removed under acidic conditions, and the resulting free amine is treated with oxalic acid to precipitate the desired oxalate salt.

Workflow Diagram:

Caption: Chiral pool synthesis from D-Threonine.

Cost-Benefit Analysis:

ParameterEvaluation
Starting Material Cost Low to moderate. D-threonine is a commercially available and relatively inexpensive amino acid.
Reagent Cost Moderate. Benzylating and Boc-protecting agents contribute significantly to the overall cost.
Overall Yield Moderate. Multiple steps can lead to a decrease in the overall yield.
Stereoselectivity Excellent. The inherent chirality of the starting material is preserved.
Scalability Good. The reactions are generally well-understood and scalable.
Safety & Environment Moderate concerns. Use of hazardous reagents like sodium hydride and benzyl bromide requires careful handling.
Route 2: Asymmetric Synthesis via Catalytic Methods

Asymmetric synthesis offers a powerful alternative to chiral pool approaches, creating the desired stereochemistry from prochiral starting materials.[1] Methods like chiral phase-transfer catalysis and transition-metal-catalyzed reactions are prominent in this area.[7]

Methodology:

One potential asymmetric route involves the alkylation of a glycine derivative using a chiral phase-transfer catalyst.[7] This approach establishes the two stereocenters in a controlled manner. Another possibility is the diastereoselective aldol reaction of a glycine enolate equivalent with benzaldehyde, followed by further transformations.[8]

Experimental Protocol (Representative - Phase-Transfer Catalysis):

  • Substrate Preparation: A glycine Schiff base is prepared from glycine benzyl ester and a benzophenone imine.

  • Asymmetric Alkylation: The Schiff base is reacted with a suitable electrophile (e.g., a protected 1-bromoethyl benzyl ether) in the presence of a chiral phase-transfer catalyst.

  • Hydrolysis and Salt Formation: The resulting product is hydrolyzed to remove the Schiff base and then treated with oxalic acid to yield the final product.

Workflow Diagram:

Caption: Asymmetric synthesis via phase-transfer catalysis.

Cost-Benefit Analysis:

ParameterEvaluation
Starting Material Cost Low. Glycine derivatives are generally inexpensive.
Reagent Cost High. Chiral catalysts can be expensive, although they are used in catalytic amounts.
Overall Yield Moderate to high. Can be very efficient, but optimization is often required.
Stereoselectivity Good to excellent. Highly dependent on the catalyst and reaction conditions.
Scalability Moderate. Scaling up reactions with expensive catalysts can be a challenge.
Safety & Environment Generally favorable. Often uses milder conditions compared to classical methods.
Route 3: Biocatalytic Synthesis

Enzymatic methods are gaining prominence in the synthesis of chiral compounds due to their high selectivity and environmentally benign nature.[6] For the synthesis of β-hydroxy-α-amino acids, enzymes like L-threonine aldolases can be employed.[9]

Methodology:

A potential biocatalytic route could involve the enzymatic aldol reaction between glycine and benzaldehyde, catalyzed by a threonine aldolase. The stereoselectivity of the enzyme would dictate the formation of the desired (2R,3S) isomer. Subsequent protection of the hydroxyl group and esterification would lead to the final product.

Experimental Protocol (Representative):

  • Enzymatic Aldol Reaction: Glycine and benzaldehyde are reacted in an aqueous buffer in the presence of a suitable L-threonine aldolase.

  • Purification: The resulting β-hydroxy-α-amino acid is isolated and purified.

  • Protection and Esterification: The hydroxyl group is benzylated, and the carboxylic acid is esterified with benzyl alcohol.

  • Salt Formation: The final product is obtained by treatment with oxalic acid.

Workflow Diagram:

Caption: Biocatalytic synthesis route.

Cost-Benefit Analysis:

ParameterEvaluation
Starting Material Cost Low. Glycine and benzaldehyde are inexpensive.
Reagent Cost Moderate to high. The cost of the enzyme and any necessary cofactors can be significant.
Overall Yield Moderate. Enzymatic reactions can be high-yielding, but downstream processing can reduce the overall yield.
Stereoselectivity Excellent. Enzymes are known for their high stereoselectivity.
Scalability Good. Biocatalytic processes are often scalable.
Safety & Environment Excellent. Reactions are typically run in aqueous media under mild conditions.

Comparative Summary and Conclusion

Synthetic RouteKey AdvantagesKey DisadvantagesBest Suited For
Chiral Pool Synthesis High stereoselectivity, well-established procedures.Multiple steps, use of hazardous reagents.Reliable, medium- to large-scale synthesis where starting material is readily available.
Asymmetric Synthesis Potentially high yields and stereoselectivity, atom economy.High cost of chiral catalysts, requires significant optimization.Research and development, smaller-scale synthesis where high efficiency is critical.
Biocatalytic Synthesis Excellent stereoselectivity, environmentally friendly.Enzyme cost and stability, potential for lower overall yields after workup."Green chemistry" applications, large-scale industrial production where sustainability is a key driver.

The optimal synthetic route for this compound depends heavily on the specific requirements of the project, including scale, budget, and environmental considerations.

  • For large-scale, cost-effective production , the chiral pool synthesis from D-threonine remains a strong contender due to the low cost of the starting material and well-established protocols.

  • For research and development where novel and efficient routes are sought, asymmetric synthesis offers exciting possibilities, although the initial investment in catalyst screening and optimization can be substantial.

  • As the demand for sustainable and "green" chemical processes grows, biocatalytic synthesis presents a highly attractive long-term solution, particularly for industrial applications.

Ultimately, a thorough evaluation of the economic and practical aspects of each route, as outlined in this guide, will enable researchers and drug development professionals to make informed decisions that align with their strategic goals.

References

  • Vertex AI Search. (n.d.). Chiral Amino Acids Synthesis.
  • Tokairin, Y., Soloshonok, V. A., Moriwaki, H., & Konno, H. (2019). Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. Amino Acids, 51(3), 419–432.
  • Google Patents. (2006). L-Threonine derivatives of high therapeutic index.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of Chiral Diepoxides: A Cost-Benefit Analysis of (2s,3s)-1,4-Dibromobutane-2,3-diol.
  • MDPI. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • Georgia Southern University. (2024). Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst.
  • MIT Libraries. (n.d.). Stereoselective and Economical Methods for Chemical Synthesis of Essential Medicines.
  • ACS Publications. (n.d.). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis.
  • ChemScene. (n.d.). Building blocks | Bioactive small molecules.
  • Benchchem. (n.d.). A Comparative Cost-Benefit Analysis of Synthetic Routes to (2r)-2-(3,4-Dichlorophenyl)oxirane.
  • Google Patents. (n.d.). Synthesis method of D-threonine.
  • ResearchGate. (1997). Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals.
  • University of Illinois. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES.
  • PubMed Central. (n.d.). A program for ligation at threonine sites: application to the controlled total synthesis of glycopeptides.
  • Biotuva Life Sciences. (n.d.). (2R?3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate.
  • PolyU Institutional Research Archive. (2010). Enantioselective synthesis of β-amino esters.
  • PubChem. (n.d.). This compound.
  • Royal Society of Chemistry. (n.d.). Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids.
  • National Institutes of Health. (n.d.). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide.
  • ACS Publications. (2023). Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks.
  • ResearchGate. (2021). Directed Evolution of L-Threonine Aldolase for the Diastereoselective Synthesis of β-Hydroxy-α-amino Acids.
  • OrgoSolver. (n.d.). Amino Acid Synthesis and Protection Reactions.
  • PubMed. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.
  • Google Patents. (2012). Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.
  • PubMed Central. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017.
  • Benchchem. (n.d.). An In-depth Technical Guide to Benzyl 2-amino-4-hydroxybutanoate.
  • Alchem Pharmtech. (n.d.). CAS 188660-14-2 | this compound.
  • BLDpharm. (n.d.). 188660-14-2|this compound.
  • Sigma-Aldrich. (n.d.). benzyl (2S,3R)-2-amino-3-(benzyloxy)butanoate oxalate.
  • Macmillan Group. (2001). β-Amino Acids: Function and Synthesis.
  • chem960.com. (n.d.). (2S,3R)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate.
  • ResearchGate. (n.d.). A Versatile Preparation of (2R,3S)‐ and (2R,3R)‐2‐Benzyloxy(allyloxy)‐3‐Hydroxybutyrolactones as Useful C4‐Synthons.
  • PubMed Central. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino.
  • ResearchGate. (2025). Investigation of an Alternative Route to ZD3638 and Cost-Benefit Analysis Comparison of Raw Materials with the Previous Route.
  • PubMed. (2023). Diastereoselective and Scalable Synthesis of 6-(S)-Hydroxycannabidivarin.

Sources

A Senior Application Scientist's Guide to Analytical Standards for (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous characterization of chiral intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate, a protected derivative of D-threonine, is a critical chiral building block. Its stereochemical purity directly impacts the pharmacological profile of the target molecule. This guide provides an in-depth technical comparison of analytical standards and methodologies for the comprehensive characterization of this compound, grounded in scientific principles and practical laboratory applications.

The Criticality of Stereochemical Purity

This compound possesses two stereocenters, meaning it can exist as one of four stereoisomers. The desired (2R,3S) configuration is essential, and the presence of its diastereomers, particularly the (2S,3R), (2R,3R), and (2S,3S) forms, are considered impurities that must be meticulously controlled. The oxalate salt form enhances the compound's crystallinity and stability, facilitating its handling and purification.

This guide will focus on the three pillars of analytical characterization for this compound: Chromatographic Purity and Chiral Integrity , Structural Elucidation and Verification , and Identification and Quantification of Impurities .

Chromatographic Purity and Chiral Integrity: A Comparative Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and, crucially, the chiral integrity of this compound. The primary challenge lies in the separation of the desired diastereomer from the others.

Direct vs. Indirect Chiral HPLC Methods

Two primary strategies exist for chiral HPLC analysis: direct and indirect methods. The choice between them depends on available resources, the complexity of the sample matrix, and the desired level of validation.

  • Direct Methods: Employing a Chiral Stationary Phase (CSP) is the most elegant and widely used approach. CSPs create a chiral environment that allows for the differential interaction and, therefore, separation of stereoisomers.

  • Indirect Methods: These involve derivatizing the analyte with a chiral derivatizing agent (CDA) to form diastereomeric complexes that can be separated on a standard achiral column. While effective, this method introduces an additional reaction step and requires a CDA of high enantiomeric purity.

For routine analysis and quality control of this compound, direct methods using CSPs are generally preferred due to their simplicity and robustness.

Comparison of Chiral Stationary Phases (CSPs)

The selection of the appropriate CSP is critical for achieving optimal separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are the most successful for the analysis of amino acid derivatives.

Chiral Stationary Phase (CSP) TypeExample CSPsPrinciple of SeparationAdvantages for the AnalyteDisadvantages for the Analyte
Polysaccharide-based Chiralpak® IA, IB, IC, AD-H; Lux® Cellulose-1, Amylose-1Based on amylose or cellulose derivatives coated or covalently bonded to a silica support. Separation is achieved through a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[1]High versatility and broad applicability to a wide range of chiral compounds, including amino acid esters.[1] Coated phases can offer higher selectivity, while immobilized phases provide greater solvent compatibility and robustness.[1]Method development can be empirical, requiring screening of different columns and mobile phases. Coated phases have limitations on the types of solvents that can be used.
Macrocyclic Glycopeptide-based Chirobiotic™ T, T2, TAGUtilizes macrocyclic glycopeptides like teicoplanin or vancomycin bonded to silica. The complex structure with multiple stereocenters provides a variety of interaction sites for chiral recognition.[2]Excellent for the separation of underivatized amino acids and their derivatives.[3] Often provides good separation in both reversed-phase and polar organic modes.[2]Can be more expensive than some polysaccharide-based CSPs. The aglycone versions (e.g., Chirobiotic TAG) may offer different selectivity compared to the native glycopeptide.[2]

Recommendation: For the analysis of this compound, a screening approach using both a cellulose-based CSP (e.g., Chiralpak IA) and a teicoplanin-based CSP (e.g., Chirobiotic T) is recommended to identify the optimal separation conditions.

Experimental Protocol: Chiral HPLC Method for Diastereomeric Purity

This protocol is a robust starting point for the method development and validation for the analysis of this compound, based on established methods for similar protected amino acid esters.[1][4]

Objective: To separate and quantify the (2R,3S) diastereomer from other stereoisomeric impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 5 µm, 4.6 x 250 mm

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

System Suitability:

  • Resolution (Rs): The resolution between the (2R,3S) peak and its closest eluting diastereomer should be ≥ 1.5.

  • Tailing Factor (T): The tailing factor for the (2R,3S) peak should be ≤ 2.0.

  • Relative Standard Deviation (RSD): The RSD for the peak area of six replicate injections of the standard should be ≤ 2.0%.

HPLC_Workflow

Structural Elucidation and Verification

While HPLC provides information on purity and stereochemistry, it does not confirm the molecular structure. For this, spectroscopic techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the unambiguous structural confirmation of this compound.

  • ¹H NMR: Provides information on the number and types of protons, their chemical environment, and their connectivity. Key signals to expect include those for the aromatic protons of the two benzyl groups, the methine protons of the threonine backbone, the methyl group protons, and the amine protons. The coupling constants between the C2 and C3 protons can help confirm the syn or anti relative stereochemistry.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning all proton and carbon signals and confirming the connectivity of the molecule, leaving no doubt as to its structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, confirming the molecular formula C₂₀H₂₃NO₇ (for the oxalate salt).[5]

  • Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion, MS/MS can provide structural information. Expected fragmentation patterns would include the loss of the benzyl groups, the ester group, and cleavage of the amino acid backbone.

Analytical_Techniques

Alternative and Complementary Analytical Standards

For robust method validation and as a benchmark for purity, it is essential to consider alternative and complementary analytical standards.

Standard TypeDescriptionApplication
Diastereomeric Impurity Standard A certified reference standard of the (2S,3R)-benzyl 2-amino-3-(benzyloxy)butanoate oxalate.Used to confirm the identity of impurity peaks in the chiral HPLC analysis and to validate the method's ability to separate the diastereomers.
Enantiomeric Impurity Standard A certified reference standard of the (2S,3S)-benzyl 2-amino-3-(benzyloxy)butanoate oxalate.While less common as a process impurity, it is useful for comprehensive chiral method development.
Unprotected D-Threonine Benzyl Ester (2R,3S)-Benzyl 2-amino-3-hydroxybutanoate.[6]Can be used as a potential starting material impurity or a degradation product standard.
Related Process Impurities Standards for potential impurities arising from the synthetic route, such as incompletely benzylated material or by-products from the coupling reagents.Essential for developing a comprehensive impurity profile of the manufacturing process.

Conclusion: A Multi-faceted Approach to Quality Assurance

The analytical characterization of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. A multi-faceted approach, combining high-resolution chiral chromatography with powerful spectroscopic techniques, is essential for a complete understanding of the compound's purity, structure, and impurity profile.

This guide provides a framework for developing and implementing a robust analytical strategy. The provided protocols and comparative data serve as a starting point for method development, which must be followed by rigorous validation according to regulatory guidelines. By adhering to these principles of scientific integrity and thoroughness, researchers and drug development professionals can confidently ensure the quality of this vital chiral intermediate.

References

  • Ilisz, I., Aranyi, A., & Péter, A. (2014). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. Journal of Chromatography A, 1363, 214-224. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Available at: [Link]

  • Péter, A., Török, G., & Armstrong, D. W. (2002). Comparison of the separation efficiencies of chirobiotic T and TAG columns in the separation of unusual amino acids. Journal of Chromatography A, 948(1-2), 299-307. Available at: [Link]

  • Schurig, V., & Juza, M. (1997). Chiral separation of amino acid esters by micellar electrokinetic chromatography. Journal of Chromatography A, 757(1-2), 119-133. Available at: [Link]

  • USP. (2023). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. Available at: [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 174-184. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56777082, this compound. PubChem. Available at: [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Available at: [Link]

  • Google Patents. (2013). CN103450040A - Synthesis method of D-threonine.
  • Waters Corporation. (n.d.). Amino Acid Analysis Kits & Reference Standards for HPLC. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000167). Available at: [Link]

  • Regis Technologies, Inc. (2019). Chiral Separation of 3,3'-Substituted BINOLs and Protected Analogues Application Note. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7019772, D-Threonine Benzyl Ester. PubChem. Available at: [Link]

  • ResearchGate. (2002). Comparison of separation efficiencies of Chirobiotic T and TAG columns in the separation of unusual amino acids. Available at: [Link]

  • ResearchGate. (2005). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Threonine. NIST WebBook. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13919385, O-Benzyl-L-threonine. PubChem. Available at: [Link]

  • The Journal of Organic Chemistry. (1966). DL- and L-Threonine p-Toluenesulfonate Benzyl Ester1. Available at: [Link]

  • ResearchGate. (2016). Related impurities in peptide medicines. Available at: [Link]

  • MDPI. (2023). Investigation of Impurities in Peptide Pools. Available at: [Link]

  • Sciensano. (2018). Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. Available at: [Link]

  • Google Patents. (2020). US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.
  • Pharmaffiliates. (n.d.). CAS No : 1194550-59-8 | Product Name : Benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride. Available at: [Link]

Sources

A Comparative Analysis of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate and Alternative Protected Threonine Derivatives for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and peptide synthesis, the selection of appropriate starting materials and intermediates is a critical decision that profoundly impacts the efficiency of synthetic routes, the purity of the final active pharmaceutical ingredient (API), and its physicochemical properties. This guide provides an in-depth comparison of the literature data for (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate, a protected derivative of D-threonine, with a commonly used alternative, N-Boc-O-benzyl-L-threonine. This analysis is designed to assist researchers in making informed decisions by presenting available experimental data and outlining the underlying scientific principles.

(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate is a doubly protected amino acid derivative where both the carboxylic acid and the hydroxyl group of the threonine backbone are protected with benzyl groups. The oxalate salt form is often utilized to improve handling characteristics and stability. Such protected amino acids are crucial intermediates in the synthesis of complex peptides and chiral small molecules. The choice of protecting groups and the salt form can significantly influence solubility, crystallinity, and reactivity in subsequent synthetic steps.

Physicochemical Properties: A Comparative Overview

A direct comparison of the experimental data for this compound and a well-characterized alternative, N-Boc-O-benzyl-L-threonine, highlights the differences in their physical properties, which are pivotal for their application in synthesis.

PropertyThis compoundN-Boc-O-benzyl-L-threonine
Molecular Formula C₂₀H₂₃NO₇C₁₆H₂₃NO₅
Molecular Weight 389.40 g/mol 309.36 g/mol
Appearance - (Data not available in searched literature)White crystalline powder[1]
Melting Point - (Data not available in searched literature)110 - 120 °C[1], 113.0 - 119.0 °C[2]
Optical Rotation - (Data not available in searched literature)[α]D²⁰ = +16 ± 2° (c=1 in MeOH)[1]
Solubility - (Data not available in searched literature)Soluble in Methanol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1][3]

Rationale for Experimental Choices in Characterization

The characterization of a pharmaceutical intermediate like this compound is a critical step to ensure its identity, purity, and suitability for subsequent reactions. The choice of analytical techniques is guided by the need to obtain unambiguous structural information and quantify its physical properties.

Workflow for Physicochemical Characterization

G cluster_0 Material Acquisition & Preparation cluster_1 Structural Elucidation cluster_2 Purity & Physical Properties cluster_3 Data Analysis & Reporting start Obtain this compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Structural Analysis ir Infrared (IR) Spectroscopy start->ir Structural Analysis ms Mass Spectrometry (MS) start->ms Structural Analysis hplc HPLC for Purity start->hplc Physicochemical Analysis mp Melting Point Determination start->mp Physicochemical Analysis solubility Solubility Studies start->solubility Physicochemical Analysis optical Optical Rotation start->optical Physicochemical Analysis end Comprehensive Data Report nmr->end Compile & Analyze ir->end Compile & Analyze ms->end Compile & Analyze hplc->end Compile & Analyze mp->end Compile & Analyze solubility->end Compile & Analyze optical->end Compile & Analyze

Caption: Workflow for the comprehensive characterization of a pharmaceutical intermediate.

Detailed Experimental Protocols

The following are standard, self-validating protocols for the key analytical techniques used to characterize protected amino acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure by analyzing the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).

  • Methodology:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign peaks to the corresponding atoms in the molecular structure based on chemical shifts, coupling constants, and multiplicity.

  • Trustworthiness: The unique spectral fingerprint provided by NMR is a definitive method for structural confirmation. The integration of proton signals should be consistent with the number of protons in the proposed structure.

Melting Point Determination
  • Objective: To determine the temperature range over which the solid material melts, which is an indicator of purity.

  • Methodology:

    • Finely powder a small amount of the crystalline sample.

    • Pack the powder into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid.

  • Trustworthiness: A sharp melting point range (typically < 2 °C) is indicative of a pure compound. Impurities will generally broaden and depress the melting range.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Objective: To determine the purity of the compound by separating it from any impurities.

  • Methodology:

    • Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).

    • Select an appropriate HPLC column (e.g., C18 reverse-phase) and mobile phase.

    • Set the flow rate, column temperature, and detector wavelength (e.g., UV detection at 254 nm for aromatic compounds).

    • Inject a known volume of the sample solution.

    • Record the chromatogram and integrate the peak areas.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

  • Trustworthiness: HPLC is a highly sensitive and quantitative technique for assessing purity. The use of a calibrated instrument and validated method ensures reliable results.

Logical Relationships in Protecting Group Strategy

The choice of protecting groups is a cornerstone of chemical synthesis, especially in peptide chemistry. The selection is based on the principle of orthogonality, where one protecting group can be removed under conditions that do not affect another.

G cluster_0 Protecting Group Selection cluster_1 Protecting Groups cluster_2 Functional Groups to Protect cluster_3 Deprotection Conditions strategy Synthetic Strategy boc Boc (tert-Butoxycarbonyl) - Acid Labile (e.g., TFA) strategy->boc Determines bzl Bzl (Benzyl) - Hydrogenolysis (Pd/C, H₂) strategy->bzl Determines amino Amino Group boc->amino Protects acid Strong Acid (TFA) boc->acid Removed by hydroxyl Hydroxyl Group bzl->hydroxyl Protects carboxyl Carboxyl Group bzl->carboxyl Protects hydrogenolysis Catalytic Hydrogenolysis bzl->hydrogenolysis Removed by acid->amino Deprotects hydrogenolysis->hydroxyl Deprotects hydrogenolysis->carboxyl Deprotects

Caption: Orthogonal protecting group strategy in amino acid chemistry.

Conclusion

While this compound is a valuable intermediate, the lack of readily available experimental data in the public domain necessitates a thorough in-house characterization before its use in a GMP environment. In contrast, N-Boc-O-benzyl-L-threonine is a well-documented compound with extensive literature support for its physicochemical properties and applications.

The choice between these two intermediates will depend on the specific requirements of the synthetic route. For instance, the dual benzyl protection in the target compound offers stability under a range of conditions but requires hydrogenolysis for deprotection, which may not be compatible with other functional groups in the molecule. On the other hand, the Boc and benzyl protection in the comparator offers orthogonal deprotection strategies (acidolysis for Boc and hydrogenolysis for benzyl), providing greater synthetic flexibility. Researchers and drug development professionals must weigh the synthetic advantages of each compound against the need for comprehensive characterization and the availability of supporting literature data.

References

  • Chem-Impex. Boc-O-benzyl-L-threonine. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate. Developed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-tested best practices to ensure operational safety and regulatory adherence. The procedures outlined are grounded in established safety protocols and are designed to be self-validating, promoting a culture of safety and responsibility within the laboratory.

Understanding the Compound: Hazard Profile and Initial Assessment

A thorough risk assessment should be conducted before handling this chemical, considering its physical and chemical properties. A Safety Data Sheet (SDS) for a closely related compound, O-Benzyl-L-threonine benzyl ester oxalate salt, indicates that the substance may cause irritation upon inhalation, skin contact, or eye contact.[4]

Key Safety Considerations:

  • Toxicity: While specific toxicity data is limited, oxalate salts are known to be toxic.

  • Irritation: Potential for skin, eye, and respiratory tract irritation.

  • Combustibility: The compound is likely combustible and may produce hazardous decomposition products such as carbon and nitrogen oxides in a fire.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any handling or disposal procedures, ensure that all personnel are equipped with the appropriate PPE. The selection of PPE should be based on a thorough risk assessment of the specific tasks to be performed.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.[5]Protects against accidental splashes of the chemical or its solutions.
Hand Protection Chemically resistant gloves (e.g., Butyl, Natural Rubber, PVC).[5][6]Prevents skin contact and potential absorption of the compound.
Body Protection A lab coat or chemical-resistant apron.Protects against contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter may be necessary if generating dusts.[5][6]Prevents inhalation of airborne particles of the compound. Use in a well-ventilated area or under a chemical fume hood is recommended.[5]
Spill Management: Immediate Actions and Decontamination

In the event of a spill, prompt and correct action is crucial to mitigate exposure and prevent environmental contamination.

Minor Spill (Small quantity, contained area):

  • Alert personnel in the immediate vicinity.

  • Don appropriate PPE before approaching the spill.

  • Contain the spill using an inert absorbent material like vermiculite or sand.[7]

  • Gently sweep the absorbed material into a designated, labeled waste container. Avoid creating dust.[5]

  • Decontaminate the area with a suitable solvent (e.g., water), followed by a thorough cleaning with soap and water.[7]

  • Collect all contaminated materials (absorbent, wipes, etc.) in a sealed, labeled container for proper disposal.

Major Spill (Large quantity, widespread area):

  • Evacuate the area immediately.

  • Alert your institution's emergency response team or safety officer.

  • Restrict access to the spill area.

  • Provide emergency responders with the Safety Data Sheet or all available information on the compound.

Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of this compound must comply with all federal, state, and local environmental regulations.[4] The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the primary regulatory framework for hazardous waste disposal in a laboratory setting.[8][9][10][11][12]

Step 1: Waste Characterization and Segregation

  • Based on its chemical nature as an amino acid derivative and an oxalate salt, this compound should be treated as a hazardous chemical waste.

  • Segregate this waste from other waste streams at the point of generation to prevent cross-contamination and ensure proper disposal.[8]

Step 2: Containerization and Labeling

  • Use a dedicated, leak-proof, and chemically compatible container for the waste.

  • The container must be clearly labeled with the full chemical name: "this compound," the hazard characteristics (e.g., "Harmful," "Irritant"), and the date of accumulation. Proper labeling is a key requirement of OSHA's Hazard Communication Standard.[11][13]

Step 3: Storage

  • Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[14]

  • Keep the container tightly closed except when adding waste.

Step 4: Final Disposal

  • The disposal of this chemical waste must be handled by a licensed hazardous waste disposal contractor.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.

  • Your institution's Environmental Health and Safety (EHS) office will coordinate the pickup and final disposal of the waste in accordance with regulations such as the Resource Conservation and Recovery Act (RCRA).[8][15]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Generation of Waste Assess Assess Hazards (Review SDS & Regulations) Start->Assess PPE Don Appropriate PPE Assess->PPE Segregate Segregate Waste at Source PPE->Segregate Containerize Place in Labeled, Compatible Container Segregate->Containerize Store Store in Satellite Accumulation Area Containerize->Store Spill Spill Occurs? Store->Spill MinorSpill Minor Spill Protocol Spill->MinorSpill Yes, Minor MajorSpill Major Spill Protocol (Evacuate & Alert EHS) Spill->MajorSpill Yes, Major ArrangeDisposal Arrange for Pickup by Licensed Contractor via EHS Spill->ArrangeDisposal No Cleanup Contain, Clean & Decontaminate MinorSpill->Cleanup MajorSpill->ArrangeDisposal PackageCleanup Package Spill Residue as Hazardous Waste Cleanup->PackageCleanup PackageCleanup->Store End End: Compliant Disposal ArrangeDisposal->End

Caption: Decision tree for the safe disposal of chemical waste.

References

  • Regulating Lab Waste Disposal in the United St
  • Chemical Hazards and Toxic Substances - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC).
  • OSHA Rules for Hazardous Chemicals. DuraLabel.
  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager.
  • Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. U.S. Environmental Protection Agency (EPA).
  • O-Benzyl-L-threonine benzyl ester oxalate salt Safety D
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Waste Management: The New Regul
  • Safety D
  • SAFETY D
  • POTASSIUM OXAL
  • Spill procedure: Clean-up guidance. Queen Mary University of London.
  • POTASSIUM OXALATE AR (monohydrate)
  • Sodium Oxalate Safety D

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.